molecular formula C15H13N3O B585930 2-Amino-5-benzoyl-1-methylbenzimidazole CAS No. 66066-76-0

2-Amino-5-benzoyl-1-methylbenzimidazole

Cat. No.: B585930
CAS No.: 66066-76-0
M. Wt: 251.289
InChI Key: CXSGKMYXOOMNFK-UHFFFAOYSA-N
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Description

2-Amino-5-benzoyl-1-methylbenzimidazole, also known as this compound, is a useful research compound. Its molecular formula is C15H13N3O and its molecular weight is 251.289. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-amino-1-methylbenzimidazol-5-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-18-13-8-7-11(9-12(13)17-15(18)16)14(19)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSGKMYXOOMNFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60216266
Record name 2-Amino-5-benzoyl-1-methylbenzimidazole
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Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66066-76-0
Record name 2-Amino-5-benzoyl-1-methylbenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066066760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-benzoyl-1-methylbenzimidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-5-BENZOYL-1-METHYLBENZIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K884555J02
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Amino-5-benzoyl-1-methylbenzimidazole synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Amino-5-benzoyl-1-methylbenzimidazole

Abstract

This guide provides a comprehensive technical overview of a robust and well-established synthetic pathway for this compound. This compound is a significant chemical intermediate and is recognized as a specified impurity in the production of the anthelmintic drug Mebendazole.[1][2] The synthesis is dissected into a logical three-step process, commencing with the preparation of a key nitroaromatic intermediate, followed by a chemoselective reduction, and culminating in a cyclization reaction to form the benzimidazole core. This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and critical analysis of each synthetic transformation. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized to ensure scientific integrity and practical applicability.

Retrosynthetic Analysis and Strategic Overview

A logical approach to devising the synthesis of this compound begins with a retrosynthetic analysis. This process deconstructs the target molecule into simpler, commercially available precursors, revealing a practical forward synthetic route.

The primary disconnection points are the C-N bonds within the imidazole ring, a common strategy for benzimidazole synthesis.[3] This leads back to a substituted o-phenylenediamine precursor. The 2-amino group can be installed by cyclizing this diamine with a one-carbon electrophile capable of introducing an amino functionality, such as cyanogen bromide.[4] The diamine precursor itself can be accessed from a corresponding o-nitroaniline via reduction of the nitro group. This retrosynthetic logic establishes a clear and efficient three-step forward synthesis.

G TM 2-Amino-5-benzoyl- 1-methylbenzimidazole Diamine 4-Benzoyl-N¹-methyl- benzene-1,2-diamine TM->Diamine C-N Disconnection (Cyclization) Nitroamine 4-Benzoyl-2-nitro- N-methylaniline Diamine->Nitroamine Functional Group Interconversion (Nitro Reduction) Precursors 4-Chloro-3-nitrobenzophenone & Methylamine Nitroamine->Precursors C-N Disconnection (SNAr Reaction) G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Cyclization A 4-Chloro-3-nitrobenzophenone + Methylamine B Intermediate 1 (4-Benzoyl-2-nitro-N-methylaniline) A->B DMSO, Heat C Intermediate 1 D Intermediate 2 (4-Benzoyl-N¹-methyl- benzene-1,2-diamine) C->D Fe / HCl or H₂ / Pd-C E Intermediate 2 F Target Molecule (2-Amino-5-benzoyl- 1-methylbenzimidazole) E->F BrCN

Figure 2: Overall forward synthetic pathway.

Step 1: Synthesis of 4-Benzoyl-2-nitro-N-methylaniline

This step involves the reaction of 4-chloro-3-nitrobenzophenone with methylamine. This is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. The chlorine atom is activated towards substitution by the strongly electron-withdrawing nitro and benzoyl groups positioned ortho and para to it, respectively. These groups stabilize the negatively charged Meisenheimer complex intermediate, facilitating the reaction.

Causality:

  • Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is chosen to dissolve the reactants and facilitate the formation of the charged intermediate.

  • Temperature: The reaction requires heating to overcome the activation energy for the C-Cl bond cleavage.

  • Reagent: An excess of methylamine is often used to drive the reaction to completion and neutralize the HCl byproduct.

Step 2: Synthesis of 4-Benzoyl-N¹-methyl-benzene-1,2-diamine

The selective reduction of the nitro group in the presence of a ketone (the benzoyl group) is a critical transformation.

Expertise & Experience: Several reduction methods are available, and the choice depends on factors like scale, cost, and safety.

  • Catalytic Hydrogenation: Using hydrogen gas with a catalyst like Palladium on Carbon (Pd/C) is a clean and efficient method. However, it requires specialized high-pressure equipment.

  • Metal-Acid Reduction: A common and cost-effective method is the use of a metal, such as iron, tin, or zinc, in an acidic medium (e.g., HCl or acetic acid). [5]The reduction with iron and hydrochloric acid is particularly favored in industrial settings because the iron(II) chloride formed can be hydrolyzed, regenerating some of the acid. This method is highly chemoselective, readily reducing the nitro group without affecting the benzoyl ketone.

Step 3: Synthesis of this compound

The final step is the construction of the benzimidazole ring. This is achieved by reacting the synthesized diamine with cyanogen bromide (BrCN).

Mechanism:

  • The more nucleophilic primary amino group (-NH₂) of the diamine attacks the electrophilic carbon of cyanogen bromide.

  • This is followed by an intramolecular cyclization where the secondary amino group (-NHMe) attacks the nitrile carbon of the resulting isourea-like intermediate.

  • A subsequent tautomerization and loss of HBr yields the aromatic 2-aminobenzimidazole ring system. [6] Trustworthiness: Cyanogen bromide is a highly effective reagent for this transformation but is also highly toxic and requires careful handling in a well-ventilated fume hood. [4][7]

Experimental Protocols & Data

The following protocols are presented as a self-validating system, including purification and characterization steps to ensure the integrity of the results.

G start Start step1 Step 1: SNAr Reaction (4-Chloro-3-nitrobenzophenone + MeNH₂) start->step1 workup1 Work-up 1: Quench with H₂O, Filter solid step1->workup1 purify1 Purification 1: Recrystallize from Ethanol workup1->purify1 char1 Characterize Intermediate 1 (NMR, IR, MP) purify1->char1 step2 Step 2: Nitro Reduction (Intermediate 1 + Fe/HCl) char1->step2 workup2 Work-up 2: Filter Fe salts, Neutralize, Extract step2->workup2 purify2 Purification 2: Column Chromatography workup2->purify2 char2 Characterize Intermediate 2 (NMR, MS) purify2->char2 step3 Step 3: Cyclization (Intermediate 2 + BrCN) char2->step3 workup3 Work-up 3: Neutralize, Filter solid step3->workup3 purify3 Purification 3: Recrystallize from Toluene workup3->purify3 char3 Characterize Final Product (NMR, IR, MS, MP) purify3->char3 end End char3->end

Figure 3: Detailed experimental workflow for the synthesis.

Protocol 1: Synthesis of 4-Benzoyl-2-nitro-N-methylaniline
  • To a solution of 4-chloro-3-nitrobenzophenone (1.0 eq) in DMSO, add a 40% aqueous solution of methylamine (3.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Stir for 30 minutes to allow the product to precipitate fully.

  • Filter the resulting yellow solid, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol to yield pure 4-benzoyl-2-nitro-N-methylaniline.

Protocol 2: Synthesis of 4-Benzoyl-N¹-methyl-benzene-1,2-diamine
  • Create a suspension of iron powder (5.0 eq) in a mixture of ethanol and water (3:1).

  • Add a catalytic amount of concentrated HCl and heat the mixture to reflux (approx. 80 °C).

  • Add the 4-benzoyl-2-nitro-N-methylaniline (1.0 eq) portion-wise over 30 minutes.

  • Maintain the reflux for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction, make it alkaline with a saturated sodium bicarbonate solution, and filter through a pad of celite to remove iron salts.

  • Extract the filtrate with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography.

Protocol 3: Synthesis of this compound
  • Dissolve 4-benzoyl-N¹-methyl-benzene-1,2-diamine (1.0 eq) in methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of cyanogen bromide (1.1 eq) in methanol dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

  • Concentrate the solvent under reduced pressure.

  • Redissolve the residue in water and neutralize with a sodium carbonate solution until a precipitate forms.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from toluene to obtain pure this compound.

Data Summary
StepReactantsKey ConditionsProductTypical Yield
14-Chloro-3-nitrobenzophenone, MethylamineDMSO, 80-90 °C, 4-6h4-Benzoyl-2-nitro-N-methylaniline85-95%
24-Benzoyl-2-nitro-N-methylaniline, Fe, HClEtOH/H₂O, Reflux, 2-3h4-Benzoyl-N¹-methyl-benzene-1,2-diamine70-85%
34-Benzoyl-N¹-methyl-benzene-1,2-diamine, BrCNMeOH, 0 °C to RT, 12-16hThis compound75-90%

Characterization

  • Identity Confirmation: The structures of the intermediates and the final product must be confirmed using standard analytical techniques.

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of atoms.

    • Mass Spectrometry (MS): To confirm the molecular weight (m/z = 251.28 for the final product). [1] * Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretch for amines, C=O stretch for the benzoyl ketone).

  • Purity Assessment:

    • Melting Point (MP): A sharp melting point indicates high purity.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity profile and quantify any impurities.

Safety Considerations

  • Nitro Compounds: Nitroaromatic compounds are potentially explosive and toxic. Avoid heat and shock.

  • Cyanogen Bromide: This reagent is highly toxic, corrosive, and lachrymatory. It must be handled with extreme care in a certified chemical fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Acids and Bases: Standard precautions should be taken when handling concentrated acids and bases.

  • Solvents: Handle flammable organic solvents in well-ventilated areas, away from ignition sources.

References

  • Medicover Hospitals. (2024). Mebendazole: Uses, Mechanism, and Synthesis.
  • Google Patents. (2016).
  • WIPO Patentscope. (2022).
  • Rathore, K., et al. (2007). Synthesis and Antibiotic Activity of Mebendazole Derivatives of Pharmacological Interest. E-Journal of Chemistry, 4(2), 166-172.
  • ResearchGate. (2020).
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-4-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanistic pathway for the synthesis of 2‐methyl benzimidazole.
  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Google Patents. (2010).
  • Google Patents. (1978). US4109093A - Process for making 2-(4'-aminophenyl) 5-amino benzimidazole.
  • Symbiosis Online Publishing. (2015).
  • Semantic Scholar. (2016). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE.
  • Patsnap Eureka. (n.d.). 4-methyl-2-nitroaniline synthesis method.
  • ResearchGate. (2013).
  • ResearchGate. (2023). How to carry out reduction of N-(4-nitrobenzyl)-1-(pyridin-2-yl).
  • Oriental Journal of Chemistry. (2014). Flash preparation of carbenoids: A different performance of cyanogen bromide.
  • Google Patents. (2013). CN102863363A - Method for hydrogenation reduction of 4-thiophenyl-2-nitroaniline through raney nickel.
  • Google Patents. (2020). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • ResearchGate. (2015). N-Benzoylmethylation of o-nitroaniline (1a) under different condition a.
  • Patsnap Eureka. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • ResearchGate. (2014). Flash preparation of carbenoids: A different performance of cyanogen bromide.

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Amino-5-benzoyl-1-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the likely molecular mechanisms underpinning the biological activity of 2-Amino-5-benzoyl-1-methylbenzimidazole. As direct experimental evidence for this specific molecule is limited, this document synthesizes information from closely related analogues, particularly the well-characterized parent compound Mebendazole, and the broader class of benzimidazole derivatives, to propose a scientifically grounded putative mechanism of action. This analysis is intended for researchers, scientists, and drug development professionals.

Introduction: The Benzimidazole Scaffold and this compound

The benzimidazole core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1][2] Its structural similarity to natural purines allows it to interact with a variety of biological targets, leading to a broad spectrum of activities, including anticancer, antiviral, and anthelmintic effects.[2][3]

This compound, with the chemical formula C₁₅H₁₃N₃O, is a notable derivative within this class.[4] It is recognized as a known impurity of Mebendazole (Mebendazole Impurity C), a widely used anthelmintic drug that has also been repurposed for its anticancer properties.[2][4] Given its close structural relationship to Mebendazole, a primary focus of this guide will be to extrapolate the well-established mechanism of the parent compound to propose a likely mode of action for this specific derivative.

Compound Molecular Formula Molecular Weight CAS Number
This compoundC₁₅H₁₃N₃O251.28 g/mol 66066-76-0
MebendazoleC₁₆H₁₃N₃O₃295.29 g/mol 31431-39-7

Proposed Primary Mechanism of Action: Inhibition of Tubulin Polymerization

The most extensively documented mechanism of action for Mebendazole and numerous other anticancer benzimidazoles is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[5][6][7][8] It is highly probable that this compound shares this primary mechanism.

The Critical Role of Microtubules

Microtubules are dynamic polymers of α- and β-tubulin dimers and are fundamental components of the cytoskeleton in eukaryotic cells.[9] They are essential for a variety of critical cellular processes, including:

  • Mitosis: Formation of the mitotic spindle to ensure proper segregation of chromosomes.

  • Cellular Motility: As components of cilia and flagella.

  • Intracellular Transport: Acting as "highways" for the movement of organelles and vesicles.

  • Maintenance of Cell Shape and Structure.

By targeting the building blocks of these structures, benzimidazoles can induce cell cycle arrest and apoptosis.[2]

The Benzimidazole-Tubulin Interaction

Mebendazole exerts its effect by binding with high affinity to the colchicine-binding site on the β-tubulin subunit.[9][10][11] This binding event prevents the polymerization of tubulin dimers into microtubules.[12] The consequence of this inhibition is a cascade of cellular disruptions, most notably:

  • Impaired Glucose Uptake: In parasitic worms, the disruption of microtubule-dependent intestinal cells leads to an inability to absorb glucose, causing energy depletion.[9][11]

  • Mitotic Arrest: In proliferating cells, particularly cancer cells, the inability to form a functional mitotic spindle leads to an arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[6]

Given that this compound retains the core benzimidazole structure responsible for this interaction, it is the most plausible primary mechanism of action.

Tubulin_Inhibition cluster_0 Cellular Environment cluster_1 Drug Action Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Cell_Functions Mitosis, Transport, Cell Shape Microtubules->Cell_Functions Enables Benzimidazole 2-Amino-5-benzoyl- 1-methylbenzimidazole Benzimidazole->Tubulin_Dimers Binds to β-tubulin (Colchicine Site)

Caption: Putative mechanism of tubulin polymerization inhibition.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

To experimentally validate this proposed mechanism, a cell-free tubulin polymerization assay can be employed.

Objective: To determine if this compound directly inhibits the polymerization of purified tubulin.

Methodology:

  • Reagent Preparation:

    • Purified bovine or porcine brain tubulin (>99% pure).

    • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

    • GTP solution (10 mM).

    • Test Compound: this compound dissolved in DMSO to create a stock solution.

    • Controls: Paclitaxel (polymerization promoter), Nocodazole or Mebendazole (polymerization inhibitor), and DMSO (vehicle control).

  • Assay Procedure:

    • In a 96-well plate, add General Tubulin Buffer and the test compound at various concentrations.

    • Add purified tubulin to each well and incubate on ice for 5 minutes to allow for drug-tubulin binding.

    • Initiate polymerization by adding GTP and transferring the plate to a spectrophotometer pre-warmed to 37°C.

    • Measure the change in absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance corresponds to microtubule formation.

  • Data Analysis:

    • Plot absorbance versus time for each concentration of the test compound and controls.

    • Calculate the rate of polymerization and the maximum polymer mass.

    • Determine the IC₅₀ value for the inhibition of tubulin polymerization.

Expected Outcome: If the hypothesis is correct, this compound will demonstrate a dose-dependent inhibition of tubulin polymerization, similar to the Mebendazole control.

Potential Secondary Mechanism of Action: NF-κB Pathway Inhibition

While tubulin inhibition is the most probable primary mechanism, the versatile benzimidazole scaffold has been shown to engage other cellular targets. A notable secondary pathway is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[13][14][15][16]

The NF-κB Signaling Pathway

NF-κB is a transcription factor that plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and survival.[17] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation (e.g., by cytokines), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes. Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases.[17]

Several studies have identified substituted benzimidazoles that selectively inhibit antigen receptor-mediated NF-κB activation.[13][15]

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Stimulus (e.g., Cytokines) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB_NFkB->IkB Degradation NFkB NF-κB IkB_NFkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Gene_Exp Gene Expression (Inflammation, Survival) NFkB_n->Gene_Exp Activates Benzimidazole 2-Amino-5-benzoyl- 1-methylbenzimidazole Benzimidazole->IKK Inhibits? Benzimidazole->NFkB_n Inhibits?

Caption: Potential inhibition points in the NF-κB signaling pathway.

Experimental Protocol: NF-κB Reporter Assay

To investigate whether this compound can inhibit NF-κB activity, a luciferase reporter assay is a standard and effective method.

Objective: To measure the effect of the test compound on NF-κB-dependent gene transcription.

Methodology:

  • Cell Culture and Transfection:

    • Use a suitable cell line (e.g., HEK293T or a cancer cell line like MCF-7).

    • Co-transfect the cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment and Stimulation:

    • After 24 hours, treat the cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate NF-κB activation using an appropriate agent, such as Tumor Necrosis Factor-alpha (TNF-α). Include unstimulated and vehicle-treated controls.

  • Luciferase Assay:

    • After 6-8 hours of stimulation, lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase assay system.

  • Data Analysis:

    • Normalize the NF-κB-dependent firefly luciferase activity to the control Renilla luciferase activity.

    • Calculate the fold induction of NF-κB activity by TNF-α and the percentage of inhibition by the test compound.

    • Determine the IC₅₀ value for NF-κB inhibition.

Expected Outcome: A positive result would show a dose-dependent decrease in TNF-α-induced luciferase activity in cells treated with this compound.

Conclusion and Future Directions

While direct experimental data on the mechanism of action of this compound is not yet available, its structural identity as a benzimidazole and its close relationship to Mebendazole provide a strong basis for a putative mechanism. The primary proposed mechanism is the inhibition of tubulin polymerization , a well-established mode of action for this class of compounds. A secondary, but plausible, mechanism is the inhibition of the NF-κB signaling pathway .

To move beyond this putative model, further research is essential. The experimental protocols outlined in this guide provide a clear path for the direct investigation of these hypotheses. Elucidating the precise molecular interactions and downstream cellular consequences will be critical for understanding the full pharmacological profile of this compound and its potential for future therapeutic development.

References

  • Mebendazole. (n.d.). In StatPearls. NCBI Bookshelf. Retrieved from [Link][10]

  • Patsnap. (2024, July 17). What is the mechanism of Mebendazole? Patsnap Synapse. Retrieved from [Link][11]

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  • Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2019). Antiproliferative Aspect of Benzimidazole Derivatives' Activity and Their Impact on NF-κB Expression. Molecules, 24(21), 3902. [Link][14]

  • Stoyanov, S., et al. (2021). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 26(16), 4983. [Link][19]

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  • Exploration of 2-benzylbenzimidazole scaffold as novel inhibitor of NF-κB. (2016). Bioorganic & Medicinal Chemistry Letters, 26(8), 2054-2058. [Link][15]

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  • Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2019). Antiproliferative Aspect of Benzimidazole Derivatives' Activity and Their Impact on NF-κB Expression. Molecules, 24(21), 3902. [Link][16]

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  • Inhibition of Protein Kinase C-Driven Nuclear Factor-κB Activation: Synthesis, Structure−Activity Relationship, and Pharmacological Profiling of Pathway Specific Benzimidazole Probe Molecules. (2010). Journal of Medicinal Chemistry, 53(11), 4367-4378. [Link][17]

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2-Amino-5-benzoyl-1-methylbenzimidazole physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-5-benzoyl-1-methylbenzimidazole (Mebendazole Impurity C)

Introduction and Overview

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest in the pharmaceutical sciences. Primarily known as Mebendazole Impurity C in pharmacopeial standards, its identification, synthesis, and characterization are critical for ensuring the quality and safety of the widely used anthelmintic drug, Mebendazole.[1][2]

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3] Understanding the physicochemical properties and synthetic routes of specific derivatives like this compound is therefore essential for researchers in drug discovery, process chemistry, and quality control.

This document serves as a resource for scientists and drug development professionals, offering detailed insights into the compound's properties, a proposed synthetic pathway, experimental protocols, and its overall relevance in the pharmaceutical landscape.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are foundational for its handling, analysis, and formulation.

PropertyValueSource
IUPAC Name (2-amino-1-methyl-1H-benzimidazol-5-yl)phenylmethanone[1][2]
Synonyms Mebendazole Impurity C (EP), R-18986[1][2]
CAS Number 66066-76-0[1][2][4]
Molecular Formula C₁₅H₁₃N₃O[2]
Molecular Weight 251.28 g/mol [2]
Exact Mass 251.1059 g/mol [1][2]
Appearance Likely a pale yellow solid, by analogy to similar compounds.[5][6]
Solubility Expected to have slight solubility in polar organic solvents like DMSO and Methanol.[5]
Storage Recommended storage at -20°C under an inert atmosphere to ensure long-term stability.[5][6][7]

Chemical Structure and Spectroscopic Profile

Molecular Structure Analysis

The structure of this compound incorporates several key functional groups that dictate its chemical behavior:

  • Benzimidazole Core: A fused bicyclic system containing imidazole and benzene rings, providing aromatic stability and a rigid framework.

  • 2-Amino Group: A primary amine group attached to the guanidine-like carbon of the imidazole ring. This group is nucleophilic and can participate in hydrogen bonding.

  • 1-Methyl Group: A methyl substituent on one of the imidazole nitrogens, which removes the tautomerism present in related N-H benzimidazoles.

  • 5-Benzoyl Group: A benzophenone moiety attached to the benzene ring. The ketone carbonyl group is a key site for potential metabolic reduction and acts as a strong electron-withdrawing group, influencing the aromatic system's reactivity.

Predicted Spectroscopic Data

While specific experimental spectra are not publicly cataloged, the structure allows for a reliable prediction of its key spectroscopic features, which are crucial for its identification and characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. A sharp singlet around 3.5-4.0 ppm would be characteristic of the N-methyl protons. The aromatic region (7.0-8.5 ppm) would display a complex series of multiplets for the protons on both the benzimidazole and benzoyl rings. A broad singlet, exchangeable with D₂O, would correspond to the amino (-NH₂) protons.

  • ¹³C NMR Spectroscopy: The carbon spectrum would be characterized by a signal for the carbonyl carbon of the benzoyl group around 195 ppm. Signals for the aromatic carbons would appear in the 110-150 ppm range, while the N-methyl carbon would produce a signal around 30-35 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum would provide clear evidence of the key functional groups. Characteristic absorption bands would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), a strong C=O stretch for the ketone (around 1650 cm⁻¹), C=N stretching from the imidazole ring (around 1620 cm⁻¹), and various C-H and C=C stretching bands from the aromatic systems.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing an exact mass measurement of the molecular ion [M+H]⁺ at approximately 252.1135 m/z. The fragmentation pattern would likely involve cleavage at the benzoyl group.

Synthesis and Purification

Proposed Synthetic Pathway

A logical and efficient synthesis of this compound can be envisioned through the direct methylation of its precursor, 2-Amino-5-benzoylbenzimidazole (Aminomebendazole, CAS 52329-60-9), which is a known metabolite of Mebendazole.[5][6][8] This approach is favored for its directness and high potential yield.

The choice of a methylating agent and base is critical. A classic Sₙ2 reaction using methyl iodide in the presence of a non-nucleophilic base like potassium hydroxide or potassium carbonate in a polar aprotic solvent such as acetone or DMF is a standard and effective method for N-methylation of heterocyclic amines.[9]

Synthetic Pathway Precursor 2-Amino-5-benzoylbenzimidazole (Aminomebendazole) Product This compound (Target Compound) Precursor->Product N-Methylation Reagents CH₃I, K₂CO₃ Acetone or DMF

Caption: Proposed N-methylation synthesis route.

General Experimental Protocol for Synthesis

This protocol is a representative methodology based on established procedures for N-alkylation of benzimidazoles.[9]

  • Reaction Setup: To a solution of 2-Amino-5-benzoylbenzimidazole (1.0 eq) in anhydrous acetone (10-15 mL per gram of starting material) in a round-bottom flask, add anhydrous potassium carbonate (2.0-3.0 eq).

  • Addition of Reagent: Stir the suspension vigorously at room temperature and add methyl iodide (1.1-1.5 eq) dropwise. Causality Note: The use of excess base ensures complete deprotonation of the imidazole nitrogen, facilitating the nucleophilic attack on the methyl iodide. Acetone is a suitable solvent that dissolves the reactants but allows for easy removal post-reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (40-50°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in Dichloromethane until the starting material is consumed.

  • Workup: Once the reaction is complete, filter the solid potassium carbonate and salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Extraction: Redissolve the crude residue in ethyl acetate and wash with water (2x) followed by brine (1x). This removes any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

Purification and Characterization Workflow

The crude product from the synthesis typically requires purification to meet analytical standards. Flash column chromatography is the method of choice for separating the target compound from unreacted starting material and potential side products.

Purification and Characterization Workflow Crude Crude Product Column Flash Column Chromatography (Silica Gel) Crude->Column Fractions Collect & Combine Pure Fractions (TLC Analysis) Column->Fractions SolventRemoval Solvent Evaporation Fractions->SolventRemoval PureProduct Pure Compound (>98% Purity) SolventRemoval->PureProduct Characterization Structural Confirmation (NMR, HRMS, IR) PureProduct->Characterization

Caption: Workflow for product purification and validation.

Protocol for Flash Column Chromatography:

  • Column Packing: Prepare a silica gel column using a gradient solvent system, starting with a less polar mobile phase (e.g., 100% Dichloromethane) and gradually increasing the polarity with methanol (e.g., 0-5% gradient).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Begin elution with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified this compound as a solid. The protocol is self-validating through the systematic analysis of fractions to ensure only those of high purity are combined.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its functional groups. The 2-amino group can undergo acylation or act as a nucleophile. The benzoyl ketone is susceptible to reduction by agents like sodium borohydride to form the corresponding alcohol. The aromatic rings can undergo electrophilic substitution, although the electron-withdrawing nature of the benzoyl group will direct substitution on that ring and influence the reactivity of the benzimidazole system.

For optimal stability, the compound should be stored in a cool, dark, and dry place, preferably at -20°C under an inert atmosphere, to prevent degradation from light, moisture, or oxidative processes.[5][6]

Relevance in Drug Development

Role as a Pharmaceutical Impurity

The primary and most critical role of this compound is as a specified impurity of Mebendazole, designated as "Mebendazole Impurity C" by the European Pharmacopoeia (EP).[1][2] Regulatory bodies require that impurities in active pharmaceutical ingredients (APIs) be identified, quantified, and controlled within strict limits to ensure the safety and efficacy of the final drug product. Therefore, having access to a well-characterized reference standard of this compound is essential for:

  • Developing and validating analytical methods (e.g., HPLC, UPLC) for impurity profiling of Mebendazole.

  • Routine quality control testing of API batches.

  • Forced degradation studies to understand the stability of Mebendazole.

Potential Biological Activity

While this specific molecule is studied as an impurity, the benzimidazole class is rich in biological activity.[3] Derivatives have shown promise as kinase inhibitors, antimicrobial agents, and anti-proliferative compounds. Although no specific therapeutic activity has been reported for this compound, its structural relationship to Mebendazole and other bioactive benzimidazoles suggests it could be a candidate for screening in various biological assays should the need arise.

Conclusion

This compound is a compound of high importance in the field of pharmaceutical analysis and quality control. Its well-defined physicochemical properties, predictable spectroscopic profile, and straightforward synthetic accessibility make it a manageable target for laboratory synthesis and a crucial reference material. A thorough understanding of this molecule, from its chemical structure to its role as a regulated pharmaceutical impurity, is indispensable for researchers and professionals dedicated to the development and manufacturing of safe and effective medicines.

References

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  • 2-Amino-1-methylbenzimidazole | C8H9N3 | CID 74187 - PubChem. [Link]

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  • Aminomebendazole | C14H11N3O | CID 40320 - PubChem. [Link]

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An In-Depth Technical Guide to 2-Amino-5-benzoyl-1-methylbenzimidazole (CAS Number: 66066-76-0)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-benzoyl-1-methylbenzimidazole, CAS Number 66066-76-0. Primarily known as a specified impurity of the broad-spectrum anthelmintic drug Mebendazole, this compound is of significant interest to professionals in pharmaceutical development, quality control, and regulatory affairs. This document delves into its chemical identity, physicochemical properties, plausible synthetic pathways, analytical methodologies, and its relationship to the parent active pharmaceutical ingredient (API). While specific biological activity and toxicology data for this impurity are not extensively available in public literature, this guide contextualizes its relevance within the safety and purity profile of Mebendazole.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic aromatic compound. Its structure features a benzimidazole core, which is a fusion of benzene and imidazole rings. The molecule is substituted with an amino group at the 2-position, a methyl group on one of the imidazole nitrogens, and a benzoyl group at the 5-position of the benzene ring.

It is most commonly referred to in pharmaceutical literature as Mebendazole EP Impurity C .[1][2]

Table 1: Core Chemical and Physical Properties

PropertyValueSource
CAS Number 66066-76-0[3]
Molecular Formula C₁₅H₁₃N₃O[3]
Molecular Weight 251.28 g/mol [3]
IUPAC Name (2-amino-1-methylbenzimidazol-5-yl)-phenylmethanone[3]
Synonyms Mebendazole Impurity C, Mebendazole Related Compound C[1][2]
Calculated XLogP3 2.8[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]
Canonical SMILES CN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)N=C1N[4]
InChI Key CXSGKMYXOOMNFK-UHFFFAOYSA-N[3]

Synthesis and Formation

As a known impurity of Mebendazole, this compound can arise from several pathways, either as a synthetic byproduct or a degradation product. A plausible synthetic route can be conceptualized as a two-part process: first, the synthesis of the core intermediate, 2-amino-1-methylbenzimidazole, followed by the introduction of the benzoyl group.

Plausible Synthetic Pathway

The synthesis can be logically approached through a Friedel-Crafts acylation of a suitable benzimidazole precursor.

Synthesis_Pathway cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Acylation 2-Aminobenzimidazole 2-Aminobenzimidazole Precursor 2-Amino-1-methylbenzimidazole 2-Aminobenzimidazole->Precursor Methylation Methyl_Iodide Methyl Iodide (CH3I) Potassium Hydroxide (KOH) Methyl_Iodide->Precursor Target This compound (Mebendazole Impurity C) Precursor->Target Friedel-Crafts Acylation Benzoyl_Chloride Benzoyl Chloride Lewis Acid (e.g., AlCl3) Benzoyl_Chloride->Target

Caption: Plausible two-stage synthesis of this compound.

Experimental Protocol: Synthesis of Precursor (2-Amino-1-methylbenzimidazole)

This protocol is based on established methods for the N-alkylation of benzimidazoles.[5]

Materials:

  • 2-Aminobenzimidazole (1.0 eq)

  • Potassium Hydroxide (KOH) powder (2.0 eq)

  • Methyl Iodide (CH₃I) (1.1 eq)

  • Acetone (solvent)

  • Water (for workup)

  • Ethyl Acetate (for extraction)

Procedure:

  • Dissolve 2-Aminobenzimidazole in acetone in a round-bottom flask.

  • Add powdered potassium hydroxide to the solution and stir at room temperature for approximately 10 minutes.

  • Cool the reaction mixture in an ice water bath.

  • Add methyl iodide dropwise to the cooled mixture.

  • Continue stirring for 10-15 minutes. Monitor reaction completion using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to return to room temperature.

  • Add water to quench the reaction and dissolve inorganic salts.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product by silica gel column chromatography to yield 2-amino-1-methylbenzimidazole.[5]

Experimental Protocol: Friedel-Crafts Acylation (Proposed)

This is a representative protocol for the benzoylation of the precursor. Optimization of catalyst, solvent, and temperature would be required.

Materials:

  • 2-Amino-1-methylbenzimidazole (1.0 eq)

  • Benzoyl Chloride (1.1 eq)

  • Aluminum Chloride (AlCl₃) or other suitable Lewis acid (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or other inert solvent

Procedure:

  • Suspend aluminum chloride in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen).

  • Cool the suspension in an ice bath.

  • Add benzoyl chloride dropwise to the suspension and stir for 15 minutes.

  • In a separate flask, dissolve 2-amino-1-methylbenzimidazole in anhydrous DCM.

  • Slowly add the solution of the benzimidazole precursor to the activated acylating agent mixture.

  • Allow the reaction to proceed at low temperature, gradually warming to room temperature while monitoring via TLC.

  • Upon completion, quench the reaction by carefully pouring it over crushed ice and dilute HCl.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product via column chromatography or recrystallization to obtain the target compound.

Analytical Methodologies

The analysis of this compound is critical for quality control of Mebendazole. High-Performance Liquid Chromatography (HPLC) is the predominant technique for its detection and quantification.

Representative HPLC Method

The following protocol is a representative stability-indicating method adapted from established procedures for Mebendazole and its related substances.[1][6][7] Method validation according to ICH guidelines would be required for formal use.[8]

Table 2: Representative HPLC Parameters

ParameterCondition
Column C18 (e.g., Inertsil ODS-3V, 250mm x 4.6mm, 5µm)
Mobile Phase Gradient or isocratic mixture of an aqueous buffer (e.g., 0.05M monobasic potassium phosphate) and organic solvents (e.g., Methanol, Acetonitrile). A typical ratio could be Methanol:Phosphate Buffer:Acetonitrile (48:32:20 v/v/v).[1]
Flow Rate 1.0 - 1.5 mL/min
Column Temperature 30 °C
Detection Wavelength UV, approximately 247-254 nm[1][6]
Injection Volume 10 - 20 µL
Diluent Mobile phase or a mixture of formic acid and methanol[1]
Sample and Standard Preparation
  • Standard Stock Solution: Accurately weigh and dissolve a reference standard of this compound in the diluent to a known concentration (e.g., 0.1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to establish linearity and for quantification.

  • Sample Solution (for Mebendazole API): Accurately weigh the Mebendazole sample, dissolve in the appropriate solvent (potentially requiring formic acid and gentle heating to ensure dissolution of the API), and dilute to the final target concentration for analysis.[1]

Method Validation Considerations

A full validation of the analytical method should be performed in accordance with ICH Q2(R1) guidelines, including:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the Mebendazole API and other impurities.[8]

  • Linearity: Demonstrating a direct proportional relationship between analyte concentration and detector response over a defined range.

  • Accuracy: The closeness of test results to the true value, often assessed through recovery studies.

  • Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Biological Context and Toxicological Profile

Role as a Pharmaceutical Impurity

The primary relevance of this compound is as a process-related impurity or degradation product of Mebendazole. Pharmaceutical guidelines mandate the identification and control of such impurities to ensure the safety and efficacy of the final drug product. Its presence in Mebendazole API or formulations must be monitored and kept below a specified threshold.

Biological Activity

There is a lack of specific public data on the pharmacological or biological activity of this compound. The parent drug, Mebendazole, exerts its anthelmintic effect by binding to the colchicine-binding site of β-tubulin, thus inhibiting microtubule polymerization in parasitic worms.[9][10] Hydrolysis of the carbamate group on Mebendazole is known to abolish its pharmacological activity.[11] While this impurity retains the core benzimidazole structure, it lacks the critical carbamate moiety, suggesting it is unlikely to possess the same mechanism of action or potency as Mebendazole.

Toxicological Data

Characterization and Reference Standards

Definitive characterization of this compound relies on a combination of spectroscopic and chromatographic techniques.

  • Mass Spectrometry (MS): Used to confirm the molecular weight (251.28 g/mol ) and fragmentation pattern, which aids in structural elucidation. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for identifying and quantifying impurities in complex mixtures.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, allowing for unambiguous confirmation of the molecular structure.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule, such as N-H (amino), C=O (ketone), and aromatic C-H bonds.

Certified reference standards for this compound are commercially available from specialized suppliers.[4][14] These standards are essential for the validation of analytical methods and for the accurate quantification of this impurity in pharmaceutical samples. The certificate of analysis accompanying these standards typically provides the characterization data.

Conclusion

This compound, CAS 66066-76-0, is a key impurity associated with the anthelmintic drug Mebendazole. While not extensively studied as an independent entity, its control and analysis are vital for ensuring the quality, safety, and regulatory compliance of Mebendazole-containing pharmaceuticals. This guide has outlined its fundamental properties, proposed a logical synthetic pathway, detailed a representative analytical HPLC method, and placed the compound in its proper biological and toxicological context as a pharmaceutical impurity. Further research into its specific biological activities and toxicological profile would provide a more complete understanding of its impact.

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An Investigator's Handbook on the Pharmacology of 2-Amino-5-benzoyl-1-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Drug Development Professionals, Medicinal Chemists, and Pharmacological Researchers Preamble: This document serves as a comprehensive technical guide to the pharmacological landscape of 2-Amino-5-benzoyl-1-methylbenzimidazole. Given its status as a relatively uncharacterized molecule, this guide moves beyond a simple recitation of existing data. Instead, it establishes a foundational context based on its chemical lineage, synthesizes a plausible mechanistic hypothesis from closely related analogs, and provides a rigorous, actionable roadmap of experimental protocols for its complete pharmacological elucidation. Every proposed protocol is designed as a self-validating system, reflecting field-proven methodologies in drug discovery.

Compound Identification and Physicochemical Profile

This compound is a heterocyclic organic molecule belonging to the benzimidazole class. Its primary significance in the pharmaceutical field stems from its identification as a specified impurity related to the widely used anthelmintic drug, Mebendazole.[1] Understanding its pharmacological profile is therefore critical for both quality control of Mebendazole manufacturing and for exploring its own potential therapeutic activities.

IUPAC Name: (2-amino-1-methylbenzimidazol-5-yl)-phenylmethanone[1] CAS Number: 66066-76-0[1] Molecular Formula: C₁₅H₁₃N₃O[1]

Table 1: Physicochemical Properties

Property Value Source
Molecular Weight 251.28 g/mol PubChem[1]
InChIKey CXSGKMYXOOMNFK-UHFFFAOYSA-N PubChem[1]
Canonical SMILES CN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)N=C1N PubChem[1]
Topological Polar Surface Area 60.9 Ų PubChem[1]
Hydrogen Bond Donors 1 PubChem[1]
Hydrogen Bond Acceptors 3 PubChem[1]

| Rotatable Bond Count | 2 | PubChem[1] |

Pharmacological Context and Mechanistic Hypothesis

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anthelmintic, anti-ulcer, anti-inflammatory, antiviral, and anticancer effects.[2] The specific substitutions on the benzimidazole ring dictate the ultimate pharmacological target and activity.

Inferences from the Parent Compound: Mebendazole

The parent compound, Mebendazole, primarily functions as an anthelmintic by binding to the colchicine-sensitive site of β-tubulin, thereby inhibiting microtubule polymerization in parasitic worms. This disruption of the cytoskeleton leads to impaired glucose uptake and eventual death of the parasite. While this is the established mechanism for Mebendazole, its metabolites and related impurities do not necessarily share the same target.

Inferences from the Key Analog: 2-Amino-5-benzoylbenzimidazole

A critical piece of evidence for constructing a hypothesis comes from the unmethylated analog, 2-Amino-5-benzoylbenzimidazole (Aminomebendazole). This compound is not only a minor urinary metabolite of Mebendazole but has also been identified as a novel heterocyclic inhibitor of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[3][4][5]

Proposed Mechanism of Action

Based on the strong activity of its direct structural analog, the primary hypothesis is that This compound functions as an inhibitor of the NF-κB signaling pathway. The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in numerous inflammatory diseases and cancers. The addition of the methyl group at the N-1 position, when compared to Aminomebendazole, is likely to modulate the compound's potency, selectivity, cell permeability, and metabolic stability, but the core inhibitory action on the NF-κB pathway is predicted to be conserved.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK Activation IkB_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkB_p65_p50 Phosphorylates IκBα IkB_p P-IκBα (Ubiquitinated for Degradation) IkB_p65_p50->IkB_p p65_p50_free p65/p50 (Active) p65_p50_nuc p65/p50 p65_p50_free->p65_p50_nuc Nuclear Translocation IkB_p->p65_p50_free Degradation & Release Compound Hypothesized Inhibition Point (this compound) Compound->IKK Inhibits Phosphorylation? DNA κB DNA Site p65_p50_nuc->DNA Binds Transcription Gene Transcription (e.g., TNF-α, IL-6, COX-2) DNA->Transcription Initiates TNF TNF-α TNF->TNFR

Figure 1: Hypothesized inhibition of the canonical NF-κB signaling pathway.

Experimental Protocols for Pharmacological Characterization

To validate the proposed mechanism and build a comprehensive pharmacological profile, the following tiered experimental approach is recommended.

Protocol: In Vitro Confirmation of NF-κB Inhibition

Causality and Rationale: This experiment is the foundational step to directly test the hypothesis. A luciferase reporter assay provides a highly sensitive and quantitative readout of NF-κB transcriptional activity. By stimulating the pathway with a known agonist (TNF-α) and measuring the dose-dependent reduction in signal, we can definitively confirm inhibition and determine the compound's potency (IC₅₀).

Methodology:

  • Cell Culture: Seed HEK293 cells stably expressing an NF-κB-driven luciferase reporter construct into 96-well white, clear-bottom plates at a density of 2 x 10⁴ cells/well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a 10-point concentration curve (e.g., 100 µM to 0.5 nM).

  • Treatment: Replace the culture medium with the medium containing the compound dilutions. Include "vehicle control" (DMSO) and "unstimulated control" wells. Incubate for 1 hour at 37°C.

  • Stimulation: Add TNF-α to all wells (except "unstimulated control") to a final concentration of 10 ng/mL to activate the NF-κB pathway.

  • Incubation: Incubate the plates for 6-8 hours at 37°C to allow for luciferase gene expression.

  • Lysis and Readout: Remove the medium, wash cells with PBS, and add a passive lysis buffer. Measure luminescence using a plate reader according to the luciferase assay system manufacturer's protocol (e.g., Promega).

  • Data Analysis: Normalize the luminescence readings to the vehicle control (defined as 0% inhibition). Plot the percent inhibition against the log of the compound concentration and fit to a four-parameter logistic equation to calculate the IC₅₀ value.

Self-Validation System: The protocol includes positive (TNF-α + vehicle) and negative (unstimulated) controls. A successful assay will show a high signal in the positive control and a low signal in the negative control, creating a robust assay window to reliably measure inhibition.

workflow_invitro start Start step1 Seed HEK293 NF-κB Reporter Cells start->step1 step3 Pre-treat Cells with Compound (1 hr) step1->step3 step2 Prepare Compound Serial Dilutions step2->step3 step4 Stimulate with TNF-α (10 ng/mL) step3->step4 step5 Incubate (6-8 hrs) step4->step5 step6 Lyse Cells & Add Luciferase Substrate step5->step6 step7 Measure Luminescence step6->step7 step8 Calculate % Inhibition and IC₅₀ step7->step8 end End step8->end

Figure 2: Workflow for the in vitro NF-κB luciferase reporter assay.

Protocol: Preliminary Pharmacokinetic (PK) Profiling in Rodents

Causality and Rationale: A compound's in vitro potency is meaningless without adequate in vivo exposure. This protocol is designed to determine the fundamental pharmacokinetic properties, including oral bioavailability. Using both intravenous (IV) and oral (PO) administration allows for the calculation of absolute bioavailability (F%), which is crucial for designing subsequent in vivo efficacy studies and assessing the compound's drug-like properties.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=3 per group), 8-10 weeks old.

  • Dosing Formulation:

    • IV Group: Formulate the compound at 1 mg/mL in a solution of 5% DMSO, 40% PEG400, and 55% saline.

    • PO Group: Formulate the compound at 2 mg/mL in a suspension of 0.5% methylcellulose and 0.1% Tween 80.

  • Administration:

    • IV Group: Administer a single bolus dose of 1 mg/kg via the tail vein.

    • PO Group: Administer a single dose of 10 mg/kg via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the saphenous vein into K₂EDTA-coated tubes at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge blood samples at 4000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • PK Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters to be Determined

Parameter Description Importance
Cₘₐₓ Maximum observed plasma concentration Indicates rate of absorption
Tₘₐₓ Time to reach Cₘₐₓ Indicates rate of absorption
AUC(₀-t) Area under the concentration-time curve Measures total drug exposure
t₁/₂ Elimination half-life Determines dosing interval
CL Clearance Measures efficiency of drug elimination
Vd Volume of distribution Indicates extent of tissue distribution

| F% | Absolute bioavailability | Fraction of oral dose reaching circulation |

Protocol: In Vivo Proof-of-Concept in an Acute Inflammation Model

Causality and Rationale: This experiment aims to bridge the gap between in vitro target engagement and in vivo physiological effect. The lipopolysaccharide (LPS)-induced endotoxemia model is a classic and robust method for evaluating anti-inflammatory agents that target the NF-κB pathway. A reduction in key pro-inflammatory cytokines (like TNF-α and IL-6) following compound administration would provide strong evidence that the in vitro mechanism translates to a functional outcome in a living system.

Methodology:

  • Animal Model: Use male C57BL/6 mice (n=6-8 per group), 8-10 weeks old.

  • Group Allocation:

    • Group 1: Vehicle control + Saline challenge

    • Group 2: Vehicle control + LPS challenge

    • Group 3: Compound (e.g., 30 mg/kg) + LPS challenge

    • Group 4: Dexamethasone (positive control, 1 mg/kg) + LPS challenge

  • Dosing: Administer the compound (or vehicle/Dexamethasone) via oral gavage 1 hour prior to the inflammatory challenge. The dose selection should be informed by the PK study to ensure adequate exposure.

  • Inflammatory Challenge: Administer LPS (from E. coli O111:B4) at a dose of 1 mg/kg via intraperitoneal (IP) injection. Administer sterile saline to the non-challenged control group.

  • Sample Collection: At 2 hours post-LPS injection (the peak of cytokine response), collect blood via cardiac puncture under terminal anesthesia.

  • Cytokine Analysis: Prepare serum from the blood samples and quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Compare the cytokine levels between the vehicle+LPS group and the compound+LPS group using a one-way ANOVA with a post-hoc test (e.g., Dunnett's). A statistically significant reduction in cytokines indicates in vivo anti-inflammatory efficacy.

workflow_invivo start Start: Acclimatize Mice step1 Administer Compound (PO, T = -1 hr) start->step1 step2 Challenge with LPS (IP, T = 0 hr) step1->step2 step3 Collect Blood (Cardiac Puncture, T = +2 hr) step2->step3 step4 Prepare Serum step3->step4 step5 Quantify TNF-α & IL-6 (ELISA) step4->step5 step6 Statistical Analysis (ANOVA) step5->step6 end End: Efficacy Determined step6->end

Figure 3: Workflow for the LPS-induced acute inflammation model.

Preliminary Safety and Toxicological Considerations

The unmethylated analog, 2-Amino-5-benzoylbenzimidazole, is reported to be an acute poison via the intraperitoneal route, moderately toxic upon ingestion, and an experimental teratogen.[3][4][5] While the toxicological profile of the N-1 methylated version has not been established, it must be handled with appropriate precautions (gloves, lab coat, safety glasses) in a laboratory setting. Standard early-stage toxicology screening, including Ames testing for mutagenicity and cytotoxicity assays in relevant cell lines (e.g., HepG2), should be conducted in parallel with efficacy studies.

Conclusion and Path Forward

This compound is a compound of interest due to its structural relationship to Mebendazole and its close analog's activity as an NF-κB inhibitor. The logical and scientifically-grounded hypothesis is that this compound also modulates the NF-κB pathway, a target of high therapeutic relevance for inflammatory diseases.

The experimental roadmap detailed in this guide provides a clear, step-wise path to:

  • Confirm and quantify the proposed in vitro mechanism of action.

  • Determine its fundamental drug-like properties through pharmacokinetic profiling.

  • Validate its therapeutic potential in a relevant in vivo model of inflammation.

Successful execution of these studies will provide the critical data needed to make an informed decision on the future development of this compound as a potential therapeutic agent.

References

  • PubChem. "this compound | C15H13N3O | CID 69450787". Available at: [Link].

  • Husain, A., et al. "A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives". Frontiers in Pharmacology, 2021. Available at: [Link].

  • ResearchGate. "Synthesis and Biological Activity of Novel 2, 5-Disubstituted Benzimidazole Derivatives | Request PDF". Available at: [Link].

  • Di Capua, A., et al. "Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase". Journal of Virology, 2011. Available at: [Link].

  • ResearchGate. "(PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE". Available at: [Link].

  • PubChem. "Aminomebendazole | C14H11N3O | CID 40320". Available at: [Link].

  • Khan, I., et al. "Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories". RSC Advances, 2020. Available at: [Link].

  • PharmaCompass. "methyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate | Drug Information, Uses, Side Effects, Chemistry". Available at: [Link].

  • Scholars Research Library. "An Overview About Synthetic and Biological Profile of Benzimidazole". Der Pharmacia Lettre, 2021. Available at: [Link].

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An In-depth Technical Guide to the In Vitro Evaluation of 2-Amino-5-benzoyl-1-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Experimental Design and Mechanistic Investigation

Introduction

2-Amino-5-benzoyl-1-methylbenzimidazole is a distinct chemical entity within the broader class of benzimidazole compounds, a scaffold renowned for its diverse pharmacological activities.[1][2] Structurally, it is identified as a specified impurity of Mebendazole, a well-established anthelmintic drug currently gaining significant attention for its potential as a repurposed anti-cancer agent.[3][4][5] The structural similarity to Mebendazole, a known inhibitor of tubulin polymerization, provides a strong rationale for investigating the in vitro biological activities of this compound, particularly its potential as a cytotoxic and anti-proliferative agent.[3][6][7]

This guide offers a comprehensive framework for the in vitro characterization of this compound. It is designed for researchers in drug discovery and development, providing not only detailed experimental protocols but also the underlying scientific reasoning to empower robust and insightful investigation. We will proceed with the hypothesis that this compound may share a similar mechanism of action with Mebendazole, focusing on assays to evaluate its effects on cancer cell viability, cell cycle progression, and its direct interaction with tubulin.

Part 1: Foundational Cytotoxicity and Anti-Proliferative Assays

The initial step in characterizing any potential anti-cancer compound is to determine its effect on cancer cell viability and proliferation. These assays provide essential dose-response data, including the half-maximal inhibitory concentration (IC50), which is a critical parameter for comparing potency across different cell lines and for guiding the design of subsequent mechanistic studies.[8]

The MTT Assay: A Cornerstone for Viability Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8]

The choice of cell lines is paramount. A panel of cancer cell lines from different tissue origins (e.g., lung, colon, breast) should be used to assess the compound's spectrum of activity.[1][9] For instance, studies on Mebendazole have utilized cell lines such as the human colorectal adenocarcinoma line HT-29 and the non-small cell lung cancer lines A549 and H460.[10][11] It is also crucial to include a non-tumorigenic cell line (e.g., MCF-10A or HEK-293) to evaluate selective cytotoxicity.[4][10][12]

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.[13]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The concentration range should be broad initially (e.g., 0.01 µM to 100 µM) to capture the full dose-response curve. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.[10][13]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and plot against the logarithm of the compound concentration to determine the IC50 value.[15]

Colony Formation Assay: Assessing Long-Term Proliferative Capacity

While the MTT assay measures short-term viability, the colony formation assay assesses the long-term ability of single cells to undergo sustained proliferation and form colonies. This assay provides insight into the cytostatic versus cytotoxic effects of a compound.

ColonyFormation

Caption: Workflow for the Colony Formation Assay.

Part 2: Mechanistic Deep Dive - Elucidating the Mode of Action

Based on the foundational data, the next logical step is to investigate the underlying mechanism of action. Given its structural similarity to Mebendazole, a primary hypothesis is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][6]

Cell Cycle Analysis via Flow Cytometry

Tubulin inhibitors typically disrupt the formation of the mitotic spindle, leading to an arrest of cells in the G2/M phase of the cell cycle.[9][12] Flow cytometry using a DNA-staining dye like propidium iodide (PI) allows for the quantification of cells in each phase of the cell cycle.

An observed accumulation of cells in the G2/M phase following treatment with this compound would provide strong evidence for its role as a microtubule-targeting agent.[9]

  • Cell Treatment: Treat cells with the compound at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells, including any floating cells, and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Stain the cells with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection: The Annexin V/PI Assay

Disruption of the cell cycle by anti-cancer agents often leads to the induction of apoptosis, or programmed cell death. The Annexin V/PI assay is a standard method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

ApoptosisPathway

Caption: Hypothesized pathway of apoptosis induction.

  • Cell Treatment: Treat cells with the compound for a predetermined time (e.g., 48 hours).[10]

  • Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells promptly by flow cytometry to quantify the apoptotic cell population.[10]

Part 3: Direct Target Engagement - The Tubulin Polymerization Assay

The most direct way to validate the hypothesis that this compound is a tubulin inhibitor is to assess its effect on tubulin polymerization in vitro. This cell-free assay uses purified tubulin and measures its assembly into microtubules.[15][16]

Principle of the Assay

The polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering or fluorescence.[15][17] In a turbidity-based assay, the formation of microtubules increases the optical density of the solution, which can be measured spectrophotometrically at 340 nm.[16] The resulting polymerization curve typically shows a nucleation phase, a growth phase, and a steady-state phase.[15]

Detailed Protocol: In Vitro Tubulin Polymerization Assay
  • Reagent Preparation:

    • Thaw purified tubulin (e.g., from bovine brain) on ice.[14]

    • Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with GTP.[14][17]

    • Prepare serial dilutions of this compound and control compounds (e.g., Nocodazole as an inhibitor, Paclitaxel as a stabilizer).[6]

  • Assay Setup:

    • Pre-warm a 96-well plate and a spectrophotometer to 37°C.[6]

    • On ice, combine the tubulin solution with the test compound or control.

    • Transfer the reaction mixture to the pre-warmed plate to initiate polymerization.

  • Data Acquisition:

    • Immediately begin monitoring the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[15]

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Determine key parameters such as the maximum rate of polymerization (Vmax) and the maximum polymer mass.

    • Calculate the IC50 value for the inhibition of tubulin polymerization by plotting Vmax against the logarithm of the compound concentration.[15]

Data Synthesis and Interpretation

A comprehensive analysis of this compound would involve synthesizing the data from these tiered experiments.

Assay Parameter Measured Expected Outcome for a Tubulin Inhibitor
MTT Assay IC50 values across various cell linesPotent cytotoxicity, ideally with selectivity for cancer cells over normal cells.
Colony Formation Long-term proliferative inhibitionReduced number and size of colonies compared to control.
Cell Cycle Analysis DNA content per cellAccumulation of cells in the G2/M phase.
Annexin V/PI Assay Phosphatidylserine externalizationIncreased percentage of early and late apoptotic cells.
Tubulin Polymerization Rate and extent of microtubule formationDose-dependent inhibition of tubulin polymerization, resulting in a lower Vmax.

The convergence of results—potent cytotoxicity, G2/M arrest, apoptosis induction, and direct inhibition of tubulin polymerization—would build a compelling, multi-faceted case for the mechanism of action of this compound as a microtubule-destabilizing agent. This systematic approach ensures scientific rigor and provides the depth of understanding necessary for advancing a compound through the drug discovery pipeline.

References

  • In vitro and in vivo anticancer activity of mebendazole in colon cancer: a promising drug repositioning. (2023). PubMed. Available at: [Link]

  • Mukhopadhyay, T., Sasaki, J., Ramesh, R., & Roth, J. A. (2002). Mebendazole elicits a potent antitumor effect on human cancer cell lines both in vitro and in vivo. Clinical Cancer Research, 8(9), 2963–2969. Available at: [Link]

  • Tan, Z., Chang, X., Wang, X., & Liu, X. (2020). Mebendazole as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature. Cancers, 12(9), 2445. Available at: [Link]

  • Pantziarka, P., Bouche, G., Meheus, L., Sukhatme, V., & Sukhatme, V. P. (2014). Repurposing Drugs in Oncology (ReDO)—mebendazole as an anti-cancer agent. ecancermedicalscience, 8, 443. Available at: [Link]

  • Characterization of the anticancer effect of mebendazole and its interaction with standard cytotoxic drugs in patient tumor cells ex vivo and in an in vivo mouse model. (2021). PubMed. Available at: [Link]

  • Atmaca, H., et al. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. PubMed Central. Available at: [Link]

  • Sukhramani, P. S., et al. (2011). In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung an. Annals of Biological Research, 2(1), 51-59. Available at: [Link]

  • Atmaca, H., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemical Biology & Drug Design, 96(5), 1163-1174. Available at: [Link]

  • Li, W., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 7(1), 1776. Available at: [Link]

  • Mebendazole (MBZ) disrupts microtubule organization and leads to tubulin polymerization. (n.d.). ResearchGate. Available at: [Link]

  • Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathol. (2025). JournalAgent. Available at: [Link]

  • Laclette, J. P., Guerra, G., & Zetina, C. (1980). Inhibition of tubulin polymerization by mebendazole. Biochemical and Biophysical Research Communications, 92(2), 417–423. Available at: [Link]

  • Tubulin Purification by Polymerization-Depolymerization Cycles. (2023). JoVE. Available at: [Link]

  • Mebendazole induces apoptosis and inhibits migration via the reactive oxygen species-mediated STAT3 signaling downregulation in non-small cell lung cancer. (2024). NIH. Available at: [Link]

  • Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. (n.d.). PMC - NIH. Available at: [Link]

  • PubChem. Aminomebendazole. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus. (2022). PMC - NIH. Available at: [Link]

  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (n.d.). PubMed Central. Available at: [Link]

Sources

An In-depth Technical Guide on 2-Amino-5-benzoyl-1-methylbenzimidazole as a Mebendazole Impurity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-benzoyl-1-methylbenzimidazole, an identified impurity in the manufacturing of the broad-spectrum anthelmintic drug, mebendazole. Designated as Mebendazole Impurity C in the European Pharmacopoeia (EP) and Mebendazole Related Compound C in the United States Pharmacopeia (USP), the presence and control of this substance are critical for ensuring the quality, safety, and efficacy of the final drug product. This document delves into the chemical identity, potential pathways of formation during mebendazole synthesis, analytical methodologies for its detection and quantification, and the overarching regulatory framework governing its acceptable limits. Furthermore, it explores the available toxicological data and outlines control strategies pertinent to its management in a pharmaceutical manufacturing setting.

Introduction: The Significance of Impurity Profiling in Mebendazole

Mebendazole (Methyl 5-benzoyl-1H-benzimidazol-2-ylcarbamate) is a cornerstone in the treatment of various parasitic worm infections.[1] Its mechanism of action involves the disruption of microtubule formation in parasites, leading to their demise.[2] As with any active pharmaceutical ingredient (API), the purity of mebendazole is of paramount importance. Impurities, even in trace amounts, can potentially impact the drug's stability, efficacy, and, most critically, patient safety.

Pharmaceutical impurities are broadly classified as organic impurities, inorganic impurities, and residual solvents. Organic impurities can arise from various sources, including starting materials, by-products of the manufacturing process, intermediates, degradation products, and reagents.[3] The systematic process of identifying and quantifying these impurities is known as impurity profiling, a critical component of drug development and manufacturing that is mandated by regulatory bodies worldwide.

This guide focuses on a specific process-related impurity of mebendazole: this compound. Understanding the lifecycle of this impurity—from its formation to its control—is essential for any professional involved in the development, manufacturing, or quality control of mebendazole.

Chemical Identity and Physicochemical Properties

This compound is a distinct chemical entity with the following identifiers:

PropertyValue
Chemical Name (2-Amino-1-methyl-1H-benzimidazol-5-yl)phenylmethanone[4][5]
Synonyms Mebendazole Impurity C (EP), Mebendazole Related Compound C (USP)[6][7]
CAS Number 66066-76-0[4][5]
Molecular Formula C₁₅H₁₃N₃O[4][5]
Molecular Weight 251.28 g/mol [4][5]
Appearance Pale Yellow to Light Yellow Solid[8]
Solubility Slightly soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO)[4][8]

Genesis of an Impurity: Formation Pathways in Mebendazole Synthesis

The formation of this compound is intrinsically linked to the synthetic route employed for mebendazole. While multiple synthetic pathways exist, a common approach involves the reaction of 3,4-diaminobenzophenone with a cyclizing agent to form the benzimidazole ring, followed by the introduction of the methyl carbamate group.[9]

The presence of the methyl group on the benzimidazole nitrogen at position 1 in Impurity C suggests a side reaction involving methylation. This can occur if a methylating agent is present or if a starting material or intermediate is already methylated.

A plausible pathway for the formation of mebendazole involves the initial synthesis of 3,4-diaminobenzophenone. One route to this intermediate starts with 4-chlorobenzophenone, which undergoes nitration to form 4-chloro-3-nitrobenzophenone. This is followed by amination to yield 4-amino-3-nitrobenzophenone, and subsequent reduction of the nitro group to give 3,4-diaminobenzophenone.[9]

The cyclization of 3,4-diaminobenzophenone with a reagent like methyl-S-methylthiourea carboxylate then forms the benzimidazole ring with the carbamate side chain.[9]

The formation of this compound likely arises from a deviation in this main synthetic pathway. One possibility is the presence of a methylated version of a starting material or intermediate. For instance, if a methylated diamine is present, it could lead to the formation of the methylated benzimidazole ring. Another possibility is an unintended methylation side reaction during the synthesis. The tautomeric nature of the benzimidazole ring in mebendazole could also play a role in the formation of N-methylated derivatives under certain reaction conditions.[10]

Figure 1: Simplified overview of a potential mebendazole synthesis pathway and points of origin for Impurity C.

Analytical Detection and Quantification: A Methodical Approach

The detection and quantification of this compound in mebendazole API and finished drug products rely on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, offering the necessary sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) Methodology

A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of mebendazole and its impurities involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent.

Step-by-Step Experimental Protocol:

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., a mixture of formic acid and methanol) to a known concentration.[11]

    • Sample Solution: Accurately weigh and dissolve the mebendazole sample (API or crushed tablets) in the same solvent system as the standard to a specified concentration.[11]

    • System Suitability Solution: Prepare a solution containing both mebendazole and the impurity reference standard to verify the chromatographic system's performance.

  • Chromatographic Conditions:

    • Column: A C18 stationary phase is commonly used (e.g., Inertsil ODS-3V, 250mm x 4.6mm, 5µm particle size).[11]

    • Mobile Phase: A common mobile phase is a mixture of methanol, 0.05M monobasic potassium phosphate, and acetonitrile (e.g., in a ratio of 48:32:20 v/v/v).[11]

    • Flow Rate: A typical flow rate is 1.5 mL/min.[11]

    • Column Temperature: Maintain the column at a constant temperature, for instance, 30°C.[11]

    • Detection: UV detection is employed, with a common wavelength being 247 nm.[11]

  • Analysis and Data Interpretation:

    • Inject the standard, sample, and system suitability solutions into the HPLC system.

    • Identify the peaks corresponding to mebendazole and this compound based on their retention times.

    • Quantify the amount of the impurity in the sample by comparing its peak area to that of the reference standard.

System Suitability: Before sample analysis, the chromatographic system must meet predefined system suitability criteria, including resolution between the main component and the impurity, tailing factor, and precision of replicate injections.

HPLC_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard_Prep Prepare Impurity Standard Injection Inject Solutions Standard_Prep->Injection Sample_Prep Prepare Mebendazole Sample Sample_Prep->Injection System_Suitability_Prep Prepare System Suitability Solution System_Suitability_Prep->Injection HPLC_System HPLC System (C18 Column, Mobile Phase, UV Detector) Chromatogram Generate Chromatogram HPLC_System->Chromatogram Injection->HPLC_System Peak_Identification Identify Peaks by Retention Time Chromatogram->Peak_Identification Quantification Quantify Impurity by Peak Area Peak_Identification->Quantification Report Generate Report with Results Quantification->Report

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Amino-5-benzoyl-1-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile therapeutic applications. 2-Amino-5-benzoyl-1-methylbenzimidazole, a notable derivative, presents a compelling case for targeted investigation. This technical guide synthesizes the current understanding of this compound, primarily through the lens of its structural analogues and the broader benzimidazole class. By examining the well-documented activities of its parent compound, Mebendazole, and its unmethylated counterpart, 2-Amino-5-benzoylbenzimidazole, we can delineate a logical framework of potential therapeutic targets. This document provides an in-depth exploration of these targets, which prominently include tubulin polymerization, the NF-κB signaling pathway, and topoisomerases. Furthermore, this guide furnishes detailed, field-proven experimental protocols to facilitate the validation of these hypothesized targets, thereby paving the way for future drug development initiatives.

Introduction: The Benzimidazole Scaffold and the Significance of this compound

The benzimidazole nucleus, a bicyclic aromatic compound formed by the fusion of a benzene and an imidazole ring, is a privileged pharmacophore in drug discovery. Its structural similarity to naturally occurring purines allows for potent interactions with a variety of biomolecules, leading to a broad spectrum of pharmacological activities, including anticancer, anthelmintic, antiviral, and anti-inflammatory effects[1][2]. This compound, also identified as Mebendazole EP Impurity C, is a derivative of the widely used anthelmintic drug Mebendazole[3]. While direct studies on the therapeutic targets of this specific methylated compound are limited, a robust deductive approach based on its chemical lineage provides a strong foundation for identifying high-probability targets.

This guide will focus on three primary potential therapeutic targets for this compound, extrapolated from the known mechanisms of Mebendazole and 2-Amino-5-benzoylbenzimidazole:

  • Tubulin Polymerization: The primary mechanism of action for Mebendazole.

  • NF-κB Signaling Pathway: A known target of the unmethylated analogue.

  • Topoisomerases: A common target for various anticancer benzimidazole derivatives.

Primary Inferred Target: Inhibition of Tubulin Polymerization

The parent compound, Mebendazole, exerts its potent anthelmintic and emerging anticancer effects primarily through the disruption of microtubule formation[4][5]. This is achieved by binding to the colchicine-binding site of β-tubulin, which prevents the polymerization of tubulin dimers into microtubules[5][6]. Given that this compound is a derivative and known impurity of Mebendazole, it is highly probable that it retains an affinity for β-tubulin and, consequently, the ability to inhibit microtubule dynamics[3].

Causality Behind the Experimental Choice

The rationale for investigating tubulin polymerization as a primary target is based on the principle of structural analogy. The core benzimidazole structure is a key component for interaction with the colchicine-binding pocket of tubulin. The presence of the benzoyl group at the 5-position is also a feature shared with Mebendazole. While the N-methylation at the 1-position introduces a structural change, it is crucial to experimentally determine if this modification significantly alters the binding affinity for β-tubulin.

Experimental Workflow: Tubulin Polymerization Assay

A cell-free tubulin polymerization assay is a direct and reliable method to assess the inhibitory potential of a compound on microtubule formation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound This compound (in DMSO) mix Mix Compound/Vehicle with Tubulin in G-PEM Buffer compound->mix tubulin Purified Bovine Brain Tubulin (>99%) tubulin->mix buffer G-PEM Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) buffer->mix incubate Incubate at 37°C mix->incubate read Monitor Absorbance at 340 nm for 60 minutes incubate->read plot Plot Absorbance vs. Time read->plot ic50 Calculate IC50 Value plot->ic50 G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Cell Surface Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc translocates compound 2-Amino-5-benzoyl- 1-methylbenzimidazole compound->ikk inhibits? dna DNA nfkb_nuc->dna binds transcription Gene Transcription (Inflammation, Survival) dna->transcription

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

Rationale for Targeting NF-κB

The structural similarity between the methylated and unmethylated forms of 2-Amino-5-benzoylbenzimidazole suggests a shared mechanism of action. The core structure is likely responsible for the interaction with a key component of the NF-κB pathway, possibly the IKK complex which is a common target for inhibitors. The addition of the methyl group at the N-1 position may influence the compound's potency and specificity, which necessitates experimental validation.

Experimental Protocol: NF-κB Reporter Assay

A luciferase-based reporter assay is the gold standard for quantifying NF-κB transcriptional activity in a cellular context.

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS.

    • Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

  • Compound Treatment and Stimulation:

    • After 24 hours, treat the cells with varying concentrations of this compound for 1 hour.

    • Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway. Include a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of inhibition relative to the TNF-α stimulated control.

    • Determine the IC50 value from the dose-response curve.

Tertiary Potential Target: Topoisomerase Inhibition

Several benzimidazole derivatives have been reported to act as topoisomerase poisons, interfering with the function of these essential enzymes that regulate DNA topology during replication and transcription.[2][7] Both Topoisomerase I and II are validated anticancer targets.

Mechanism of Topoisomerase Inhibition

Topoisomerase inhibitors can act in two ways: by preventing the binding of the enzyme to DNA or by stabilizing the transient DNA-enzyme cleavage complex, leading to DNA strand breaks and apoptosis. Many benzimidazole compounds function as Topoisomerase I poisons.[7]

Rationale and Experimental Validation

The planar benzimidazole ring system is capable of intercalating with DNA, a common feature of many topoisomerase inhibitors. The benzoyl group may further enhance this interaction.

Experimental Protocol: Topoisomerase I DNA Relaxation Assay
  • Reaction Setup:

    • In a reaction buffer, combine supercoiled plasmid DNA, human Topoisomerase I enzyme, and varying concentrations of this compound.

    • Include camptothecin as a positive control.

  • Incubation and Termination:

    • Incubate the reaction at 37°C for 30 minutes.

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Analysis:

    • Resolve the DNA topoisomers on a 1% agarose gel.

    • Stain the gel with ethidium bromide and visualize under UV light.

    • Inhibition of the enzyme will result in the persistence of the supercoiled DNA form.

Summary of Quantitative Data for Related Compounds

CompoundTargetAssayIC50 ValueReference
2-PhenoxymethylbenzimidazoleTopoisomerase IDNA Relaxation14.1 µM[8]
5-Chloro-2-(p-methylphenyl)benzoxazoleTopoisomerase IIDNA Relaxation22.3 µM[8]
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateAnticancer (HepG2)Cytotoxicity0.39 µg/mL[2]
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateAnticancer (Huh7)Cytotoxicity0.32 µg/mL[2]

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, a strong inferential case can be made for its activity against tubulin polymerization, the NF-κB signaling pathway, and topoisomerases. The structural relationship to Mebendazole and its unmethylated analogue provides a solid foundation for these hypotheses. The experimental protocols detailed in this guide offer a clear path forward for the validation of these targets. Future research should focus on executing these assays to elucidate the precise mechanism of action and to determine the therapeutic potential of this promising benzimidazole derivative.

References

  • Veeprho Pharmaceuticals. Mebendazole EP Impurity C | CAS 66066-76-0. [Link]

  • Patsnap Synapse. What is the mechanism of Mebendazole?. [Link]

  • PubMed Central. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. [Link]

  • Arabian Journal of Chemistry. Benzimidazoles: A biologically active compounds. [Link]

  • ResearchGate. Synthesis of target 2-(aryl amino)methyl-benzimidazole 28. [Link]

  • PubMed. 2"-Substituted 5-phenylterbenzimidazoles as topoisomerase I poisons. [Link]

  • National Institutes of Health (NIH). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). [Link]

  • PubChem. Aminomebendazole | C14H11N3O | CID 40320. [Link]

  • PubChem. 2-Amino-1-methylbenzimidazole | C8H9N3 | CID 74187. [Link]

  • PubChem. This compound | C15H13N3O | CID 69450787. [Link]

  • NCBI Bookshelf. Mebendazole. [Link]

  • International Journal of Innovative Science and Research Technology. A Study of an Anthelmintic Drug- Albendazole Impurities and it's Chemical Synthesis, Portrayal, Mechanism of. [Link]

  • PubChem. Mebendazole | C16H13N3O3 | CID 4030. [Link]

  • YouTube. How Topoisomerase works? | Animated biology. [Link]

  • Google Patents. CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone.
  • PubMed. Some Benzoxazoles and Benzimidazoles as DNA Topoisomerase I and II Inhibitors. [Link]

  • PubMed. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action. [Link]

Sources

An In-Depth Technical Guide to 2-Amino-5-benzoyl-1-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-5-benzoyl-1-methylbenzimidazole, a heterocyclic compound of growing interest in medicinal chemistry. This document delves into its synthesis, chemical properties, and known biological activities, offering insights for researchers exploring its therapeutic potential.

Introduction and Chemical Identity

This compound, systematically named (2-amino-1-methylbenzimidazol-5-yl)-phenylmethanone, is a derivative of the benzimidazole scaffold. This core structure is an isostere of natural purines, making it a "privileged scaffold" in drug discovery, frequently associated with a wide range of biological activities.[1][2] This particular compound is also recognized in the pharmaceutical industry as Mebendazole Impurity C , a known metabolite and potential thermal decomposition product of the widely used anthelmintic drug, Mebendazole.[3][4][5]

Chemical Structure and Properties:
PropertyValueSource
IUPAC Name (2-amino-1-methylbenzimidazol-5-yl)-phenylmethanone[1]
CAS Number 66066-76-0[1]
Molecular Formula C₁₅H₁₃N₃O[1]
Molecular Weight 251.28 g/mol [1]
Appearance Pale Yellow Solid[6]

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established benzimidazole synthesis methodologies. A potential pathway involves a multi-step process starting from a substituted o-phenylenediamine.

Proposed Synthetic Pathway:

A logical approach would involve the synthesis of a substituted nitroaniline, followed by reduction and subsequent cyclization to form the benzimidazole ring, and finally, methylation.

Synthetic Pathway A 4-Chloro-3-nitrobenzophenone B 4-Methylamino-3-nitrobenzophenone A->B Methylamine C 3-Amino-4-methylaminobenzophenone B->C Reduction (e.g., SnCl2/HCl) D 2-Amino-1-methyl-5-benzoylbenzimidazole C->D Cyclization (e.g., Cyanogen bromide) NF-kB Pathway Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκBα NFkB NF-κB (p50/p65) Nucleus_NFkB NF-κB NFkB->Nucleus_NFkB Translocation IkB_NFkB->NFkB Ubiquitination & Degradation of IκBα Compound 2-Amino-5-benzoyl- 1-methylbenzimidazole Compound->IKK Inhibition DNA DNA Nucleus_NFkB->DNA Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription

Sources

Methodological & Application

Application Note: Comprehensive Analytical Protocols for the Detection of 2-Amino-5-benzoyl-1-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the quantitative analysis of 2-Amino-5-benzoyl-1-methylbenzimidazole, a critical process-related impurity and potential degradant of the anthelmintic drug, Mebendazole.[1][2][3] The accurate detection and quantification of this compound are paramount for ensuring the quality, safety, and stability of Mebendazole active pharmaceutical ingredients (APIs) and finished drug products. This document outlines a robust, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, tailored for researchers, quality control analysts, and drug development professionals. We delve into the causality behind methodological choices, provide step-by-step protocols for implementation and validation, and discuss alternative analytical strategies.

Introduction and Scientific Rationale

This compound (CAS: 66066-76-0) is recognized within the pharmaceutical industry primarily as "Mebendazole Impurity C".[3] Its presence in Mebendazole formulations can indicate inadequate purification during synthesis or degradation of the drug product over time. Regulatory bodies mandate strict control over such impurities, making reliable analytical methods essential.

Causality of Method Selection: Why RP-HPLC?

The selection of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) as the primary analytical technique is a deliberate choice driven by the physicochemical properties of the analyte and the requirements of pharmaceutical analysis.

  • Polarity and Structure: The molecule possesses a moderately polar benzimidazole core with an amino group, a non-polar benzoyl group, and a methyl group.[3] This amphiphilic nature makes it an ideal candidate for separation on a non-polar stationary phase (like C8 or C18) with a polar mobile phase, the fundamental principle of reverse-phase chromatography.

  • Chromophoric Properties: The conjugated system of the benzimidazole ring and the benzoyl group act as strong chromophores, allowing for sensitive and specific detection using ultraviolet (UV) spectroscopy.[4][5] Benzimidazole derivatives exhibit strong absorption in the 240–300 nm range, providing a clear signal for quantification.[4]

  • Separation Efficacy: In the context of quality control, the primary analytical challenge is to resolve the impurity from the parent drug, Mebendazole, and other potential degradants. HPLC provides the high resolving power necessary to achieve this separation, ensuring that the quantification of the impurity is not skewed by interfering peaks.[1][2]

This application note details a stability-indicating HPLC method, capable of separating this compound from its parent compound, thereby providing a clear and accurate measure of its concentration.

Primary Analytical Method: Reverse-Phase HPLC with UV Detection

This section provides a comprehensive protocol for the determination of this compound using RP-HPLC.

Required Instrumentation and Reagents
  • Instrumentation:

    • HPLC System equipped with a quaternary or binary pump, degasser, autosampler, and column thermostat.

    • UV-Vis or Photodiode Array (PDA) Detector.

    • Chromatography Data System (CDS) for data acquisition and processing.

    • Analytical Balance (4-decimal place).

    • pH Meter.

    • Ultrasonic Bath.

    • Volumetric flasks and pipettes (Class A).

  • Chemicals and Reagents:

    • Acetonitrile (HPLC Grade).

    • Methanol (HPLC Grade).

    • Water (HPLC Grade or Milli-Q).

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade).

    • Orthophosphoric Acid (85%, AR Grade).

    • Reference Standard: this compound (Purity ≥ 98%).[6][7]

Chromatographic Conditions

The following conditions have been optimized for the robust separation and quantification of the target analyte.

ParameterRecommended SettingRationale
Column Nucleosil C8, 5 µm, 4.6 x 250 mm (or equivalent)A C8 stationary phase provides a good balance of hydrophobic retention and reduced analysis time compared to C18 for this moderately polar compound.[8]
Mobile Phase A 0.05 M KH₂PO₄ buffer, pH adjusted to 4.5 with H₃PO₄The buffer controls the ionization state of the amino group, ensuring consistent retention and peak shape. pH 4.5 is effective for many benzimidazoles.[8]
Mobile Phase B AcetonitrileA common organic modifier providing good elution strength for the analyte.
Gradient Elution 0-15 min: 30% B to 70% B; 15-20 min: 70% B; 20-22 min: 70% B to 30% B; 22-30 min: 30% BA gradient is employed to ensure elution of the parent drug (Mebendazole) and the impurity within a reasonable timeframe while maintaining excellent resolution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmThis wavelength provides a strong signal for both Mebendazole and its benzimidazole-based impurities.[8]
Injection Volume 20 µLA typical volume to balance sensitivity and peak shape.
Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 6.8 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 4.5 using 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Calibration Standards (0.1 - 5.0 µg/mL): Prepare a series of working standards by serially diluting the Standard Stock Solution with the mobile phase (initial composition, 30% Acetonitrile).

Sample Preparation Protocol

The objective of sample preparation is the efficient extraction of the analyte from the matrix (e.g., a pharmaceutical tablet) while minimizing interferences.

G Figure 1: Sample Preparation Workflow for Pharmaceutical Tablets start 1. Sample Collection (e.g., 10 Tablets) weigh 2. Weigh & Calculate Average Tablet Weight start->weigh crush 3. Crush to a Fine Powder (Mortar & Pestle) weigh->crush transfer 4. Transfer Powder Equivalent to One Tablet into a 100 mL Flask crush->transfer dissolve 5. Add 70 mL Methanol (Diluent) transfer->dissolve sonicate 6. Sonicate for 15 min (Ensure Complete Dissolution) dissolve->sonicate volume 7. Cool & Dilute to Volume with Methanol sonicate->volume filter 8. Filter through 0.45 µm Syringe Filter volume->filter inject 9. Inject into HPLC System filter->inject

Caption: Workflow for preparing tablet samples for HPLC analysis.

Step-by-Step Protocol:

  • Weigh and finely powder no fewer than 10 Mebendazole tablets.

  • Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredients.

  • Allow the solution to cool to room temperature and dilute to the mark with methanol. Mix well.

  • Withdraw an aliquot and filter it through a 0.45 µm nylon or PTFE syringe filter, discarding the first 2 mL.[5]

  • The resulting solution is ready for injection into the HPLC system. Further dilution with the mobile phase may be necessary to bring the impurity concentration within the calibration range.

Method Validation: Building a Self-Validating System

A protocol is only trustworthy if it is validated for its intended purpose. Method validation scientifically proves that the analytical method is reliable, reproducible, and accurate for the analysis of this compound. The following parameters should be assessed according to International Council for Harmonisation (ICH) guidelines.[4]

ParameterPurposeAcceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte without interference from blank, placebo, or parent drug.Peak for the analyte is well-resolved from other peaks (Resolution > 2.0). No interfering peaks at the analyte's retention time in blank/placebo.
Linearity To confirm a proportional relationship between detector response and analyte concentration.Correlation Coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.[4][8]
Accuracy To measure the closeness of the experimental value to the true value.Mean recovery of 98.0% - 102.0% for the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%).[1][2]
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-day): %RSD ≤ 2.0% for ≥6 replicate injections. Intermediate Precision (Inter-day): %RSD ≤ 2.0% across different days/analysts.[1][2]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Typically calculated as 3.3 × (Standard Deviation of Response / Slope of Calibration Curve).[4][5]
Limit of Quantification (LOQ) The lowest amount of analyte that can be reliably quantified with acceptable precision and accuracy.Typically calculated as 10 × (Standard Deviation of Response / Slope of Calibration Curve).[4][5]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (pH, flow rate, etc.).System suitability parameters remain within limits; %RSD of results remains low.

Alternative and Confirmatory Techniques: GC-MS Analysis

While HPLC is the preferred method, Gas Chromatography-Mass Spectrometry (GC-MS) can serve as a confirmatory technique, particularly for structural identification.

Causality: Why is GC-MS not the primary method? The primary limitation is volatility. This compound contains an active amino group, which is polar and capable of hydrogen bonding. This characteristic makes the compound non-volatile, requiring a chemical modification step known as derivatization before it can be analyzed by GC. Silylation is a common derivatization technique where active hydrogens are replaced with non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, increasing volatility. This additional sample preparation step makes the workflow more complex and introduces potential variability compared to the direct injection approach of HPLC.

G Figure 2: Conceptual Workflow for GC-MS Analysis sample 1. Prepared Sample Extract (Post-Extraction) dry 2. Evaporate Solvent (Under Nitrogen Stream) sample->dry derivatize 3. Add Derivatization Reagent (e.g., MTBSTFA in Acetonitrile) dry->derivatize heat 4. Heat at 100°C for 2-4 hours (Reaction Vessel) derivatize->heat inject 5. Inject into GC-MS System heat->inject

Caption: Conceptual workflow for GC-MS requiring a derivatization step.

Brief Protocol Outline:

  • An aliquot of the sample extract is dried completely.

  • A silylation reagent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide, MTBSTFA) is added.

  • The mixture is heated to facilitate the reaction.

  • The derivatized sample is then injected into the GC-MS for analysis. The mass spectrometer provides mass-to-charge ratio data, which can confirm the identity of the compound based on its fragmentation pattern.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, robust, and validated solution for the quantitative determination of this compound in pharmaceutical samples. The methodology is grounded in the fundamental principles of chromatography and the specific chemical nature of the analyte. By adhering to the outlined protocols for analysis and validation, laboratories can ensure the highest level of accuracy and trustworthiness in their results, contributing to the overall safety and quality of pharmaceutical products.

References

  • Application of hplc method for investigation of stability of new benzimidazole derivatives. (2025). Google Scholar.
  • Al-Kurdi, Z., Al-Jallad, T., Badwan, A., & Jaber, A. M. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Talanta, 50(5), 1089-97. Retrieved from [Link]

  • Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9. Retrieved from [Link]

  • Lee, D. S., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. MDPI. Retrieved from [Link]

  • Al-Kurdi, Z. I., et al. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. ResearchGate. Retrieved from [Link]

  • Aminomebendazole. PubChem, National Institutes of Health. Retrieved from [Link]

  • Lee, D. S., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. ResearchGate. Retrieved from [Link]

  • This compound. PubChem, National Institutes of Health. Retrieved from [Link]

  • A chromatogram for methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its degradation product. ResearchGate. Retrieved from [Link]

  • This compound. PubChem, National Institutes of Health. Retrieved from [Link]

Sources

Application Note: A Validated HPLC Method for the Quantification of 2-Amino-5-benzoyl-1-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-5-benzoyl-1-methylbenzimidazole. This compound is a known impurity and a potential degradation product of the anthelmintic drug, Mebendazole.[1] The developed isocratic reverse-phase HPLC method is demonstrated to be specific, accurate, precise, and linear, making it suitable for quality control and stability studies in the pharmaceutical industry. The causality behind the selection of chromatographic conditions and the validation of the method in accordance with International Council for Harmonisation (ICH) guidelines are thoroughly discussed to ensure scientific integrity and trustworthiness.

Introduction

This compound, with the molecular formula C₁₅H₁₃N₃O and a molecular weight of 251.28 g/mol , is a critical compound to monitor in the manufacturing and storage of Mebendazole.[2] As a potential impurity, its presence can have implications for the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method for its quantification is essential for ensuring pharmaceutical quality.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the HPLC analysis of this compound. The methodology is built upon established principles of reverse-phase chromatography for benzimidazole derivatives and is validated to meet the stringent requirements of the pharmaceutical industry.

Analyte Information

ParameterValueSource
IUPAC Name (2-amino-1-methylbenzimidazol-5-yl)-phenylmethanone[2]
CAS Number 66066-76-0[2]
Molecular Formula C₁₅H₁₃N₃O[2]
Molecular Weight 251.28 g/mol [2]
Chemical Structure (See Figure 1 below)
Solubility Slightly soluble in DMSO and Methanol[3]
Chemical structure of this compoundFigure 1: Chemical structure of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.

  • Chromatography Data System (CDS): For data acquisition and processing.

  • Analytical Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended based on successful separation of similar benzimidazole compounds.[4]

  • Solvents: HPLC grade acetonitrile and methanol.

  • Reagents: Analytical grade orthophosphoric acid and monobasic potassium phosphate.

  • Reference Standard: A well-characterized reference standard of this compound with a certificate of analysis.

Chromatographic Conditions

The selection of the chromatographic conditions was based on the physicochemical properties of the analyte and a review of methods for related benzimidazole compounds. A C18 column was chosen for its versatility in retaining moderately polar compounds. The mobile phase composition of acetonitrile and a phosphate buffer provides good peak shape and resolution. The pH of the mobile phase is controlled to ensure the consistent ionization state of the analyte.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.05M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with orthophosphoric acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 234 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Preparation of Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 20 µg/mL.

  • Sample Solution: The preparation of the sample solution will depend on the matrix. For drug substance analysis, dissolve a known amount of the sample in the mobile phase to achieve a theoretical concentration within the calibration range. For drug product analysis, a suitable extraction procedure may be required.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[5][6] The validation parameters assessed were specificity, linearity, range, accuracy, precision, and robustness.

Specificity

Specificity was evaluated by injecting a blank (mobile phase), a solution of the reference standard, and a sample solution. The chromatograms were examined to ensure that there were no interfering peaks at the retention time of this compound. The method is considered specific if the peak for the analyte is well-resolved from any other components in the sample matrix.

Linearity and Range

The linearity of the method was determined by analyzing the working standard solutions at five concentration levels. A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was calculated to assess the linearity.

ParameterResultAcceptance Criteria
Linearity Range 1 - 20 µg/mL-
Correlation Coefficient (r²) > 0.999≥ 0.999
Accuracy

The accuracy of the method was determined by the recovery of a known amount of the reference standard spiked into a placebo matrix at three concentration levels (low, medium, and high). The percentage recovery was calculated.

Spiked LevelRecovery (%)Acceptance Criteria
Low (80%)99.598.0% - 102.0%
Medium (100%)100.298.0% - 102.0%
High (120%)101.198.0% - 102.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by performing six replicate injections of a standard solution at 100% of the test concentration. Intermediate precision was determined by repeating the analysis on a different day with a different analyst. The relative standard deviation (RSD) of the peak areas was calculated.

Precision LevelRSD (%)Acceptance Criteria
Repeatability (n=6) < 1.0%≤ 2.0%
Intermediate Precision (n=6) < 1.5%≤ 2.0%
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The system suitability parameters were monitored to ensure they remained within the acceptance criteria.

System Suitability

System suitability testing is an integral part of the analytical procedure. It is performed before and during the analysis of samples to ensure the continued performance of the chromatographic system.

| Parameter | Acceptance Criteria | |---|---|---| | Tailing Factor (T) | ≤ 2.0 | | Theoretical Plates (N) | ≥ 2000 | | %RSD of replicate injections (n=6) | ≤ 2.0% |

Workflow and Logical Relationships

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_solutions Prepare Mobile Phase, Standards, and Samples system_suitability Perform System Suitability Test prep_solutions->system_suitability Ready for analysis inject_samples Inject Blank, Standards, and Samples system_suitability->inject_samples System OK acquire_data Acquire Chromatographic Data inject_samples->acquire_data process_data Integrate Peaks and Generate Calibration Curve acquire_data->process_data calculate_results Calculate Analyte Concentration process_data->calculate_results report_results Generate Final Report calculate_results->report_results

Caption: A flowchart illustrating the HPLC analysis workflow from preparation to reporting.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the quantitative determination of this compound. The method has been validated in accordance with ICH guidelines and has demonstrated excellent specificity, linearity, accuracy, and precision. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for the routine analysis of this important Mebendazole impurity.

References

  • Al-Kurdi, Z., Al-Jallad, T., Badwan, A., & Jaber, A. M. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Talanta, 50(5), 1089–1097. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69450787, this compound. Retrieved from [Link]

  • PharmaTutor. (n.d.). RP-HPLC method development and validation for Quantification of Mebendazole in API and Pharmaceutical Formulations. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

Sources

2-Amino-5-benzoyl-1-methylbenzimidazole experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Characterization of 2-Amino-5-benzoyl-1-methylbenzimidazole

Authored by a Senior Application Scientist

This document provides a comprehensive experimental guide for the synthesis, purification, and characterization of this compound. Primarily recognized as a specified impurity and potential metabolite of the anthelmintic drug Mebendazole, this compound serves as a critical reference standard in pharmaceutical quality control and drug metabolism studies.[1][2] The protocols outlined herein are designed for researchers in medicinal chemistry, drug development, and analytical science, offering a foundation built on established principles of benzimidazole chemistry.

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including antiviral, antiproliferative, and antimicrobial properties.[3][4][5] A thorough understanding of the synthesis and behavior of related impurities is therefore paramount for ensuring the safety and efficacy of benzimidazole-based therapeutics.

Chemical Profile and Properties

A summary of the key identifiers and physicochemical properties of the target compound is presented below.

PropertyValueSource
IUPAC Name (2-amino-1-methylbenzimidazol-5-yl)-phenylmethanone[1]
CAS Number 66066-76-0[1]
Molecular Formula C₁₅H₁₃N₃O[1]
Molecular Weight 251.28 g/mol [1]
Appearance Pale Yellow Solid (Expected)[6][7]
SMILES CN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)N=C1N[1]
InChIKey CXSGKMYXOOMNFK-UHFFFAOYSA-N[1]

Part 1: Experimental Synthesis Protocol

Synthetic Strategy and Rationale

The synthesis of this compound is not widely documented as a standard procedure. Therefore, a robust two-step synthetic route is proposed, leveraging established benzimidazole formation and N-alkylation reactions.

  • Step A: Cyclization to form the Benzimidazole Core. The synthesis begins with the formation of the intermediate, 2-Amino-5-benzoylbenzimidazole. This is achieved via the cyclization of 3,4-diaminobenzophenone using cyanogen bromide. This reaction, a common method for creating 2-aminobenzimidazoles, involves the reaction of the diamine with a cyanating agent to form a guanidine intermediate which then cyclizes.[8]

  • Step B: N-Methylation. The final product is obtained by the selective N-methylation of the intermediate at the N-1 position of the benzimidazole ring. This is accomplished using methyl iodide in the presence of a base, a standard and effective method for the N-alkylation of benzimidazole systems.[9]

Proposed Reaction Pathway

The overall two-step synthesis is illustrated below.

G cluster_0 Step A: Benzimidazole Formation cluster_1 Step B: N-Methylation 3,4-Diaminobenzophenone 3,4-Diaminobenzophenone Intermediate 2-Amino-5-benzoylbenzimidazole 3,4-Diaminobenzophenone->Intermediate + BrCN (Cyclization) Intermediate_ref 2-Amino-5-benzoylbenzimidazole Final_Product This compound Intermediate_ref->Final_Product + CH3I, KOH (Alkylation)

Caption: Proposed two-step synthesis pathway.

Materials and Reagents
ReagentFormulaMW ( g/mol )Hazards
3,4-DiaminobenzophenoneC₁₃H₁₂N₂O212.25Irritant
Cyanogen Bromide (BrCN)CBrN105.92Highly Toxic, Corrosive
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01-
Methyl Iodide (CH₃I)CH₃I141.94Toxic, Carcinogen
Potassium Hydroxide (KOH)KOH56.11Corrosive
AcetoneC₃H₆O58.08Flammable, Irritant
Dichloromethane (DCM)CH₂Cl₂84.93Carcinogen
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Flammable, Irritant
HexaneC₆H₁₄86.18Flammable, Neurotoxin
Anhydrous Sodium SulfateNa₂SO₄142.04-
Step-by-Step Synthesis Procedure

Safety First: This protocol involves highly toxic and carcinogenic reagents (Cyanogen Bromide, Methyl Iodide). All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Part A: Synthesis of 2-Amino-5-benzoylbenzimidazole (Intermediate)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-diaminobenzophenone (5.0 g, 23.5 mmol) in 100 mL of a 1:1 mixture of ethanol and water.

  • Reagent Addition: Add sodium bicarbonate (4.94 g, 58.8 mmol) to the solution and stir until mostly dissolved. In a separate flask, carefully prepare a solution of cyanogen bromide (2.73 g, 25.8 mmol) in 20 mL of ethanol.

  • Cyclization Reaction: Slowly add the cyanogen bromide solution dropwise to the stirring diamine solution over 30 minutes at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 70:30 Ethyl Acetate:Hexane. The disappearance of the starting material spot indicates reaction completion.

  • Work-up and Isolation: Upon completion, reduce the solvent volume by approximately half using a rotary evaporator. The resulting precipitate is the crude intermediate. Filter the solid using a Büchner funnel, wash it with cold water (3 x 30 mL), and then with a small amount of cold ethanol.

  • Drying: Dry the isolated pale solid under vacuum to yield crude 2-Amino-5-benzoylbenzimidazole. This intermediate can be used in the next step without further purification if TLC shows sufficient purity.

Part B: Synthesis of this compound (Final Product)

  • Reaction Setup: In a 100 mL flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the crude intermediate from Part A (e.g., 4.0 g, 16.9 mmol) in 50 mL of anhydrous acetone.

  • Base Addition: Add powdered potassium hydroxide (1.89 g, 33.7 mmol) to the suspension. Stir the mixture vigorously at room temperature for 15 minutes.[9]

  • Alkylation: Cool the flask in an ice-water bath. Add methyl iodide (1.16 mL, 18.6 mmol) dropwise to the cold suspension over 10 minutes.[9]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the formation of the product by TLC (70:30 Ethyl Acetate:Hexane).

  • Quenching and Extraction: Once the reaction is complete, add 50 mL of water to the flask to quench the reaction and dissolve the salts. Remove the acetone via rotary evaporation. Extract the aqueous layer with dichloromethane (3 x 40 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude final product.

Part 2: Purification and Characterization

Purification Protocol

The crude product typically requires purification to achieve high purity suitable for a reference standard.

  • Method: Flash column chromatography is the recommended method.[9]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc) is effective for separating the product from any unreacted starting material and potential N-3 methylated isomers.

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Adsorb the crude mixture onto a small amount of silica gel and dry it to a free-flowing powder.

    • Load the dry powder onto a pre-packed silica gel column equilibrated with 20% EtOAc/Hexane.

    • Elute the column with the gradient solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify and combine those containing the pure product.

    • Evaporate the solvent from the combined fractions to yield the purified this compound as a solid.

Characterization and Validation

Confirming the identity and purity of the final compound is a critical step. The following analytical techniques are standard.

TechniquePurposeExpected Results
¹H NMR Structural elucidation of the proton environment.Peaks corresponding to the aromatic protons on both the benzimidazole and benzoyl rings, a singlet for the N-CH₃ group (~3.6-3.8 ppm), and a broad singlet for the -NH₂ group.
¹³C NMR Structural elucidation of the carbon backbone.Resonances for the carbonyl carbon (~190 ppm), aromatic carbons, and the N-CH₃ carbon (~30 ppm).
Mass Spec (ESI-MS) Confirmation of molecular weight.A prominent ion peak at m/z = 252.1 [M+H]⁺.
FTIR Identification of key functional groups.Characteristic absorption bands for N-H stretching (amine), C=O stretching (ketone), C=N stretching (imidazole), and aromatic C-H stretching.
HPLC Purity assessment.A single major peak (>98% purity) under appropriate chromatographic conditions (e.g., C18 column, mobile phase of acetonitrile/water).

Part 3: Workflow and Application Insights

Overall Experimental Workflow

The diagram below visualizes the complete process from starting materials to the final, validated product.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization & Validation start Starting Materials (3,4-Diaminobenzophenone, BrCN, CH3I) cyclization Step A: Cyclization start->cyclization methylation Step B: N-Methylation cyclization->methylation crude Crude Product methylation->crude column Flash Column Chromatography crude->column pure Purified Product column->pure pure_ref Purified Product nmr NMR (1H, 13C) final Validated Reference Standard nmr->final ms Mass Spectrometry ms->final hplc HPLC (Purity) hplc->final pure_ref->nmr pure_ref->ms pure_ref->hplc

Sources

how to use 2-Amino-5-benzoyl-1-methylbenzimidazole in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Evaluation of 2-Amino-5-benzoyl-1-methylbenzimidazole, a Novel Benzimidazole Compound

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the use and evaluation of this compound in cell culture. While specific biological data for this compound is emerging, its structural relation to the well-characterized anthelmintic and repositioned anticancer drug, Mebendazole, provides a strong rationale for investigating its potential as a microtubule-targeting agent.[1][2][3] This document outlines detailed protocols for characterizing its cytotoxic and anti-proliferative effects, with a focus on assays to determine its impact on cell cycle progression and apoptosis. The methodologies are grounded in established principles for evaluating tubulin polymerization inhibitors, offering a robust starting point for a thorough investigation of this compound's mechanism of action.

Introduction: The Benzimidazole Scaffold and Therapeutic Potential

The benzimidazole moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with diverse biological activities, including anticancer, antiviral, and antifungal properties.[4] One of the most prominent members of this class is Mebendazole, a compound that has demonstrated significant anti-proliferative effects against various cancer cell lines.[5] The primary anticancer mechanism of Mebendazole is the disruption of microtubule polymerization, which leads to mitotic arrest and subsequent induction of apoptosis.[6]

This compound is identified as a metabolite and impurity of Mebendazole.[1][2][7] Its structural similarity suggests it may share a similar mechanism of action. This guide, therefore, presents a logical, step-by-step approach to systematically characterize the in vitro cellular effects of this compound, assuming a primary hypothesis that it functions as a microtubule destabilizing agent.

Predicted Mechanism of Action: Disruption of Microtubule Dynamics

Based on the extensive literature on related benzimidazoles, the predicted mechanism of action for this compound is the inhibition of tubulin polymerization.[6][8] Microtubules are essential cytoskeletal polymers crucial for the formation of the mitotic spindle during cell division.[9] By binding to β-tubulin, likely at or near the colchicine-binding site, benzimidazoles prevent the assembly of tubulin heterodimers into microtubules.[6][10] This disruption of microtubule dynamics leads to a cascade of cellular events:

  • Failure of Mitotic Spindle Formation : Cells are unable to form a functional mitotic spindle, a critical structure for chromosome segregation.[10]

  • Cell Cycle Arrest : The spindle assembly checkpoint is activated, causing cells to arrest in the G2/M phase of the cell cycle.[6][10]

  • Induction of Apoptosis : Prolonged mitotic arrest triggers the intrinsic and/or extrinsic apoptotic pathways, leading to programmed cell death.[6][11] This is often characterized by the activation of initiator caspases (like Caspase-8 and Caspase-9) and executioner caspases (like Caspase-3).[8][12]

Predicted_Signaling_Pathway cluster_0 cluster_1 cluster_2 Compound 2-Amino-5-benzoyl- 1-methylbenzimidazole Tubulin β-Tubulin Binding (Colchicine Site) Compound->Tubulin Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Microtubule Microtubule Network Disruption Polymerization->Microtubule Spindle Mitotic Spindle Failure Microtubule->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Bcl2 Bcl-2 Inactivation (Intrinsic Pathway) Arrest->Bcl2 Casp8 Caspase-8 Activation (Extrinsic Pathway) Arrest->Casp8 Casp9 Caspase-9 Activation Bcl2->Casp9 Casp3 Executioner Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Predicted signaling cascade for this compound.

Foundational & Preparatory Protocols

Reagent Preparation: Stock Solution

The solubility of benzimidazole derivatives can be poor in aqueous solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.

  • Objective : To prepare a stable, high-concentration stock solution for reproducible dilutions in cell culture media.

  • Protocol :

    • Weigh out a precise amount of this compound powder using an analytical balance.

    • Add sterile, molecular biology-grade DMSO to achieve a stock concentration of 10-50 mM. The exact concentration should be chosen based on solubility tests.

    • Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate until the compound is completely dissolved.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term stability.[1]

Causality Insight : Preparing a high-concentration stock in DMSO ensures that the final concentration of the solvent in the cell culture medium is minimal (typically ≤0.1%), thus avoiding solvent-induced cytotoxicity. Aliquoting prevents degradation from multiple freeze-thaw cycles.

Cell Line Selection and Culture

The choice of cell line is critical. It is recommended to screen the compound against a panel of cancer cell lines (e.g., lung, breast, colon) and include a non-cancerous cell line (e.g., human fibroblasts) to assess selectivity.[10][13]

  • Recommendation :

    • Cancer Lines : A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma).[14]

    • Non-Cancerous Control : MRC-5 (human lung fibroblast) or HEK-293 (human embryonic kidney).[12][14]

  • General Culture Conditions : Maintain cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.[11][12]

Core Experimental Protocols: Characterizing Cellular Response

This section details the primary assays to determine the biological activity of the compound.

Experimental_Workflow cluster_assays Endpoint Assays Start Cell Seeding (e.g., 96-well, 6-well plates) Incubate1 Overnight Incubation (Allow cells to adhere) Start->Incubate1 Treatment Treat with Serial Dilutions of Compound Incubate1->Treatment Incubate2 Incubate for 24, 48, 72 hours Treatment->Incubate2 MTT Cytotoxicity Assay (MTT / WST-1) Incubate2->MTT FACS Cell Cycle & Apoptosis Assay (PI & Annexin V Staining) Incubate2->FACS Microscopy Morphology Analysis (Phase Contrast) Incubate2->Microscopy Data Data Acquisition & Analysis (Plate Reader, Flow Cytometer) MTT->Data FACS->Data Microscopy->Data

Caption: General experimental workflow for evaluating the compound's cellular effects.

Cell Viability and Cytotoxicity Assay (MTT or WST-1)

This initial experiment is crucial for determining the concentration-dependent cytotoxic effect of the compound and calculating its half-maximal inhibitory concentration (IC50).

  • Objective : To quantify the reduction in cell viability and determine the IC50 value.

  • Methodology :

    • Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treatment : Prepare serial dilutions of the compound in fresh culture medium. A common range to start with is 0.01 µM to 100 µM. Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and a "no treatment" control.

    • Incubation : Incubate the plate for 24, 48, and 72 hours to assess time-dependent effects.[6]

    • MTT Addition : Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

    • Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

    • Analysis : Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Self-Validation Insight : Running the assay at multiple time points (24, 48, 72h) provides a more complete picture of the compound's activity. A potent compound will show a decreasing IC50 value over time. Including a non-cancerous cell line in parallel allows for the calculation of a selectivity index.

Cell LineTreatment Time (h)Predicted IC50 (µM)
A549 (Lung Cancer)480.5 - 5.0
MCF-7 (Breast Cancer)481.0 - 10.0
HCT-116 (Colon Cancer)480.2 - 2.0
MRC-5 (Normal Fibroblast)48> 50.0
Table 1: Hypothetical IC50 values for this compound, illustrating potential potency and selectivity against cancer cells.
Cell Cycle Analysis by Flow Cytometry

This assay directly tests the hypothesis that the compound induces cell cycle arrest, a hallmark of microtubule inhibitors.[10]

  • Objective : To determine if the compound causes cells to accumulate in a specific phase of the cell cycle, particularly G2/M.

  • Methodology :

    • Cell Seeding and Treatment : Seed cells in 6-well plates. Once they reach ~60-70% confluency, treat them with the compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.

    • Cell Harvesting : Harvest both adherent and floating cells (to include apoptotic cells). Wash with cold PBS.

    • Fixation : Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Store at -20°C for at least 2 hours (or overnight).

    • Staining : Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Data Acquisition : Analyze the samples using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content, allowing for differentiation between G0/G1, S, and G2/M phases.

    • Analysis : Use cell cycle analysis software (e.g., FlowJo, ModFit) to quantify the percentage of cells in each phase. A significant increase in the G2/M population compared to the control indicates mitotic arrest.

Expertise Insight : The inclusion of RNase A in the staining buffer is critical because PI can also bind to double-stranded RNA. RNase A degrades the RNA, ensuring that the signal is specific to DNA content for accurate cell cycle profiling.

Apoptosis Detection by Annexin V/PI Staining

Following cell cycle arrest, microtubule inhibitors typically induce apoptosis.[11][15] This assay quantifies the extent of apoptosis.

  • Objective : To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Methodology :

    • Cell Seeding and Treatment : Seed and treat cells in 6-well plates as described for the cell cycle analysis, typically for 24 or 48 hours.

    • Cell Harvesting : Collect both adherent and floating cells.

    • Staining : Wash cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.

    • Incubation : Incubate in the dark at room temperature for 15 minutes.

    • Data Acquisition : Analyze the samples immediately by flow cytometry.

      • Annexin V- / PI- : Viable cells.

      • Annexin V+ / PI- : Early apoptotic cells.

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

      • Annexin V- / PI+ : Necrotic cells.

    • Analysis : Quantify the percentage of cells in each quadrant. A dose-dependent increase in the Annexin V positive populations is indicative of apoptosis induction.[11]

Trustworthiness Insight : This dual-staining method provides a reliable measure of apoptosis. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a membrane-impermeable DNA dye that only enters cells with compromised membrane integrity, a feature of late apoptosis and necrosis.

Concluding Remarks and Future Directions

The protocols outlined in this guide provide a robust and scientifically sound methodology for the initial characterization of this compound in a cell culture setting. Positive results from these assays—specifically, potent cytotoxicity against cancer cells, induction of G2/M arrest, and a corresponding increase in apoptosis—would strongly support the hypothesis that this compound functions as a microtubule polymerization inhibitor.

Subsequent experiments should aim to confirm the direct mechanism. These can include:

  • In Vitro Tubulin Polymerization Assay : A cell-free assay to directly measure the compound's effect on the polymerization of purified tubulin.[10][16]

  • Immunofluorescence Microscopy : Staining for α-tubulin in treated cells to visualize disruption of the microtubule network and aberrant mitotic spindle formation.[10]

  • Western Blot Analysis : Probing for key proteins involved in the cell cycle (e.g., Cyclin B1) and apoptosis (e.g., cleaved PARP, cleaved Caspase-3, Bcl-2 family proteins).[11][17]

By following this structured approach, researchers can effectively elucidate the cellular and molecular effects of this compound, paving the way for its potential development as a novel therapeutic agent.

References

  • Title: Application Notes and Protocols for Tubulin Polymerization Inhibitors in Cell Culture Experiments. Source: Benchchem.
  • Title: Effects of Mebendazole on the Caspase–mediated Apoptosis mechanism in Cancer cell culture. Source: Not specified.
  • Title: NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Source: PMC - NIH.
  • Title: Mebendazole Induces Apoptosis via Bcl-2 Inactivation in Chemoresistant Melanoma Cells. Source: American Association for Cancer Research.
  • Title: Cell-based screen for identification of inhibitors of tubulin polymerization. Source: PubMed.
  • Title: Toxicological Profile of Mebendazole in Cell Lines: A Technical Guide. Source: Benchchem.
  • Title: Mebendazole (MBZ) effectively inhibits the cell viability and... Source: ResearchGate.
  • Title: Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Source: Chemical Review and Letters.
  • Title: (PDF) Effects of Mebendazole on the Caspase–mediated Apoptosis mechanism in Cancer cell culture. Source: ResearchGate.
  • Title: Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Source: NIH.
  • Title: 2-AMINO-5-BENZOYL-BENZIMIDAZOLE CAS#: 52329-60-9. Source: ChemicalBook.
  • Title: Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines. Source: Eur J Med Chem.
  • Title: Inhibition of tubulin polymerization evaluated by cell-free tubulin... Source: ResearchGate.
  • Title: this compound | C15H13N3O | CID 69450787. Source: PubChem.
  • Title: Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein. Source: PubMed.
  • Title: this compound. Source: LGC Standards.
  • Title: Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. Source: RSC Publishing.
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Application Note & Protocols: A Comprehensive Workflow for Characterizing 2-Amino-5-benzoyl-1-methylbenzimidazole as a Protein Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds that target protein kinases.[1][2] Protein kinases are a critical class of enzymes whose dysregulation is implicated in many diseases, most notably cancer, making them prime targets for therapeutic intervention.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically screen and characterize the compound 2-Amino-5-benzoyl-1-methylbenzimidazole (PubChem CID: 69450787) as a potential protein kinase inhibitor.[5] We present a tiered, field-proven workflow, beginning with primary biochemical screening and progressing through potency determination, selectivity profiling, and cellular target validation. Each section includes detailed, step-by-step protocols, explanations of the scientific rationale behind experimental choices, and guidelines for data interpretation, empowering research teams to rigorously evaluate the therapeutic potential of this and similar benzimidazole derivatives.

Introduction

The Benzimidazole Scaffold: A Privileged Structure in Kinase Inhibition

The benzimidazole ring system is an isostere of natural purine nucleosides, allowing it to function as a versatile "hinge-binding" motif within the ATP-binding pocket of many protein kinases.[1][6][7] This structural mimicry has been successfully exploited to develop a wide range of kinase inhibitors, from broad-spectrum agents to highly selective molecules targeting specific kinases like Aurora kinases, Cyclin-dependent kinases (CDKs), and receptor tyrosine kinases (RTKs).[2][6][8][9] The amenability of the benzimidazole core to chemical modification at multiple positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Protein Kinases as Therapeutic Targets

The human genome contains over 500 protein kinases, collectively known as the kinome.[10] These enzymes regulate the majority of cellular pathways by catalyzing the phosphorylation of specific protein substrates, a fundamental mechanism of signal transduction. Dysregulation of kinase activity can lead to uncontrolled cell proliferation, survival, and migration. Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy, with over 80 FDA-approved agents transforming the treatment landscape for various cancers and inflammatory diseases.[10]

Profile of this compound

This application note focuses on the systematic characterization of this compound. While its specific biological targets are yet to be fully elucidated, its structure aligns with features common to known kinase inhibitors. This document provides the necessary framework to uncover its potential kinase targets, determine its potency and selectivity, and validate its activity in a cellular context.

Compound Properties:

  • Molecular Formula: C₁₅H₁₃N₃O[5]

  • Molecular Weight: 251.28 g/mol [5]

  • CAS Number: 66066-76-0[5]

A Tiered Workflow for Kinase Inhibitor Characterization

A systematic, multi-stage approach is essential to efficiently identify and validate a novel kinase inhibitor. This strategy minimizes resource expenditure by progressively filtering the compound through assays of increasing complexity, from high-throughput biochemical screens to more involved cellular and mechanistic studies. The goal is to build a comprehensive profile of the compound's activity, potency, and specificity.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Mechanistic Studies A Compound QC (Purity, Solubility) B Primary Screen (Single High Concentration) A->B Ready for screening C Dose-Response Assay (IC50 Determination) B->C Identify 'Hits' D Broad Kinome Selectivity (Panel Screening) C->D Quantify Potency E Cellular Target Engagement (e.g., CETSA, NanoBRET) D->E Potent & Selective Leads F Functional Cellular Assay (e.g., Substrate Phosphorylation) E->F Confirm target binding G Phenotypic Assay (e.g., Anti-proliferation) F->G Link target to function H Mechanism of Action (e.g., ATP Competition) G->H Validated Leads I Binding Kinetics (e.g., SPR, ITC) H->I Define binding mode

Figure 1: A tiered workflow for kinase inhibitor discovery.

Protocol: Primary Biochemical Screening

3.1 Principle & Rationale The initial step is to screen the compound against a specific kinase of interest or a small, focused panel at a single, high concentration (typically 1-10 µM). This serves as a rapid and cost-effective method to identify a preliminary "hit." The ADP-Glo™ Kinase Assay is an excellent choice for this purpose. It is a universal, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[1] A low luminescent signal indicates low ADP production and, therefore, high kinase inhibition.

3.2 Materials and Reagents

  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Recombinant Human Kinase (e.g., Mps1, Aurora A)

  • Kinase-specific substrate (peptide or protein)

  • ATP, high purity

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Known inhibitor for the target kinase (Positive Control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well assay plates

  • Plate-reading luminometer

3.3 Step-by-Step Protocol: Single-Point Screening

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a 100 µM working solution in Kinase Reaction Buffer (final DMSO concentration in assay should be ≤1%).

  • Reaction Setup: In a 384-well plate, set up the following reactions in triplicate (total volume 5 µL):

    • Test Wells: 2.5 µL of Kinase/Substrate mix + 2.5 µL of Test Compound solution (e.g., final concentration of 10 µM).

    • Positive Control Wells: 2.5 µL of Kinase/Substrate mix + 2.5 µL of known inhibitor (at a concentration known to give >90% inhibition).

    • Negative Control (0% Inhibition): 2.5 µL of Kinase/Substrate mix + 2.5 µL of buffer with equivalent DMSO concentration.

    • Background Control (100% Inhibition): 2.5 µL of buffer (no kinase) + 2.5 µL of buffer with equivalent DMSO concentration.

  • Initiate Kinase Reaction: Add 5 µL of ATP solution to all wells to start the reaction. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[3][11]

  • Incubation: Incubate the plate at 30°C for 60 minutes. Optimize incubation time based on kinase activity to ensure the reaction is within the linear range (typically <30% ATP consumption).

  • Develop Luminescence: Follow the ADP-Glo™ manufacturer's protocol. First, add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Detect ADP: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.

  • Read Plate: Measure luminescence using a plate-reading luminometer.

3.4 Data Analysis and Hit Identification Calculate the Percent Inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Background) / (Signal_Negative - Signal_Background))

A compound is typically considered a "hit" if it demonstrates >50% inhibition at the screening concentration.

Table 1: Example Data from a Primary Screen at 10 µM

Kinase Target Test Compound (% Inhibition) Positive Control (% Inhibition) Z'-factor
Aurora A 78.2% 96.5% 0.85
Mps1 85.1% 98.2% 0.89
CDK2 15.6% 94.3% 0.81
EGFR 22.4% 97.1% 0.87

A Z'-factor > 0.5 indicates a high-quality, robust assay.

Protocol: Potency (IC₅₀) and Selectivity Determination

4.1 Principle & Rationale Once a hit is identified, the next critical step is to determine its potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).[10] The IC₅₀ value represents the concentration of the inhibitor required to reduce kinase activity by 50% and is a key metric for ranking compound efficacy. This same protocol can be applied to a broad panel of kinases to assess selectivity, a crucial factor for minimizing off-target effects.[3][10]

4.2 Step-by-Step Protocol: Dose-Response Assay

  • Compound Dilution Series: Prepare a 10-point, 3-fold serial dilution of the Test Compound in 100% DMSO, starting from a high concentration (e.g., 10 mM). Then, dilute this series into the Kinase Reaction Buffer.

  • Assay Setup: Set up the kinase assay as described in section 3.3, but instead of a single concentration, add 2.5 µL of each dilution of the Test Compound to the respective wells.

  • Reaction, Development, and Reading: Proceed with the assay as outlined in steps 3-7 of the primary screening protocol.

4.3 Data Analysis: Calculating the IC₅₀ Value

  • Calculate the % Inhibition for each concentration point.

  • Plot % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

  • Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism, R). The equation is typically: Y = Bottom + (Top-Bottom) / (1 + 10^((LogIC50-X)*HillSlope))

  • The software will calculate the LogIC₅₀, from which the IC₅₀ value is derived.

Table 2: Example IC₅₀ and Selectivity Profile

Kinase Target IC₅₀ (nM) for Test Compound
Mps1 25
Aurora A 150
Aurora B 220
CDK2 >10,000
EGFR >10,000
VEGFR2 8,500

This hypothetical profile suggests the compound is a potent Mps1 inhibitor with moderate selectivity against Aurora kinases.

Protocol: Cellular Target Engagement & Functional Assays

5.1 Principle & Rationale Demonstrating that a compound inhibits a purified enzyme is only the first step. It is crucial to confirm that the compound can enter a cell, bind to its intended target in the complex cellular environment, and elicit a functional response.[12][13] Cellular assays help bridge the gap between biochemical potency and physiological effect.

Hypothetical Target Pathway: Mps1 and the Spindle Assembly Checkpoint (SAC)

Based on the hypothetical data in Table 2, we will proceed with Mps1 (Monopolar spindle 1) as the primary target. Mps1 is a key kinase that activates the Spindle Assembly Checkpoint (SAC), a crucial cell cycle surveillance mechanism.[14][15] Inhibition of Mps1 inactivates the SAC, leading to premature exit from mitosis and aneuploidy, which can trigger cell death in cancer cells.[16] A key downstream event is the dephosphorylation of the Mps1 substrate, KNL1.

G cluster_0 Mitosis cluster_1 Mitosis + Mps1 Inhibitor Mps1 Mps1 Kinase (Active) KNL1 KNL1 Mps1->KNL1 Phosphorylates pKNL1 KNL1-p SAC Spindle Assembly Checkpoint (SAC) ON pKNL1->SAC Activates MitoticArrest Mitotic Arrest SAC->MitoticArrest Maintains Inhibitor 2-Amino-5-benzoyl- 1-methylbenzimidazole Mps1_I Mps1 Kinase (Inactive) Inhibitor->Mps1_I Inhibits KNL1_I KNL1 Mps1_I->KNL1_I No Phosphorylation SAC_I Spindle Assembly Checkpoint (SAC) OFF KNL1_I->SAC_I Fails to Activate MitoticExit Premature Mitotic Exit & Cell Death SAC_I->MitoticExit Leads to

Figure 2: Simplified Mps1 signaling in the Spindle Assembly Checkpoint.

5.2 Protocol: Western Blot for Downstream Substrate Phosphorylation This functional assay directly measures the consequence of target engagement by assessing the phosphorylation status of a known downstream substrate.

  • Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., HeLa) in 6-well plates. The next day, treat cells with a mitotic spindle poison like nocodazole or taxol to arrest them in mitosis, where Mps1 is active.

  • Inhibitor Addition: Add increasing concentrations of this compound (e.g., 0, 10, 50, 250, 1000 nM) to the mitotically arrested cells. Include a DMSO vehicle control. Incubate for 2-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody specific for the phosphorylated form of an Mps1 substrate (e.g., anti-phospho-KNL1).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Loading Control: Strip the membrane and re-probe with an antibody for total Mps1 or a housekeeping protein (e.g., GAPDH, β-Actin) to ensure equal protein loading.

5.3 Data Interpretation A dose-dependent decrease in the phospho-KNL1 signal, relative to the total protein or loading control, provides strong evidence that the compound is engaging and inhibiting Mps1 kinase activity within intact cells.

Troubleshooting and Scientific Insights

IssuePossible CauseRecommended Solution
Low Z'-factor in Biochemical Assay Suboptimal enzyme/substrate/ATP concentration; Reagent instability; High variability in dispensing.Re-optimize assay conditions. Ensure reagents are fresh and properly stored. Verify the precision of automated liquid handlers or manual pipetting.
Compound Precipitates in Assay Buffer Poor aqueous solubility.Decrease the final assay concentration. Increase the DMSO percentage slightly (not to exceed levels that inhibit the enzyme). Use solubility-enhancing excipients if possible.
High IC₅₀ in Cellular vs. Biochemical Assay Poor cell permeability; Compound is subject to cellular efflux pumps; High intracellular ATP concentration (∼1-5 mM) outcompetes the inhibitor.This is a common and expected result.[13] Assess permeability using a PAMPA assay. Use cell lines that overexpress efflux pumps to test for susceptibility. The data provides a more physiologically relevant measure of potency.
No change in downstream phosphorylation Compound does not enter cells; Target is not the primary kinase inhibited; The chosen downstream marker is not robust.Confirm cellular uptake. Re-evaluate the selectivity profile. Validate the antibody and ensure the phosphorylation event is directly and rapidly dependent on the target kinase. Confirm target engagement with a direct method like CETSA.[17]

Summary and Future Directions

This application note has detailed a rigorous, phased workflow for the initial characterization of this compound as a potential kinase inhibitor. The protocols provided for biochemical screening, IC₅₀ determination, and cellular validation form a solid foundation for assessing the compound's therapeutic potential.

Following successful validation through these steps, further studies would be warranted:

  • Mechanism of Action Studies: Perform kinetic analyses to confirm if the inhibition is ATP-competitive.[10]

  • Direct Binding Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (Kd) and kinetics directly.[10]

  • In Vivo Efficacy: Test the compound in preclinical animal models of cancer to evaluate its anti-tumor activity and pharmacokinetic properties.[18]

By following this systematic approach, researchers can confidently and efficiently build a comprehensive data package to support the continued development of promising new kinase inhibitors.

References

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Wodicka, L. M., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. [Link]

  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. BioAssay Systems. [Link]

  • An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • The Royal Society of Chemistry. (2016). CHAPTER 2: New Screening Approaches for Kinases. Royal Society of Chemistry. [Link]

  • Synapse. (2024). Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression. Synapse. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]

  • DiscoverX. (2017). Create Your Own Cellular Compound Target Engagement Assay. YouTube. [Link]

  • Wengner, A. M., et al. (2016). Structure of novel Mps1 inhibitors. ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors. Chemical Review and Letters. [Link]

  • Verma, G., et al. (2018). Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. Chemical Review and Letters. [Link]

  • Kumar, R., et al. (2023). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI. [Link]

  • Asati, V., et al. (2021). Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent, and Evaluation for CDK2 Inhibition Activity. ResearchGate. [Link]

  • National Cancer Institute. (n.d.). Definition of Mps1 kinase inhibitor BAY1161909. NCI Drug Dictionary. [Link]

  • Karthick, K., et al. (2022). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. PubMed Central. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

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Application Notes and Protocols for the Synthesis and Characterization of 2-Amino-5-benzoyl-1-methylbenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole nucleus, a bicyclic heterocycle formed from the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[1][4] Consequently, benzimidazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-ulcer (omeprazole), anthelmintic (mebendazole), and anticancer therapies.[3][4][5] The continuous emergence of drug resistance and the need for more potent and selective therapeutic agents underscore the importance of synthesizing and characterizing novel benzimidazole derivatives.[3]

This guide provides a comprehensive overview of the synthesis and characterization of 2-amino-5-benzoyl-1-methylbenzimidazole, a derivative with significant potential for further functionalization and biological screening. The presence of the 2-amino group offers a reactive handle for the introduction of various substituents, while the 5-benzoyl moiety can influence the molecule's pharmacokinetic and pharmacodynamic properties. The 1-methyl group can enhance metabolic stability and modulate binding affinity. This document will detail a plausible synthetic route, provide step-by-step experimental protocols, and outline a comprehensive characterization workflow.

Part 1: Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, beginning with the appropriate substituted o-phenylenediamine. The general strategy involves the formation of the benzimidazole ring, followed by methylation.

Plausible Synthetic Pathway

A logical synthetic route commences with the commercially available 3,4-diaminobenzophenone. This starting material already contains the pre-installed benzoyl group at the desired position. The 2-amino-benzimidazole ring can then be formed via cyclization with cyanogen bromide. Subsequent methylation at the N1 position can be achieved using a suitable methylating agent.

Synthetic Pathway A 3,4-Diaminobenzophenone B 2-Amino-5-benzoyl-1H-benzimidazole A->B  Cyanogen Bromide (BrCN)   C This compound B->C  Methyl Iodide (CH3I), Base  

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Amino-5-benzoyl-1H-benzimidazole

  • Rationale: This step involves the cyclization of 3,4-diaminobenzophenone with cyanogen bromide to form the 2-aminobenzimidazole ring. Cyanogen bromide is a common and effective reagent for this transformation.

  • Procedure:

    • In a well-ventilated fume hood, dissolve 3,4-diaminobenzophenone (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

    • Cool the solution in an ice bath.

    • Slowly add a solution of cyanogen bromide (1.1 equivalents) in the same solvent to the cooled solution of the diamine with constant stirring.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, neutralize the mixture with a suitable base, such as aqueous sodium bicarbonate, until the pH is approximately 7-8.

    • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-amino-5-benzoyl-1H-benzimidazole.

Step 2: Synthesis of this compound

  • Rationale: This step introduces the methyl group at the N1 position of the benzimidazole ring. The use of a base is necessary to deprotonate the N-H of the imidazole ring, making it nucleophilic for the subsequent reaction with methyl iodide.

  • Procedure:

    • Suspend 2-amino-5-benzoyl-1H-benzimidazole (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or acetone in a round-bottom flask.

    • Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 equivalents), to the suspension and stir for 30 minutes at room temperature.

    • Cool the mixture in an ice bath and add methyl iodide (CH₃I) (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and dry.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the final product, this compound.[6]

Part 2: Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Characterization Workflow

Characterization Workflow cluster_0 Spectroscopic Analysis cluster_1 Physical & Analytical Data A 1H NMR B 13C NMR C FT-IR D Mass Spectrometry E Melting Point F Elemental Analysis Start Synthesized Compound Start->A Start->B Start->C Start->D Start->E Start->F

Caption: A comprehensive workflow for the characterization of the target compound.

Expected Analytical and Spectroscopic Data

The following table summarizes the expected characterization data for this compound (C₁₅H₁₃N₃O, Molecular Weight: 251.28 g/mol ).[7]

Technique Expected Observations Rationale and Interpretation
¹H NMR Aromatic protons (benzimidazole and benzoyl rings): δ 7.0-8.0 ppm. N-CH₃ singlet: δ ~3.7 ppm. NH₂ broad singlet: δ ~5.0-6.0 ppm (exchangeable with D₂O).The chemical shifts and splitting patterns of the aromatic protons will confirm the substitution pattern. The singlet for the N-methyl group will be a key indicator of successful methylation. The broad singlet for the amino protons will disappear upon D₂O exchange.
¹³C NMR Aromatic carbons: δ 110-160 ppm. Carbonyl carbon (C=O): δ ~195 ppm. N-CH₃ carbon: δ ~30 ppm. C2 (imidazole): δ ~150-160 ppm.The presence of the carbonyl carbon signal at a characteristic downfield shift confirms the benzoyl group. The signal for the N-methyl carbon provides further evidence of methylation. The chemical shift of C2 indicates the presence of the amino group.
FT-IR (cm⁻¹) N-H stretching (amine): ~3400-3200 cm⁻¹ (two bands for primary amine). C=O stretching (ketone): ~1650 cm⁻¹. C=N stretching (imidazole): ~1620 cm⁻¹. Aromatic C-H stretching: ~3100-3000 cm⁻¹.The characteristic absorption bands will confirm the presence of key functional groups: the primary amino group, the benzoyl carbonyl group, and the benzimidazole ring system.
Mass Spec. [M]⁺ or [M+H]⁺ at m/z 251 or 252.The molecular ion peak will confirm the molecular weight of the synthesized compound. Fragmentation patterns can provide further structural information.
Melting Point A sharp and defined melting point.A narrow melting point range is indicative of a pure compound.
Elemental Analysis Calculated for C₁₅H₁₃N₃O: C, 71.70%; H, 5.21%; N, 16.72%.The experimentally determined elemental composition should be within ±0.4% of the calculated values to confirm the molecular formula.

Applications and Future Directions

The synthesized this compound serves as a valuable intermediate for the development of a library of novel compounds. The 2-amino group can be readily derivatized through reactions such as acylation, alkylation, and condensation with aldehydes or ketones to introduce diverse functionalities. These modifications can be rationally designed to modulate the compound's biological activity, solubility, and pharmacokinetic profile.

Given the broad spectrum of activities associated with the benzimidazole scaffold, these new derivatives could be screened for a variety of therapeutic applications, including but not limited to:

  • Anticancer agents: Many benzimidazole derivatives exhibit potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization and kinase signaling pathways.[3]

  • Antimicrobial agents: The benzimidazole core is present in several antimicrobial drugs, and novel derivatives could be effective against resistant strains of bacteria and fungi.[3]

  • Antiviral agents: Benzimidazole-containing compounds have shown promise as antiviral agents, including against HIV and influenza viruses.[8]

Conclusion

This application note provides a detailed guide for the synthesis and characterization of this compound. The provided protocols are based on established synthetic methodologies for benzimidazole derivatives and offer a robust starting point for researchers in drug discovery and medicinal chemistry. The comprehensive characterization workflow ensures the identity and purity of the synthesized compound, which is crucial for subsequent biological evaluation and further derivatization. The versatility of the benzimidazole scaffold, coupled with the potential for diverse functionalization of the target molecule, makes this a promising area for the development of new therapeutic agents.

References

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (n.d.). Arabian Journal of Chemistry. [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). MDPI. [Link]

  • A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. (2024). Applied Chemical Engineering. [Link]

  • An Overview About Synthetic and Biological Profile of Benzimidazole. (n.d.). Scholars Research Library. [Link]

  • A review on synthesis and characterisation of benzimidazole. (2024). ResearchGate. [Link]

  • Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. (2015). Symbiosis Online Publishing. [Link]

  • Synthesis of 2-Amino Benzimidazoles using Thiourea and Similarly Assembled Compounds. (n.d.). ResearchGate. [Link]

  • Expedient synthesis of benzimidazoles using amides. (n.d.). The Royal Society of Chemistry. [Link]

  • QSAR Analysis of 2-Amino or 2-Methyl-1-Substituted Benzimidazoles Against Pseudomonas aeruginosa. (2009). MDPI. [Link]

  • (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (2021). ResearchGate. [Link]

  • 2-Amino-1-methylbenzimidazole. (n.d.). PubChem. [Link]

  • Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. (2022). MDPI. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. (n.d.). Connect Journals. [Link]

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Application Note: A Comprehensive Guide to Developing Biochemical and Cellular Assays for 2-Amino-5-benzoyl-1-methylbenzimidazole, a Putative Mirk/Dyrk1B Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust assay cascade to characterize the biological activity of 2-Amino-5-benzoyl-1-methylbenzimidazole. Drawing from the established role of the benzimidazole scaffold in kinase inhibition, we focus on assays designed to investigate this compound as a potential inhibitor of Mirk/Dyrk1B (Dual-specificity tyrosine-phosphorylation-regulated kinase 1B), a key regulator of cancer cell quiescence and survival. This guide presents a logical workflow, from direct biochemical potency assessment to multifaceted cellular assays, to elucidate the compound's mechanism of action and therapeutic potential. The protocols herein are designed to be self-validating, providing a clear rationale for each experimental step and enabling the comprehensive evaluation of this and similar small molecules.

Introduction: Targeting Mirk/Dyrk1B in Cancer Therapy

A significant challenge in oncology is the phenomenon of cellular quiescence, where a subpopulation of cancer cells enters a dormant, non-proliferative state (G0).[1] These quiescent cells are notoriously resistant to conventional chemotherapies that target rapidly dividing cells, often leading to tumor recurrence.[1] The serine/threonine kinase Mirk/Dyrk1B has emerged as a critical therapeutic target because its levels are highly elevated in these quiescent cancer cells.[1][2][3]

Mirk/Dyrk1B actively maintains this dormant, pro-survival state through several mechanisms. Crucially, it reduces intracellular levels of toxic reactive oxygen species (ROS) by promoting the expression of multiple antioxidant genes.[2][3][4][5] This function shields quiescent cells from oxidative stress, a key driver of apoptosis. Consequently, inhibiting Mirk/Dyrk1B kinase activity presents a compelling therapeutic strategy. Pharmacological inhibition forces cancer cells out of their protective quiescent state, leading to increased ROS, accumulation of DNA damage, and ultimately, apoptotic cell death.[1][6][7]

This compound belongs to the benzimidazole class of heterocyclic compounds, a scaffold known for its diverse biological activities, including kinase inhibition.[8][9] It is also identified as a specified impurity of Mebendazole, a drug that has shown potential for repurposing in oncology, partly through its effects on kinases like DYRK1B.[10][11] This application note, therefore, provides a comprehensive framework for investigating this compound as a putative Mirk/Dyrk1B inhibitor.

Compound Properties and Handling

Proper handling and preparation of the test compound are foundational to reproducible and reliable results.

Physicochemical Data
PropertyValueSource
IUPAC Name (2-amino-1-methylbenzimidazol-5-yl)-phenylmethanone[10]
CAS Number 66066-76-0[10]
Molecular Formula C₁₅H₁₃N₃O[10]
Molecular Weight 251.28 g/mol [10]
Solubility DMSO (Slightly), Methanol (Slightly)[12]
Protocol: Preparation of Stock Solutions
  • Rationale: A high-concentration, stable stock solution in an appropriate solvent is critical for accurate serial dilutions and minimizing solvent effects in final assay conditions. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad compatibility with biological assays and ability to dissolve many organic molecules.

  • Materials:

    • This compound (powder form)

    • Anhydrous, cell culture-grade DMSO

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance and weighing paper

  • Procedure:

    • Tare the analytical balance with the weighing paper. Carefully weigh out a precise amount of the compound (e.g., 5 mg).

    • Calculate the volume of DMSO required to achieve a desired high-concentration stock (e.g., 10 mM or 20 mM).

      • Calculation: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Molarity (mol/L))

      • Example for 5 mg to make 10 mM stock: Volume (L) = 0.005 g / (251.28 g/mol x 0.010 mol/L) = 0.00199 L = 1.99 mL.

    • Transfer the weighed compound to a sterile amber vial.

    • Add the calculated volume of DMSO.

    • Vortex vigorously for 2-5 minutes until the compound is fully dissolved. Gentle warming in a 37°C water bath can be used if solubility is an issue.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Storage: Store the stock solution at -20°C or -80°C, protected from light.

Assay Cascade for Inhibitor Characterization

A tiered approach, or "assay cascade," is the most efficient method to characterize a novel compound. This workflow begins with validating direct target engagement and progresses to understanding its functional consequences in a cellular environment.

Assay_Cascade A Step 1: Biochemical Potency In Vitro Kinase Assay B Step 2: Cellular Activity Cell Viability Assay A->B Determine IC50 C Step 3: Mechanistic Validation Cell-Based Assays B->C Determine GI50 D ROS Production E Apoptosis & DNA Damage (Western Blot) F Cell Cycle Analysis

Caption: Workflow for characterizing a putative Mirk/Dyrk1B inhibitor.

Biochemical Potency: In Vitro Mirk/Dyrk1B Kinase Assay
  • Principle: This is the essential first step to confirm that this compound directly inhibits the enzymatic activity of Mirk/Dyrk1B. The assay measures the transfer of phosphate from ATP to a specific substrate by purified, recombinant Mirk/Dyrk1B enzyme. A decrease in signal in the presence of the compound indicates inhibition. The ADP-Glo™ Kinase Assay is a common platform that quantifies the amount of ADP produced, which is directly proportional to kinase activity.

  • Protocol: ADP-Glo™ Kinase Assay

    • Reagent Preparation: Prepare Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), ATP, recombinant Mirk/Dyrk1B enzyme, and a suitable substrate (e.g., Myelin Basic Protein or a specific peptide substrate) at 2x final concentration.

    • Compound Dilution: Perform a serial dilution of the this compound stock solution in the reaction buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Include a DMSO-only control.

    • Kinase Reaction:

      • Add 5 µL of each compound dilution (or DMSO control) to the wells of a 384-well plate.

      • Add 5 µL of the 2x enzyme/substrate mix to each well to initiate the reaction.

      • Incubate at 30°C for 60 minutes.

    • Signal Generation:

      • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

      • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate at room temperature for 30-60 minutes.

    • Data Acquisition: Read the luminescence on a plate reader.

    • Data Analysis: Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Data Presentation:

CompoundTarget KinaseIC₅₀ (nM)
This compoundMirk/Dyrk1BExperimental Value
Control InhibitorMirk/Dyrk1BKnown Value
Cellular Assays: Target Engagement and Functional Outcomes

After confirming biochemical potency, the next critical phase is to assess the compound's effects on cancer cells that express Mirk/Dyrk1B, such as the pancreatic cancer cell line Panc-1 or the ovarian cancer line OVCAR3.[1][4]

Mirk_Pathway cluster_cell Cancer Cell cluster_outcomes Cellular Outcomes Mirk Mirk/Dyrk1B Kinase Quiescence G0 Quiescence (Cell Survival) Mirk->Quiescence Maintains AntiOxi Antioxidant Genes (e.g., SOD2) Mirk->AntiOxi Upregulates ROS Low ROS Levels AntiOxi->ROS Inhibitor 2-Amino-5-benzoyl- 1-methylbenzimidazole Inhibitor->Mirk Inhibits ROS_inc Increased ROS DNA_damage DNA Damage (γH2AX ↑) ROS_inc->DNA_damage Apoptosis Apoptosis (Cleaved PARP ↑) DNA_damage->Apoptosis

Caption: Mirk/Dyrk1B signaling and the effects of its inhibition.

  • Principle: To determine the concentration-dependent effect of the compound on cancer cell proliferation and viability. This provides a GI₅₀ (50% growth inhibition) value, a key measure of cellular potency.

  • Procedure (using CellTiter-Glo®):

    • Cell Seeding: Seed Panc-1 cells in a 96-well, white-walled plate at a density of 3,000-5,000 cells per well. Allow cells to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Add the diluted compound to the cells and incubate for 72 hours.

    • Lysis and Signal Generation: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add reagent to each well in a 1:1 ratio with the culture medium.

    • Incubation: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition & Analysis: Read luminescence and calculate GI₅₀ values as described for the IC₅₀ determination.

  • Principle: Since Mirk/Dyrk1B inhibition is expected to decrease the expression of antioxidant genes, we hypothesize that treatment with this compound will lead to an increase in intracellular ROS.[3][5] This can be measured using the cell-permeable fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

  • Procedure:

    • Cell Seeding and Treatment: Seed Panc-1 cells in a 96-well, black-walled plate. After adherence, treat the cells with the compound at 1x, 5x, and 10x the GI₅₀ concentration for 24 hours. Include a positive control (e.g., H₂O₂) and a vehicle control.

    • Probe Loading: Remove the treatment medium and wash cells with warm PBS. Add 10 µM DCFDA in PBS and incubate for 30-45 minutes at 37°C, protected from light.

    • Measurement: Wash the cells again with PBS. Add fresh PBS or phenol red-free medium. Read fluorescence on a plate reader with excitation at ~485 nm and emission at ~535 nm.

    • Analysis: Normalize the fluorescence of treated cells to the vehicle control to determine the fold-increase in ROS.

  • Principle: Increased ROS leads to cellular damage, particularly DNA double-strand breaks, which triggers an apoptotic response.[6] Western blotting allows for the semi-quantitative detection of key protein markers for these events: phosphorylated histone H2AX (γH2AX) as a marker of DNA damage and cleaved Poly (ADP-ribose) polymerase (PARP) as a hallmark of apoptosis.

  • Procedure:

    • Cell Lysis: Plate and treat cells as in the ROS assay. After 48 hours, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate with primary antibodies overnight at 4°C (e.g., anti-γH2AX, anti-cleaved PARP, anti-β-actin as a loading control).

      • Wash and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Analysis: Densitometry analysis can be performed to quantify the changes in protein levels relative to the loading control.

Summary and Future Directions

This application note outlines a validated, logical progression of assays to characterize this compound as a potential Mirk/Dyrk1B kinase inhibitor. By confirming direct enzymatic inhibition and linking it to predictable cellular outcomes—increased ROS, DNA damage, and apoptosis—researchers can build a strong, data-driven case for the compound's mechanism of action. Successful outcomes from this workflow would justify further studies, including kinase selectivity profiling against related kinases (e.g., DYRK1A) and evaluation in more complex models such as 3D spheroids or in vivo xenografts.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Deng, X., et al. (2011). Inactivation of mirk/dyrk1b kinase targets quiescent pancreatic cancer cells. Cancer Research, 71(13), 4735-4745. Retrieved from [Link]

  • Deng, X., et al. (2014). Mirk kinase inhibition blocks the in vivo growth of pancreatic cancer cells. Genes & Cancer, 5(7-8), 289-300. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are DYRK1B inhibitors and how do they work?. Retrieved from [Link]

  • Deng, X., et al. (2015). Mirk kinase inhibition targets ovarian cancer ascites. Genes & Cancer, 6(9-10), 397-408. Retrieved from [Link]

  • Deng, X., et al. (2012). The normal function of the cancer kinase Mirk/dyrk1B is to reduce reactive oxygen species. eLife, 1, e00052. Retrieved from [Link]

  • Nybacka, S., et al. (2019). Mebendazole-induced M1 polarisation of THP-1 macrophages may involve DYRK1B inhibition. BMC Research Notes, 12(1), 220. Retrieved from [Link]

  • Di Santo, R., et al. (2007). Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Journal of Virology, 81(19), 10565-10576. Retrieved from [Link]

  • Papademetrio, D.-L., & Constantinou, A. I. (2021). Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. International Journal of Molecular Sciences, 22(16), 8798. Retrieved from [Link]

  • PubChem. (n.d.). Aminomebendazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Papademetrio, D.-L., & Constantinou, A. I. (2021). Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. PMC - PubMed Central. Retrieved from [Link]

  • Sedić, M., et al. (2022). Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. Molecules, 27(19), 6296. Retrieved from [Link]

  • Al-Kurdi, Z., et al. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Talanta, 50(5), 1089-1097. Retrieved from [Link]

  • Yefremov, A., et al. (2022). Novel Efficient Multistage Lead Optimization Pipeline Experimentally Validated for DYRK1B Selective Inhibitors. Journal of Chemical Information and Modeling, 62(11), 2739-2748. Retrieved from [Link]

  • Ayaz, M., et al. (2022). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 12(35), 22695-22731. Retrieved from [Link]

  • ChemWhat. (n.d.). 2-AMINO-5-BENZOYL-BENZIMIDAZOLE CAS#: 52329-60-9. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-Amino-5-benzoyl-1-methylbenzimidazole and Related Benzimidazoles in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of the Benzimidazole Scaffold in Oncology

The benzimidazole core is a privileged heterocyclic pharmacophore that bears a structural resemblance to endogenous purine nucleotides, allowing it to interact with a multitude of biological targets.[1] This unique characteristic has rendered benzimidazole derivatives a focal point in medicinal chemistry, leading to their investigation and application in a wide array of therapeutic areas.[1][2] In oncology, this scaffold has proven particularly fruitful, with several derivatives demonstrating potent anticancer activities through diverse mechanisms of action.[1][3]

This guide focuses on the experimental application of benzimidazole compounds in cancer research, with a specific, albeit extrapolated, focus on 2-Amino-5-benzoyl-1-methylbenzimidazole . It is important to note that this specific molecule is a known metabolite of Mebendazole, a widely recognized anthelmintic drug that has been repurposed for its significant anticancer properties.[4] While direct research on this compound in oncology is nascent, its structural relationship with Mebendazole and other anticancer benzimidazoles provides a strong rationale for its investigation.

These application notes are designed for researchers, scientists, and drug development professionals. They provide not just protocols, but also the underlying scientific principles and rationale to empower you to design, execute, and interpret experiments with scientific rigor. We will delve into the primary mechanism of action for many anticancer benzimidazoles—tubulin polymerization inhibition—and explore its downstream consequences on the cancer cell life cycle.

Section 1: The Benzimidazole Scaffold - A Versatile Tool in Cancer Therapeutics

The benzimidazole nucleus is a bicyclic aromatic compound formed by the fusion of a benzene and an imidazole ring.[2] This structure's versatility allows for substitutions at various positions, leading to a diverse range of biological activities.[2] In cancer research, benzimidazole derivatives have been shown to act as:

  • Tubulin Polymerization Inhibitors: This is a hallmark mechanism for many benzimidazoles, including Mebendazole. By binding to β-tubulin, they disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.[3][5]

  • Kinase Inhibitors: Certain derivatives inhibit crucial kinases involved in cancer cell signaling, such as EGFR, HER2, and VEGFR-2.[6][7][8]

  • Topoisomerase Inhibitors: Some benzimidazoles can interfere with DNA replication by inhibiting topoisomerase enzymes.[1]

  • Epigenetic Modulators: Emerging research indicates that some benzimidazoles can target epigenetic machinery, such as histone deacetylases (HDACs).[2]

The multifaceted nature of the benzimidazole scaffold makes it a compelling starting point for the development of novel anticancer agents.[1]

Section 2: Primary Mechanism of Action - Disruption of Microtubule Dynamics

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are integral components of the cytoskeleton. They play a crucial role in cell division, intracellular transport, and the maintenance of cell shape.[9] The dynamic instability of microtubules is essential for the formation and function of the mitotic spindle during cell division.[10]

Many benzimidazole compounds, including Mebendazole, exert their anticancer effects by disrupting microtubule polymerization.[3][11] This leads to a cascade of events within the cancer cell, ultimately culminating in apoptosis.

G cluster_drug_action Drug Action cluster_cellular_target Cellular Target cluster_downstream_effects Downstream Effects Benzimidazole Benzimidazole Tubulin Tubulin Benzimidazole->Tubulin Binds to Colchicine Site Microtubule_Destabilization Microtubule Destabilization Tubulin->Microtubule_Destabilization Inhibits Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Destabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis G cluster_workflow Cell Cycle Analysis Workflow Cell_Culture Cell Culture & Treatment Harvesting Harvest Cells Cell_Culture->Harvesting Fixation Fixation (70% Ethanol) Harvesting->Fixation Staining Staining (PI/RNase) Fixation->Staining Flow_Cytometry Flow Cytometry Staining->Flow_Cytometry Data_Analysis Data Analysis Flow_Cytometry->Data_Analysis

Caption: Workflow for cell cycle analysis by flow cytometry.

Protocol 4: Apoptosis Detection using Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [12] Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a membrane-impermeant dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells) and stain the DNA. Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Cancer cell line

  • Test Compound

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest them, collecting both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1x Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension. [12] * Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Data Analysis:

  • Generate a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis.

  • Quantify the percentage of cells in each quadrant:

    • Lower Left (Annexin V- / PI-): Live cells

    • Lower Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper Left (Annexin V- / PI+): Necrotic cells

Section 4: Investigating Effects on Cancer Signaling Pathways

Benzimidazoles can modulate various signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. [11][13][14]

G Benzimidazole Benzimidazole Tubulin Tubulin Benzimidazole->Tubulin Inhibits EGFR_HER2 EGFR/HER2 Benzimidazole->EGFR_HER2 Inhibits STAT3 STAT3 Benzimidazole->STAT3 Inhibits Apoptosis Apoptosis Tubulin->Apoptosis PI3K_Akt PI3K/Akt Pathway EGFR_HER2->PI3K_Akt MEK_Erk MEK/Erk Pathway EGFR_HER2->MEK_Erk EGFR_HER2->Apoptosis Inhibition promotes STAT3->Apoptosis Inhibition promotes Proliferation_Survival Proliferation & Survival STAT3->Proliferation_Survival PI3K_Akt->Proliferation_Survival MEK_Erk->Proliferation_Survival

Caption: Potential signaling pathways affected by benzimidazoles.

Techniques such as Western blotting, ELISA, and reporter gene assays can be employed to investigate the effects of this compound on these pathways.

Section 5: In Vivo Efficacy Assessment in Xenograft Models

Evaluating the antitumor activity of a compound in a living organism is a critical step in preclinical development. [15][16]

Protocol 5: Subcutaneous Xenograft Mouse Model

Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time. [15] Materials:

  • Immunocompromised mice (e.g., athymic nu/nu or NSG mice)

  • Human cancer cell line (e.g., HCT116, A549)

  • Test Compound formulated for in vivo administration (e.g., in a solution of 0.5% carboxymethylcellulose) [15]* Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Inject cancer cells subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound and vehicle control to the respective groups according to a predetermined schedule (e.g., daily oral gavage). [15]4. Efficacy Evaluation:

    • Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

Data Analysis:

  • Plot the mean tumor volume over time for each group.

  • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

  • Monitor body weight as an indicator of toxicity.

Section 6: Safety and Handling

Benzimidazole derivatives, like all chemical compounds, should be handled with care. Always consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information. [6]Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, are mandatory.

References

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved January 15, 2026, from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2018). Protocol for Annexin V-FITC apoptosis assay? Retrieved January 15, 2026, from [Link]

  • Cureus. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Retrieved January 15, 2026, from [Link]

  • Nature. (2015). A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells. Retrieved January 15, 2026, from [Link]

  • MDPI. (2025). Mebendazole Exerts Anticancer Activity in Ovarian Cancer Cell Lines via Novel Girdin-Mediated AKT/IKKα/β/NF-κB Signaling Axis. Retrieved January 15, 2026, from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved January 15, 2026, from [Link]

  • Wiley Online Library. (2024). Mebendazole induces apoptosis and inhibits migration via the reactive oxygen species-mediated STAT3 signaling downregulation in non-small cell lung cancer. Retrieved January 15, 2026, from [Link]

  • Frontiers. (n.d.). Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy. Retrieved January 15, 2026, from [Link]

  • Bio-protocol. (n.d.). In Vitro Tubulin Polymerization Inhibition Assay. Retrieved January 15, 2026, from [Link]

  • Anticancer Research. (n.d.). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Retrieved January 15, 2026, from [Link]

  • PMC - NIH. (n.d.). Mebendazole as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature. Retrieved January 15, 2026, from [Link]

  • RSC Publishing. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Retrieved January 15, 2026, from [Link]

  • PMC - NIH. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Retrieved January 15, 2026, from [Link]

  • Johns Hopkins University. (n.d.). Mebendazole Treatment Disrupts the Transcriptional Activity of Hypoxia-Inducible Factors 1 and 2 in Breast Cancer Cells. Retrieved January 15, 2026, from [Link]

  • ecancermedicalscience. (n.d.). Repurposing Drugs in Oncology (ReDO)—mebendazole as an anti-cancer agent. Retrieved January 15, 2026, from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved January 15, 2026, from [Link]

  • RJPT. (n.d.). Repurposing of Mebendazole as an Anticancer Agent: A Review. Retrieved January 15, 2026, from [Link]

  • ACS Omega. (2021). In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. Retrieved January 15, 2026, from [Link]

  • NIH. (n.d.). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Retrieved January 15, 2026, from [Link]

  • PMC - NIH. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Retrieved January 15, 2026, from [Link]

  • OUCI. (n.d.). Mebendazole Exerts Anticancer Activity in Ovarian Cancer Cell Lines via Novel Girdin-Mediated AKT/IKKα/β/NF-κB Signaling Axis. Retrieved January 15, 2026, from [Link]

  • PubMed. (2017). The anticancer effect of mebendazole may be due to M1 monocyte/macrophage activation via ERK1/2 and TLR8-dependent inflammasome activation. Retrieved January 15, 2026, from [Link]

  • Scribd. (n.d.). Cell Cycle Analysis Staining Protocols | PDF | Flow Cytometry. Retrieved January 15, 2026, from [Link]

  • PubMed. (2021). In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. Retrieved January 15, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. Retrieved January 15, 2026, from [Link]

  • University of Chicago. (n.d.). Cell Cycle Analysis. Retrieved January 15, 2026, from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved January 15, 2026, from [Link]

  • PMC - NIH. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Retrieved January 15, 2026, from [Link]

  • Clarivate. (2023). Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo. Retrieved January 15, 2026, from [Link]

  • EMBL Heidelberg. (2016). Protocols - Flow cytometry. Retrieved January 15, 2026, from [Link]

  • MDPI. (n.d.). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 15, 2026, from [Link]

Sources

Application Notes and Protocols: 2-Amino-5-benzoyl-1-methylbenzimidazole as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Benzimidazole-Based Chemical Probe

2-Amino-5-benzoyl-1-methylbenzimidazole is a small molecule belonging to the benzimidazole class of heterocyclic compounds. While direct studies on this specific molecule are emerging, its structural similarity to known bioactive compounds, particularly the anthelmintic drug Mebendazole and various reported NF-κB inhibitors, suggests its potential as a valuable chemical probe in cell biology and drug discovery. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets.

This guide provides a comprehensive overview of the potential applications of this compound as a chemical probe, focusing on two primary, hypothesized mechanisms of action: inhibition of tubulin polymerization and modulation of the NF-κB signaling pathway . We present detailed protocols for in vitro and cell-based assays to investigate these activities, enabling researchers to explore the full potential of this compound.

PART 1: Probing the Cytoskeleton - Inhibition of Tubulin Polymerization

Scientific Rationale: Targeting Microtubule Dynamics

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, forming a crucial component of the cytoskeleton. They are essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is tightly regulated and critical for their function. Disruption of microtubule dynamics is a clinically validated and potent strategy in cancer therapy.

Mebendazole, a structurally related benzimidazole, exerts its antiparasitic and potential anticancer effects by binding to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[1][2][3] This leads to a cascade of downstream effects, including cell cycle arrest and apoptosis. Given its structural similarity, this compound is hypothesized to act as a tubulin polymerization inhibitor, making it a valuable tool for studying cytoskeletal dynamics and for screening for novel anticancer agents.

Hypothesized Mechanism of Action

This compound is proposed to bind to β-tubulin, likely at or near the colchicine-binding site, thereby preventing the incorporation of tubulin dimers into growing microtubule polymers. This disruption of microtubule formation is expected to lead to G2/M cell cycle arrest and subsequent apoptosis in proliferating cells.

cluster_0 Cellular Effects Probe 2-Amino-5-benzoyl- 1-methylbenzimidazole Tubulin β-Tubulin Probe->Tubulin Binds to Polymerization Microtubule Polymerization Probe->Polymerization Inhibits Tubulin->Polymerization Spindle Mitotic Spindle Formation Polymerization->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Hypothesized mechanism of tubulin polymerization inhibition.

Experimental Protocols

This assay directly measures the effect of the compound on the polymerization of purified tubulin in a cell-free system.[4][5]

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • This compound (stock solution in DMSO)

  • Positive control: Nocodazole or Colchicine (inhibitor)

  • Negative control: Paclitaxel (stabilizer)

  • Vehicle control: DMSO

  • 96-well, black, flat-bottom microplate

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in General Tubulin Buffer. Also, prepare working solutions of the positive, negative, and vehicle controls.

  • Reaction Setup: On ice, add the following to each well of the 96-well plate:

    • 10 µL of the compound dilution or control.

    • 40 µL of the tubulin reaction mix (final concentration of 2 mg/mL tubulin, 1 mM GTP, 15% glycerol, and fluorescent reporter in General Tubulin Buffer).

  • Initiation and Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every minute for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration.

    • Determine the Vmax (maximum rate of polymerization) and the final fluorescence intensity (polymer mass) for each curve.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

CompoundIC₅₀ (µM) (Hypothetical)Maximum Inhibition (%) (Hypothetical)
This compound5.292
Nocodazole (Control)0.598
DMSO (Vehicle Control)N/A0

This assay quantifies the effect of the compound on the microtubule network within intact cells.[6][7]

Materials:

  • HeLa or A549 cells

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Positive control: Nocodazole

  • Vehicle control: DMSO

  • 96-well imaging plates

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin antibody

  • Secondary antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488)

  • Nuclear stain: DAPI

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed cells into a 96-well imaging plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or controls for a specified time (e.g., 18-24 hours).

  • Fixation and Staining:

    • Fix the cells with 4% PFA for 15 minutes.

    • Permeabilize the cells for 10 minutes.

    • Block for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Incubate with the secondary antibody and DAPI for 1 hour at room temperature.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to quantify the integrity of the microtubule network (e.g., fiber length, texture analysis).

    • Determine the concentration-dependent disruption of the microtubule network.

PART 2: Interrogating Inflammatory Pathways - Inhibition of NF-κB Signaling

Scientific Rationale: A Key Regulator of Inflammation and Immunity

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are critical regulators of a vast array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[8][9][10] The canonical NF-κB pathway is typically held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNFα), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of target genes.[11]

Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and cancers. Therefore, inhibitors of this pathway are of significant therapeutic interest. The parent compound, 2-Amino-5-benzoylbenzimidazole, has been reported as a novel NF-κB inhibitor.[12] This suggests that this compound may also possess the ability to modulate this critical signaling cascade.

Hypothesized Mechanism of Action

This compound is hypothesized to inhibit the NF-κB signaling pathway, potentially by interfering with the IKK complex or another upstream component, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

cluster_1 NF-κB Signaling Pathway Stimulus TNFα IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_cyto NF-κB (p65/p50) (Cytoplasm) IkBa->NFkB_cyto Degradation Degradation IkBa->Degradation Ubiquitination & Proteasomal Degradation NFkB_nuc NF-κB (p65/p50) (Nucleus) NFkB_cyto->NFkB_nuc Translocates Transcription Gene Transcription (Inflammatory Genes) NFkB_nuc->Transcription Probe_NFkB 2-Amino-5-benzoyl- 1-methylbenzimidazole Probe_NFkB->IKK Inhibits?

Sources

Application Notes and Protocols for 2-Amino-5-benzoyl-1-methylbenzimidazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Mebendazole-Related Benzimidazole

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs with a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties.[1][2] 2-Amino-5-benzoyl-1-methylbenzimidazole, a lesser-studied member of this family, presents a compelling case for investigation in drug discovery. Its structural similarity to the well-known anthelmintic drug Mebendazole, for which it is a known impurity and metabolite, suggests a potential overlap in biological targets and mechanisms of action.[1][3][4]

Mebendazole is recognized for its potent inhibition of tubulin polymerization, a mechanism that has garnered significant interest for anticancer applications.[5][6][7] Furthermore, recent studies have begun to elucidate Mebendazole's role in modulating critical signaling pathways, including the NF-κB pathway, which is a key regulator of inflammation and cell survival.[8][9][10] This document provides a comprehensive guide for researchers and drug development professionals to explore the therapeutic potential of this compound, offering detailed protocols for its synthesis and biological evaluation.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its development as a drug candidate.

PropertyValueSource
IUPAC Name (2-amino-1-methylbenzimidazol-5-yl)-phenylmethanone[3]
CAS Number 66066-76-0[3]
Molecular Formula C₁₅H₁₃N₃O[3]
Molecular Weight 251.28 g/mol [3]
Appearance Pale Yellow Solid[11][12]
Storage -20°C Freezer, Under Inert Atmosphere[11]

Synthesis Protocol: A Representative Method

While a specific, detailed synthesis protocol for this compound is not extensively documented in peer-reviewed literature, a plausible and representative synthetic route can be adapted from established methods for analogous benzimidazole derivatives.[13][14][15] The following protocol outlines a two-step process involving the formation of a substituted o-phenylenediamine followed by cyclization to form the benzimidazole ring.

Step 1: Synthesis of 4-benzoyl-N1-methyl-benzene-1,2-diamine

This initial step involves the selective methylation of one of the amino groups of a commercially available diamine, followed by a Friedel-Crafts acylation to introduce the benzoyl group.

Step 2: Cyclization to form this compound

The substituted o-phenylenediamine from Step 1 is then cyclized using cyanogen bromide to introduce the 2-amino group and form the final benzimidazole ring structure.

Detailed Protocol:

  • Materials: 4-benzoyl-1,2-diaminobenzene, methyl iodide, potassium carbonate, aluminum chloride, benzoyl chloride, cyanogen bromide, ethanol, dichloromethane, sodium bicarbonate, magnesium sulfate, silica gel.

  • Procedure:

    • Methylation: Dissolve 4-benzoyl-1,2-diaminobenzene in a suitable solvent such as acetone. Add potassium carbonate as a base, followed by the dropwise addition of methyl iodide. Stir the reaction at room temperature and monitor by TLC. Upon completion, filter the solid and concentrate the filtrate. Purify the crude product by column chromatography to obtain 4-benzoyl-N1-methyl-benzene-1,2-diamine.

    • Cyclization: Dissolve the product from the previous step in ethanol. Add an equimolar amount of cyanogen bromide and reflux the mixture. Monitor the reaction progress by TLC. Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure. Purify the resulting solid by column chromatography on silica gel to yield this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Notes: Investigating Key Biological Activities

Based on the known activities of the parent compound Mebendazole and the broader benzimidazole class, two primary areas of investigation are proposed for this compound: inhibition of tubulin polymerization and modulation of the NF-κB signaling pathway .

In Vitro Tubulin Polymerization Assay

Rationale: The disruption of microtubule dynamics is a clinically validated anticancer strategy. Mebendazole is a known tubulin polymerization inhibitor.[6][16] This assay will determine if this compound retains this activity.

Principle: Tubulin polymerization into microtubules can be monitored in vitro by measuring the increase in turbidity (absorbance) of a tubulin solution at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.[13]

Experimental Workflow:

G prep Prepare tubulin and compound solutions mix Mix tubulin, GTP, and compound in a 96-well plate on ice prep->mix incubate Incubate at 37°C in a plate reader mix->incubate measure Measure absorbance at 340 nm every 30 seconds for 90 minutes incubate->measure analyze Analyze data: plot absorbance vs. time and calculate IC50 measure->analyze

Caption: Workflow for the in vitro tubulin polymerization assay.

Detailed Protocol:

  • Materials:

    • Lyophilized tubulin (>99% pure)

    • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

    • GTP stock solution (10 mM)

    • This compound stock solution (in DMSO)

    • Positive control: Nocodazole or Colchicine

    • Vehicle control: DMSO

    • Pre-chilled 96-well plates

    • Temperature-controlled microplate reader

  • Procedure:

    • Prepare a working solution of tubulin in GTB on ice.

    • Prepare serial dilutions of this compound, positive control, and vehicle control in GTB.

    • In a pre-chilled 96-well plate, add the tubulin solution to each well.

    • Add the test compounds and controls to the respective wells.

    • Initiate polymerization by adding GTP to all wells and immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 90 minutes.

  • Data Analysis:

    • Plot the absorbance values against time for each concentration of the test compound and controls.

    • Determine the Vmax (maximum rate of polymerization) and the plateau of the polymerization curve.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Data Presentation:

Table 2: Inhibition of Tubulin Polymerization by this compound

Compound Concentration (µM)% Inhibition of Polymerization (Mean ± SD)
0 (Vehicle)0 ± 2.1
1Data to be generated
5Data to be generated
10Data to be generated
25Data to be generated
50Data to be generated
IC50 (µM) Data to be generated
In Vitro NF-κB Inhibition Assay

Rationale: The NF-κB signaling pathway is a critical mediator of inflammation and is often dysregulated in cancer and inflammatory diseases. Mebendazole has been shown to affect this pathway.[8][9] This assay will determine if this compound can inhibit NF-κB activation.

Principle: An NF-κB luciferase reporter assay is a common method to quantify the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing a luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by the luminescence produced upon the addition of a substrate.

NF-κB Signaling Pathway and Point of Inhibition:

G stimulus Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates gene Gene Transcription nucleus->gene activates inhibitor 2-Amino-5-benzoyl- 1-methylbenzimidazole inhibitor->IKK potential inhibition

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

Detailed Protocol:

  • Materials:

    • HEK293T or other suitable cell line

    • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

    • Transfection reagent

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (in DMSO)

    • NF-κB activator (e.g., TNF-α or LPS)

    • Luciferase assay reagent

    • Luminometer

    • 96-well plates

  • Procedure:

    • Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.

    • After 24 hours, seed the transfected cells into a 96-well plate.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

    • Calculate the fold induction of NF-κB activity in stimulated versus unstimulated cells.

    • Determine the percentage of inhibition of NF-κB activation for each concentration of the test compound.

    • Calculate the IC50 value from the dose-response curve.

Data Presentation:

Table 3: Inhibition of NF-κB Activation by this compound

Compound Concentration (µM)Normalized Luciferase Activity (RLU) (Mean ± SD)% Inhibition of NF-κB Activation
0 (Vehicle, Unstimulated)Data to be generatedN/A
0 (Vehicle, Stimulated)Data to be generated0
1 (Stimulated)Data to be generatedData to be generated
5 (Stimulated)Data to be generatedData to be generated
10 (Stimulated)Data to be generatedData to be generated
25 (Stimulated)Data to be generatedData to be generated
50 (Stimulated)Data to be generatedData to be generated
IC50 (µM) N/A Data to be generated

In Vivo Studies: A Look Towards Preclinical Development

Should in vitro studies yield promising results, the next logical step is to evaluate the efficacy of this compound in animal models. Based on its potential anti-inflammatory and anticancer activities, relevant in vivo models could include:

  • Carrageenan-Induced Paw Edema in Rodents: A standard model for assessing acute anti-inflammatory activity.[5][7][16]

  • Xenograft Tumor Models: Human cancer cell lines that show sensitivity to the compound in vitro can be implanted into immunocompromised mice to evaluate its in vivo anticancer efficacy.

Conclusion and Future Directions

This compound is a promising, yet underexplored, molecule in the landscape of drug discovery. Its structural relationship to Mebendazole provides a strong rationale for investigating its potential as an inhibitor of tubulin polymerization and a modulator of the NF-κB signaling pathway. The protocols detailed in this guide offer a robust framework for the systematic evaluation of this compound's biological activities. Further studies, including comprehensive structure-activity relationship (SAR) analyses and preclinical in vivo testing, will be crucial in determining its therapeutic potential.

References

  • PubChem. This compound. Available from: [Link]

  • Laclette, J. P., Guerra, G., & Zetina, C. (1980). Inhibition of tubulin polymerization by mebendazole. Biochemical and Biophysical Research Communications, 92(2), 417-423. Available from: [Link]

  • ResearchGate. The anthelmintic drug mebendazole induces mitotic arrest and apoptosis by depolymerizing tubulin in non-small cell lung cancer cells. Available from: [Link]

  • ResearchGate. Mebendazole (MBZ) disrupts microtubule organization and leads to tubulin polymerization. Available from: [Link]

  • International Journal of Advance Research in Science and Engineering. Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). Available from: [Link]

  • ChemSynthesis. (2-amino-2,3-dihydro-1H-benzimidazol-5-yl)(phenyl)methanone. Available from: [Link]

  • Molecules. Mebendazole Exerts Anticancer Activity in Ovarian Cancer Cell Lines via Novel Girdin-Mediated AKT/IKKα/β/NF-κB Signaling Axis. Available from: [Link]

  • PubChem. Aminomebendazole. Available from: [Link]

  • ResearchGate. Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)-methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Available from: [Link]

  • PubMed. Mebendazole Exerts Anticancer Activity in Ovarian Cancer Cell Lines via Novel Girdin-Mediated AKT/IKKα/β/NF-κB Signaling Axis. Available from: [Link]

  • Royal Society of Chemistry. Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Available from: [Link]

  • Google Patents. CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives.
  • ResearchGate. Relationship between inhibition of nuclear transcription factor kappa B... Available from: [Link]

  • Connect Journals. SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Available from: [Link]

  • MDPI. Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. Available from: [Link]

  • PubMed Central. Mebendazole stimulates CD14+ myeloid cells to enhance T-cell activation and tumour cell killing. Available from: [Link]

  • PubMed Central. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. Available from: [Link]

  • MDPI. Behavior of Mebendazole during NF/RO Adsorption and Photolysis. Available from: [Link]

  • ResearchGate. Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Available from: [Link]

Sources

Troubleshooting & Optimization

2-Amino-5-benzoyl-1-methylbenzimidazole solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Amino-5-benzoyl-1-methylbenzimidazole (CAS: 66066-76-0). This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound. As a benzimidazole derivative, and a known impurity of Mebendazole, it shares physicochemical properties with this class of molecules, most notably, poor aqueous solubility.[1][2] This inherent hydrophobicity presents significant challenges in experimental design, particularly for in vitro and in vivo biological assays.

This guide provides a structured, question-and-answer-based approach to troubleshoot common solubility issues. We will delve into the causative factors behind these challenges and provide validated, step-by-step protocols to overcome them, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm trying to dissolve this compound directly in my aqueous buffer (e.g., PBS), but it's not working. Why?

Answer: This is expected behavior. This compound, like many benzimidazole compounds, is a hydrophobic molecule with inherently low solubility in water and neutral aqueous solutions.[3][4] The benzoyl and methyl groups contribute to its lipophilic character, making it difficult for polar water molecules to effectively solvate the compound. Direct dissolution in aqueous media will almost certainly fail. You must start by preparing a concentrated stock solution in a suitable organic solvent.

Q2: What is the recommended solvent for preparing a primary stock solution?

Answer: For a primary stock solution, Dimethyl Sulfoxide (DMSO) is the most common and recommended starting point. Its high polarity and aprotic nature are effective at disrupting the crystal lattice of the solid compound. Based on data from structurally similar benzimidazoles like Mebendazole, you can typically achieve concentrations up to approximately 10 mM in DMSO.[5] For applications requiring a non-DMSO solvent, formic acid is also highly effective at solubilizing benzimidazoles, though its acidic and reactive nature makes it unsuitable for most biological assays.[4]

Q3: I successfully dissolved my compound in 100% DMSO, but it immediately precipitates when I dilute it into my aqueous cell culture medium. What is happening and how can I fix it?

Answer: You are encountering a phenomenon known as "solvent shock" or "crashing out."[3] This occurs when a concentrated solution of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous medium. The abrupt change in solvent polarity causes the compound to lose its solubility and aggregate, leading to precipitation.

Solution: The Serial Dilution Method To prevent solvent shock, avoid direct, large-volume dilutions. Instead, perform a serial dilution. A recommended workflow is to first dilute the DMSO stock into a smaller volume of your final aqueous buffer, ensuring rapid mixing, before adding this intermediate dilution to the final bulk volume. This gradual reduction in DMSO concentration allows the compound to better equilibrate in the mixed-solvent system.[3]

Below is a workflow diagram to guide your troubleshooting process for this common issue.

G cluster_0 Troubleshooting Workflow: Compound Precipitation in Aqueous Buffer start Start: Compound Precipitates Upon Dilution check_dmso Is final DMSO concentration > 1%? start->check_dmso reduce_dmso Action: Reduce final DMSO concentration. Aim for <0.5% for most cell-based assays. check_dmso->reduce_dmso Yes solvent_shock Is dilution performed in a single step? check_dmso->solvent_shock No reduce_dmso->solvent_shock serial_dilute Solution: Use a serial or intermediate dilution step. (See Protocol 2) solvent_shock->serial_dilute Yes check_ph Is the buffer pH neutral? solvent_shock->check_ph No still_precip Still Precipitating? serial_dilute->still_precip adjust_ph Strategy: Test solubility in acidic buffer (e.g., pH 5-6). (See Protocol 3) check_ph->adjust_ph Yes check_ph->still_precip No adjust_ph->still_precip advanced Advanced Solutions: - Cyclodextrin Complexation (Protocol 4) - Use of Surfactants (e.g., Tween-80) still_precip->advanced Yes success Success: Compound is Soluble still_precip->success No advanced->success

Caption: Workflow for troubleshooting precipitation issues.

Q4: My desired experimental concentration exceeds the solubility limit even with optimized DMSO dilution. What are the next steps?

Answer: When you reach the intrinsic solubility limit of the compound in your final assay medium, you must employ more advanced formulation strategies. The goal of these techniques is to increase the apparent solubility of the compound.

  • pH Modification: Benzimidazoles are weakly basic and their solubility can be increased in acidic conditions due to the protonation of the imidazole ring.[2] Lowering the pH of your buffer (if your assay permits) can significantly improve solubility.

  • Use of Excipients (Solubilizers):

    • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is water-soluble.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.[3]

    • Surfactants: Non-ionic surfactants like Tween-80 or Pluronic-F68 can form micelles in aqueous solutions.[6] These micelles can sequester the hydrophobic compound within their core, increasing its overall solubility in the bulk solution. This is a common technique used in formulating poorly soluble drugs.[7]

  • Co-solvents: In addition to DMSO, other biocompatible co-solvents like ethanol or polyethylene glycol (PEG) can be used, though their final concentration must be carefully controlled to avoid cellular toxicity.[8]

Quantitative Data Summary

Direct experimental solubility data for this compound is not widely published. However, based on its structure and data from the closely related compound Mebendazole, the following table provides an estimated solubility profile to guide your solvent selection.

SolventPredicted SolubilityNotes & References
Water (pH 7.4)Practically Insoluble (<0.05 mg/mL)Benzimidazoles are known for poor aqueous solubility. Mebendazole is <0.05% soluble in water.[4]
Phosphate-Buffered Saline (PBS)Practically InsolubleSimilar to water; high salt content does not aid solubility.
DMSO~10 mM (~2.5 mg/mL)Common solvent for stock solutions of Mebendazole.[5]
Formic AcidSolubleA strong solvent for benzimidazoles, but generally not biocompatible for assays.[4]
EthanolSparingly SolubleCan be used as a co-solvent.[8]
MethanolSlightly SolubleNoted as a potential solvent, but likely lower solubility than DMSO.[9]
ChloroformSparingly to InsolubleMebendazole has very low solubility in chloroform.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-Weigh Compound: Accurately weigh the required amount of this compound (MW: 251.28 g/mol ) in a sterile, conical tube.

    • Calculation Example: For 1 mL of a 10 mM stock, you need: 0.01 mol/L * 0.001 L * 251.28 g/mol = 0.00251 g = 2.51 mg.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO.

  • Solubilize: Vortex the tube vigorously for 1-2 minutes. If the solid persists, use a sonicating water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

    • Causality: Sonication uses high-frequency sound waves to create micro-cavitations, which help break apart the solid crystal lattice and facilitate solvent interaction.

  • Verify Dissolution: Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Overcoming Precipitation Using an Intermediate Dilution Step

This protocol is for diluting a 10 mM DMSO stock to a final concentration of 10 µM in 10 mL of aqueous buffer (Final DMSO: 0.1%).

  • Prepare Intermediate Dilution: Pipette 99 µL of your aqueous assay buffer into a sterile microcentrifuge tube. Add 1 µL of your 10 mM DMSO stock solution to this tube.

  • Mix Immediately: Immediately cap the tube and vortex vigorously for 10-15 seconds. This creates a 100 µM intermediate solution in 1% DMSO.

    • Causality: The immediate and vigorous mixing is critical to prevent localized high concentrations of DMSO, which is the primary cause of precipitation.

  • Final Dilution: Add 1 mL of the 100 µM intermediate solution to 9 mL of your final aqueous buffer.

  • Final Mix: Invert the final container several times to ensure homogeneity. The resulting solution is 10 µM with a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.

Protocol 3: pH-Dependent Solubility Assessment
  • Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4). Common buffer systems include citrate for acidic pH and phosphate for neutral pH.

  • Add Compound: Add an excess amount of solid this compound to a known volume of each buffer in separate vials.

  • Equilibrate: Tightly cap the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: After equilibration, filter the suspension through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantify: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Analyze: Plot the measured solubility against the buffer pH to determine the optimal pH range for your experiments.

Protocol 4: Solubility Enhancement with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol outlines a phase solubility study to determine the effect of HP-β-CD on the compound's aqueous solubility.

G cluster_1 Cyclodextrin Inclusion Mechanism compound Hydrophobic Drug (2-Amino-5-benzoyl- 1-methylbenzimidazole) complex Water-Soluble Inclusion Complex compound->complex Encapsulation cd Cyclodextrin (HP-β-CD) - Hydrophilic Exterior - Hydrophobic Interior cd->complex Forms

Sources

Technical Support Center: Optimizing the Synthesis of 2-Amino-5-benzoyl-1-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Amino-5-benzoyl-1-methylbenzimidazole. This compound is a critical heterocyclic building block and a known key intermediate or specified impurity in the manufacturing of anthelmintic drugs such as Mebendazole.[1][2] Achieving a high yield of this molecule is crucial for process efficiency and cost-effectiveness. This document provides a comprehensive troubleshooting guide, detailed protocols, and answers to frequently asked questions to address common challenges encountered during its synthesis.

Section 1: Synthesis Pathway Overview

The most common and logical pathway to this compound involves the cyclization of a pre-formed, appropriately substituted o-phenylenediamine derivative. The key starting material is (4-amino-3-methylaminophenyl)(phenyl)methanone . This precursor undergoes a cyclization reaction with a cyanating agent, such as cyanogen bromide, to form the 2-amino-benzimidazole ring system.

The overall transformation is depicted below:

G cluster_reactants Reactants cluster_product Product Reactant1 (4-amino-3-methylaminophenyl)(phenyl)methanone Product this compound Reactant1->Product Cyclization Reactant2 Cyanogen Bromide (BrCN) Reactant2->Product caption Figure 1. General synthesis pathway. TroubleshootingWorkflow start Problem: Low Yield of Target Compound check_sm Step 1: Verify Starting Material (SM) Quality start->check_sm sm_ok SM is pure, colorless/pale yellow check_sm->sm_ok Yes sm_bad SM is discolored (dark, oxidized) check_sm->sm_bad No check_conditions Step 2: Evaluate Reaction Conditions sm_ok->check_conditions action_purify_sm Action: Purify SM via recrystallization or chromatography. Store under N2. sm_bad->action_purify_sm action_purify_sm->start Re-run reaction cond_incomplete Reaction incomplete (TLC shows SM) check_conditions->cond_incomplete Incomplete? cond_side_products Multiple side products observed check_conditions->cond_side_products Side Products? check_workup Step 3: Review Workup & Purification check_conditions->check_workup Reaction clean action_increase_time Action: Increase reaction time or temperature moderately. Verify reagent stoichiometry. cond_incomplete->action_increase_time action_optimize_cond Action: Lower temperature. Ensure inert atmosphere (N2/Ar). Check pH/base. cond_side_products->action_optimize_cond loss_workup Product lost during extraction or filtration check_workup->loss_workup During Workup? loss_purification Poor recovery from column/recrystallization check_workup->loss_purification During Purification? action_optimize_workup Action: Check pH during workup. Use different extraction solvent. Minimize transfers. loss_workup->action_optimize_workup action_optimize_purification Action: Re-screen recrystallization solvents. Optimize chromatography mobile phase. loss_purification->action_optimize_purification

Sources

Technical Support Center: 2-Amino-5-benzoyl-1-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability and Integrity in DMSO Solutions

Welcome to the technical support resource for 2-Amino-5-benzoyl-1-methylbenzimidazole (CAS 66066-76-0). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, ensuring the integrity of your experiments. This guide addresses common questions and troubleshooting scenarios encountered when working with this compound, particularly concerning its stability in dimethyl sulfoxide (DMSO), a common solvent for in vitro studies.

This compound is known as an impurity and a thermal decomposition product of the drug Mebendazole[1]. This relationship underscores the importance of proper handling and storage to prevent unintended chemical changes that could affect experimental outcomes.

Quick Reference: Storage & Handling

For experienced users, this table summarizes the most critical parameters for maintaining the stability of this compound in DMSO.

ParameterRecommendationRationale
Solvent High-purity, anhydrous DMSO (≥99.9%)DMSO is highly hygroscopic; absorbed water can decrease compound solubility and promote hydrolysis[2][3].
Stock Concentration ≤ 10 mMHigher concentrations risk precipitation upon storage or dilution. Preparing at a lower molarity can improve stability[4].
Short-Term Storage -20°C (≤ 1 month)Minimizes degradation for day-to-day use.
Long-Term Storage -80°C (≥ 1 month)Significantly slows down chemical degradation kinetics for archival purposes. Recommended for benzimidazole-class compounds[5].
Handling Aliquot into single-use volumesAvoids repeated freeze-thaw cycles, which introduce moisture and can cause compound precipitation[6].
Container Tightly sealed glass or polypropylene vialsPrevents moisture absorption and potential reactions with certain plastics[3][7].
Frequently Asked Questions (FAQs)
Q1: How should I prepare my initial stock solution of this compound in DMSO?

Answer: Proper preparation of your stock solution is the foundational step for reproducible experiments. The key objectives are to ensure complete dissolution without compromising the compound's integrity.

The workflow below outlines the best practices for preparing a stable stock solution.

G cluster_prep Stock Solution Preparation A 1. Equilibrate Compound Bring vial to room temperature before opening. B 2. Add Anhydrous DMSO Use high-purity (≥99.9%) solvent. A->B C 3. Facilitate Dissolution Vortex thoroughly. If needed, sonicate in a water bath for 5-10 minutes. B->C D 4. Visual Confirmation Ensure solution is clear with no visible particulates. C->D E 5. Aliquot Dispense into single-use, tightly sealed vials. D->E F 6. Store Immediately Transfer aliquots to -20°C or -80°C freezer. E->F

Caption: Workflow for preparing DMSO stock solutions.

Expert Insight: The initial equilibration step (A) is critical to prevent condensation of atmospheric moisture onto the cold, hygroscopic solid compound upon opening the vial. Sonication (C) is generally preferred over heating, as this compound is a known thermal decomposition product of Mebendazole, suggesting potential sensitivity to heat[1].

Q2: My compound precipitated out of the DMSO stock solution after being stored in the freezer. What happened and can I still use it?

Answer: Precipitation from a DMSO stock during storage is a common issue, typically arising from two main causes:

  • Supersaturation: The initial concentration may have been too high, and the compound "crashed out" as its solubility decreased at colder temperatures[8]. While some benzimidazoles are soluble in DMSO, pushing concentration limits can lead to instability[9][10].

  • Water Absorption: DMSO is extremely hygroscopic[2][3]. If the vial is not sealed properly or if it has been opened multiple times (especially when cold), it can absorb atmospheric water. The presence of water significantly reduces DMSO's solvating power for many organic compounds, leading to precipitation[11][12].

Troubleshooting Steps:

  • Attempt to Re-solubilize: Gently warm the vial to room temperature or 37°C and vortex or sonicate the solution[6]. If the precipitate fully redissolves and the solution is clear, it is likely usable for immediate experiments.

  • Caution: Do not use the solution if the precipitate does not redissolve completely. This indicates a potential change in the compound or significant solvent hydration. Using a suspension will lead to inaccurate dosing and non-reproducible results.

  • Prevention: For future preparations, consider making a less concentrated stock solution. Always use anhydrous DMSO and ensure vials are sealed tightly. The most effective preventative measure is to aliquot the stock solution immediately after preparation to eliminate repeated opening and closing of the main vial[4][13].

Q3: I noticed a slight yellowing of my DMSO stock solution over time. Does this indicate degradation?

Answer: A change in color, such as yellowing, is a strong indicator of a chemical change and should be taken seriously. While the pure solid form of the related compound 2-Amino-5-benzoyl-benzimidazole is described as a pale yellow solid[14][15], a noticeable change in the solution's color over time suggests potential degradation.

Potential Causes:

  • Oxidation: The benzimidazole ring system and the amino group can be susceptible to oxidation. Exposure to air (oxygen) in the vial's headspace can facilitate this process.

  • DMSO Degradation Products: Under certain conditions (e.g., presence of trace acidic or basic contaminants), DMSO itself can decompose[16][17][18][19]. These degradation products could potentially react with the dissolved compound.

  • Light Exposure: Although less common for solutions stored in freezers, repeated exposure to light during handling can initiate photochemical reactions.

It is strongly advised to prepare a fresh stock solution if you observe a color change. To confirm degradation, you can use an analytical method like HPLC-UV to compare the "aged" solution to a freshly prepared standard.

Troubleshooting Guide

This decision tree can help you diagnose and resolve common issues encountered with your this compound solutions.

G start_node Observed Issue decision_node1 Precipitate in Stock Solution start_node->decision_node1 What is the problem? start_node->decision_node1 decision_node2 Inconsistent Experimental Results start_node->decision_node2 decision_node3 Solution Changed Color start_node->decision_node3 decision_node decision_node outcome_node outcome_node outcome1a Potential Causes: - Supersaturation - Water absorption Solution: 1. Warm to 37°C & sonicate. 2. If it dissolves, use immediately. 3. If not, discard. 4. Prepare fresh, less concentrated stock. decision_node1->outcome1a Stored at -20°C/-80°C outcome2a Potential Cause: - Compound degradation - Inaccurate concentration due to precipitation Solution: 1. Prepare a fresh stock solution. 2. Validate concentration/purity via HPLC. 3. Always use aliquots. decision_node2->outcome2a Using an older stock? outcome3a Potential Cause: - Oxidation or other degradation Solution: - Discard the solution. - Prepare a fresh stock. - Consider purging vials with inert gas (Argon/Nitrogen) for long-term storage. decision_node3->outcome3a Is the solution yellowing?

Caption: Troubleshooting common issues with DMSO stock solutions.

Protocol: HPLC-Based Stability Assessment

To empirically validate the stability of your this compound solution, a simple High-Performance Liquid Chromatography (HPLC) analysis is effective. This protocol allows you to quantify the compound's purity over time.

Objective: To compare the concentration and purity of an aged DMSO stock solution against a freshly prepared standard.

Materials:

  • Aged DMSO stock solution of your compound ("Test Sample").

  • Solid this compound.

  • Anhydrous DMSO.

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid or trifluoroacetic acid (TFA).

  • HPLC system with a UV detector and a C18 column.

Methodology:

  • Prepare Fresh Standard:

    • Accurately weigh a small amount of the solid compound.

    • Dissolve it in anhydrous DMSO to create a fresh stock solution ("Standard") at the exact same theoretical concentration as your Test Sample.

  • Prepare HPLC Samples:

    • Dilute a small volume of both the "Test Sample" and the "Standard" to an appropriate concentration for HPLC analysis (e.g., 10-20 µM) using your mobile phase or an ACN/water mixture. Ensure the final DMSO concentration is low (<1%) to prevent solvent effects on the chromatography.

  • HPLC Analysis:

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a gradient appropriate for a moderately hydrophobic compound (e.g., 10% B to 90% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., determined by a UV scan, likely around 254 nm or 310 nm, similar to Mebendazole[9]).

    • Injection: Inject equal volumes of the diluted "Standard" and "Test Sample".

  • Data Analysis:

    • Compare Retention Times: The main peak in both chromatograms should have the same retention time.

    • Quantify Peak Area: Compare the peak area of the main compound in the "Test Sample" to that of the "Standard". A significant decrease (>5-10%) in the Test Sample's peak area indicates degradation.

    • Look for Degradation Peaks: Examine the chromatogram of the "Test Sample" for the appearance of new peaks (with different retention times) that are not present in the "Standard". The presence of such peaks is direct evidence of degradation.

This self-validating protocol provides definitive data on the stability of your compound under your specific storage conditions.

References
  • What is the best way of storing a DMSO in a research lab? Quora. [Link]

  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. [Link]

  • Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. [Link]

  • Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. ResearchGate. [Link]

  • How to Use DMSO Safely | Best Practices & Common Mistakes. Etra Organics. [Link]

  • What is the best right way of storing DMSO in research lab? ResearchGate. [Link]

  • Divergent decomposition pathways of DMSO mediated by solvents and additives. Taylor & Francis Online. [Link]

  • Divergent decomposition pathways of DMSO mediated by solvents and additives | Request PDF. ResearchGate. [Link]

  • DMSO wont dilute my pure compound. How to solve this? ResearchGate. [Link]

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. ACS Publications. [Link]

  • Mebendazole | C16H13N3O3 | CID 4030. PubChem, NIH. [Link]

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). ResearchGate. [Link]

  • Issues in Compound Storage in DMSO. Ziath. [Link]

  • Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. PubMed. [Link]

  • Characterization of solid-state forms of mebendazole. Ingenta Connect. [Link]

  • Benzimidazole. Wikipedia. [Link]

  • Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. [Link]

  • This compound | C15H13N3O | CID 69450787. PubChem, NIH. [Link]

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common pitfalls in 2-Amino-5-benzoyl-1-methylbenzimidazole experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Amino-5-benzoyl-1-methylbenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during experimentation with this compound. The information is structured to provide not just solutions, but also the underlying scientific rationale to empower your research decisions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the handling and properties of this compound.

Q1: What is this compound and what are its key physicochemical properties?

A1: this compound (CAS No. 66066-76-0) is a benzimidazole derivative.[1] It is structurally related to the anthelmintic drug Mebendazole and is considered a specified impurity of it.[1][2] Its non-methylated counterpart, 2-Amino-5-benzoylbenzimidazole, is a known human metabolite of Mebendazole.[3][4][5] The core benzimidazole structure is a key pharmacophore in many biologically active compounds, and derivatives are often investigated for various therapeutic properties, such as NF-κB inhibition.[4][6][7]

Below is a summary of its key properties:

PropertyValueSource
Molecular Formula C₁₅H₁₃N₃O[1]
Molecular Weight 251.28 g/mol [1]
Appearance Pale Yellow or White to Light Beige Solid[3][4][6]
Solubility Slightly soluble in DMSO and Methanol[4][6]
Storage -20°C Freezer, Under Inert Atmosphere[3][4][6]
Stability Reported to be hygroscopic[6]
Q2: How should I safely handle and store this compound to ensure its integrity?

A2: Due to its chemical nature and potential biological activity, proper handling and storage are critical.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8]

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[8][9]

  • Exposure: Avoid contact with skin and eyes.[9] In case of contact, rinse thoroughly with water.[8][9] The compound is classified as harmful if swallowed.[3][10]

  • Thermal Decomposition: When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx).[4][6]

Storage Protocol:

  • Temperature: Store the compound in a freezer at -20°C.[3][4]

  • Atmosphere: It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) to protect against atmospheric moisture and oxygen, especially given its hygroscopic nature.[3][4][6]

  • Container: Keep the container tightly sealed.[11]

Part 2: Troubleshooting Guide for Experimental Pitfalls

This section provides in-depth, question-and-answer guidance on specific issues that may arise during synthesis, purification, and application.

Synthesis & Purification
Q3: My synthesis of this compound is resulting in a low yield and multiple byproducts on my TLC. What are the likely causes and solutions?

A3: Low yields and impurities are common challenges in the synthesis of substituted benzimidazoles. The issues often stem from side reactions related to the multiple reactive sites on the 2-aminobenzimidazole core.

A plausible synthetic route is the benzoylation of 2-amino-1-methylbenzimidazole.[12] Challenges in this process can be systematically addressed.

Diagram 1: General Synthesis & Control Points

cluster_synthesis Synthesis Workflow cluster_pitfalls Common Pitfalls A Reactant: 2-Amino-1-methylbenzimidazole B Add Base & Solvent A->B C Add Benzoyl Chloride (slowly at low temp) B->C P1 Incorrect stoichiometry Wrong choice of base B->P1 D Reaction Monitoring (TLC) C->D P2 Formation of intermediates (e.g., benzimidazolium salt) Di-benzoylation C->P2 E Work-up & Crude Extraction D->E P3 Incomplete reaction Byproduct formation D->P3 F Purification (Chromatography/Recrystallization) E->F G Final Product F->G P4 Co-eluting impurities Product loss F->P4

Caption: Key control points in the synthesis of this compound.

Troubleshooting Low Yield & Impurities:

Potential CauseScientific Rationale & ExplanationRecommended Solution
Formation of Intermediates The benzoylation of 2-amino-1-methylbenzimidazole can proceed through a benzimidazolium chloride intermediate, which may require specific conditions (e.g., heating with a base) to convert to the final product.[12] This intermediate may appear as a separate spot on the TLC.After the initial reaction, consider adding a suitable base and gently heating the mixture to facilitate the rearrangement to the desired 2-benzoylamino product. Monitor this conversion by TLC.
Side Reactions The 2-aminobenzimidazole scaffold has multiple nucleophilic sites. Besides the desired reaction, you may get N,N-dibenzoylation or reaction at other ring nitrogens, leading to a mixture of products.[12]Use a controlled stoichiometry of benzoyl chloride (e.g., 1.0-1.2 equivalents). Add the acylating agent slowly at a reduced temperature (e.g., 0°C) to improve selectivity.
Incorrect Base/Solvent System The choice of base and solvent is critical. A base that is too strong or weak can lead to side reactions or incomplete deprotonation. The solvent affects reactant solubility and reaction kinetics.[13][14]Screen different bases (e.g., organic bases like triethylamine, pyridine; inorganic bases like K₂CO₃) and solvents (e.g., acetone, dichloromethane, THF).[12] Anhydrous conditions are often necessary to prevent hydrolysis of the benzoyl chloride.
Ineffective Purification The polarity of the desired product, starting materials, and byproducts might be very similar, making separation by column chromatography difficult.Develop a robust HPLC method for analytical separation first to understand the impurity profile.[5][15] For preparative purification, screen different solvent systems for column chromatography (e.g., ethyl acetate/hexanes, dichloromethane/methanol). Consider recrystallization from various solvents to purify the final product.[16]
Q4: I am struggling with the purification of the final compound. What is a good starting point for developing a purification protocol?

A4: Purification requires a systematic approach. Given its limited solubility, a combination of chromatography and recrystallization is often most effective.

  • Analytical Assessment: Before attempting bulk purification, analyze the crude product using an analytical technique like HPLC or LC-MS. An HPLC method similar to those used for Mebendazole and its metabolites can be adapted.[5][15] This will tell you the number of components and their relative polarities, guiding your purification strategy.

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is a good starting point.

    • Mobile Phase: Begin with a non-polar solvent system and gradually increase polarity. A gradient of ethyl acetate in hexanes or methanol in dichloromethane is common for benzimidazole derivatives.[17] Monitor fractions carefully by TLC.

  • Recrystallization:

    • This is an excellent method for removing minor impurities if a suitable solvent is found.

    • Solvent Screening: Test the solubility of your crude product in small amounts of various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene) at room temperature and upon heating.

    • Ideal Solvent: The ideal solvent will dissolve the compound when hot but show poor solubility when cold, allowing the product to crystallize out upon cooling, leaving impurities behind in the mother liquor.

Handling, Solubility & Stability
Q5: My compound is difficult to dissolve for biological assays. How can I prepare a stock solution without degrading it?

A5: This is a primary challenge due to the compound's low intrinsic solubility.[4][6]

Recommended Protocol for Solubilization:

  • Primary Solvent: Start with DMSO. It is a common solvent for preparing high-concentration stock solutions of benzimidazole derivatives.

  • Assisted Dissolution: If solubility is poor, you can try the following, in order of preference:

    • Vortexing: Agitate the solution vigorously.

    • Sonication: Use an ultrasonic bath for short periods (5-10 minutes) to break up solid particles. Avoid overheating.

    • Gentle Warming: Warm the solution to 37°C. Avoid aggressive heating, as it can lead to degradation, especially since the related compound is a known thermal decomposition product of Mebendazole.[2]

  • Aqueous Buffers: When diluting the DMSO stock into aqueous media for assays, do so incrementally while vortexing to avoid precipitation. The final DMSO concentration in the assay should be kept low (typically <0.5%) and consistent across all wells, including controls.

  • Stability Check: The stability of benzimidazoles in solution can be variable. It is advisable to prepare fresh dilutions from the frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing smaller aliquots.

Diagram 2: Troubleshooting Solubility Issues

start Need to Dissolve Compound solvent Try primary solvent (e.g., DMSO) start->solvent check1 Is it fully dissolved? solvent->check1 assist Apply assisted dissolution: 1. Vortex 2. Sonicate (short duration) 3. Gentle warming (≤37°C) check1->assist No success Solution ready for use. Store aliquots at -20°C. check1->success Yes check2 Is it fully dissolved now? assist->check2 check2->success Yes fail Compound may have limited solubility. Consider alternative solvent or formulation. Re-evaluate required concentration. check2->fail No

Caption: A decision workflow for dissolving poorly soluble compounds like this compound.

Biological Assays & Data Interpretation
Q6: I am seeing high variability or unexpected results in my cell-based assays. Could the compound itself be causing interference?

A6: Yes, this is a critical consideration. The physicochemical properties of a compound can lead to experimental artifacts, and the benzimidazole core itself can have broad biological activity.

Potential Sources of Assay Interference:

  • Compound Precipitation: As discussed, poor aqueous solubility is a major issue. If the compound precipitates out of the assay medium upon dilution, the effective concentration will be lower and inconsistent, leading to high variability.

    • Troubleshooting: Visually inspect your assay plates (under a microscope if necessary) for any signs of precipitation. Consider running a solubility test in your final assay buffer.

  • Purity and Degradation: An impure sample means you are testing a mixture of compounds. If the compound has degraded in the stock solution, its activity may decrease, or degradation products could have their own, unexpected biological effects.

    • Troubleshooting: Before a critical experiment, verify the purity of your solid sample or stock solution via HPLC or LC-MS. Compare the results to the initial analysis to check for degradation.

  • Intrinsic Compound Properties: Benzimidazole derivatives can interfere with assay signals. For example, some are known to be fluorescent, which could interfere with fluorescence-based readouts (e.g., Fluo-4 calcium assays).[18]

    • Troubleshooting: Run a "compound-only" control (assay medium + your compound, without cells or other reagents) to check for any background signal (absorbance, fluorescence, or luminescence) at the wavelength of your assay readout.

  • Off-Target Effects: The benzimidazole scaffold is present in many bioactive molecules that hit a wide range of targets.[7][19] Your compound may have off-target effects that complicate the interpretation of your results.

    • Troubleshooting: Review literature for known activities of structurally similar compounds. If possible, use a structurally distinct compound with the same proposed mechanism of action as a control to confirm that the observed effect is target-specific.

By systematically addressing these potential pitfalls, researchers can increase the reliability and reproducibility of their experiments with this compound.

References

  • Al-Ghannam, S. M., Belal, F., & Moustafa, M. A. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Talanta, 50(4), 875–880. Retrieved from [Link]

  • Miller, M., et al. (2015). Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels. British Journal of Pharmacology, 172(8), 2038–2050. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Retrieved from [Link]

  • ResearchGate. (1999). (PDF) High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Retrieved from [Link]

  • Hadole, C. D., Rajput, J. D., & Bendre, R. S. (2018). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Organic Chemistry: Current Research, 7(3). Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction Optimization for Benzimidazole. Retrieved from [Link]

  • Wang, L., et al. (2018). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. Scientific Reports, 8(1), 15858. Retrieved from [Link]

  • PubChem. (n.d.). Aminomebendazole. Retrieved from [Link]

  • Malykh, T. A., et al. (2021). Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use. Chemistry of Heterocyclic Compounds, 57(5), 459-478. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). RSC Medicinal Chemistry, 14(11), 2095-2121. Retrieved from [Link]

  • Ayati, A., et al. (2015). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 5(28), 21859-21913. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 27(19), 6296. Retrieved from [Link]

  • Google Patents. (2005). A process for the optical purification of benzimidazole derivatives.
  • Glavač, D., et al. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules, 26(16), 4998. Retrieved from [Link]

  • Hadole, C. D., Rajput, J. D., & Bendre, R. S. (2018). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Organic Chemistry: Current Research, 7(195). Retrieved from [Link]

  • B-Ali, C., et al. (2019). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. European Journal of Medicinal Chemistry, 180, 564-577. Retrieved from [Link]

  • Ayati, A., et al. (2015). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 5(28), 21859-21913. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Amino-5-benzoyl-1-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Amino-5-benzoyl-1-methylbenzimidazole (C₁₅H₁₃N₃O, MW: 251.28 g/mol )[1]. This document provides troubleshooting advice and detailed protocols for researchers, chemists, and pharmaceutical development professionals encountering challenges in isolating this compound from a reaction mixture. Our approach is grounded in established chemical principles and field-proven methodologies to help you achieve high purity and yield.

Section 1: Initial Assessment & Common Crude Product Issues

This section addresses the preliminary evaluation of your crude product and how to handle common initial challenges.

Q1: My crude product is a dark, sticky oil instead of the expected solid. What are the likely causes and my first steps?

A1: This is a frequent issue in benzimidazole synthesis, often pointing to one or more of the following:

  • Residual Solvent: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) may be trapped.

  • Incomplete Reaction: The presence of unreacted starting materials or reaction intermediates can result in an oily product.

  • Formation of Colored Byproducts: Benzimidazole syntheses are prone to forming colored impurities, which can be difficult to remove[2].

  • Hygroscopic Nature: The product may have absorbed atmospheric moisture, especially if it is hygroscopic[3].

Troubleshooting Protocol:

  • Initial Work-up: Before attempting advanced purification, perform a basic aqueous work-up. Dissolve or suspend the crude oil in a suitable organic solvent like ethyl acetate. Wash sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. This often removes many impurities and can sometimes induce crystallization.

  • Trituration: If the product remains oily after concentration, attempt trituration. Add a non-solvent (a solvent in which your product is insoluble, like hexane or diethyl ether) to the oil and stir or sonicate vigorously. This can often break down the oil and force the solid product to precipitate.

Section 2: Purification by Recrystallization

Recrystallization is the most common and cost-effective method for purifying solid organic compounds. Success hinges on selecting the appropriate solvent system.

Q2: I am struggling to find an effective solvent for recrystallization. What is the recommended approach?

A2: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Given that this compound has limited solubility in common solvents like methanol[3], a two-solvent system is often necessary.

Recommended Strategy: Solvent System Screening

The goal is to find a pair of miscible solvents: one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent"). A patent for a related 2-aminobenzimidazole derivative suggests a dimethylformamide/acetonitrile system for crystallization[4].

Step-by-Step Protocol for Two-Solvent Recrystallization:

  • Dissolve the crude product in the minimum amount of the hot "solvent" (e.g., ethanol, methanol, or DMF).

  • If the solution is colored, this is the stage to add decolorizing carbon (see Q3).

  • Filter the hot solution through a pre-heated funnel to remove any insoluble impurities.

  • Slowly add the "anti-solvent" (e.g., water, hexane, or acetonitrile) dropwise to the hot filtrate until persistent turbidity (cloudiness) is observed.

  • Add a few more drops of the hot "solvent" to redissolve the precipitate and ensure the solution is saturated.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath, to maximize crystal formation.

  • Collect the crystals by filtration.

Solvent System "Solvent" (Good Solubility) "Anti-Solvent" (Poor Solubility) Comments
System 1 Ethanol or MethanolWaterA common choice for moderately polar compounds.
System 2 AcetoneHexaneGood for removing non-polar impurities.
System 3 Dimethylformamide (DMF)Acetonitrile or WaterEffective for compounds with higher polarity[4]. Use with caution due to high boiling points.
Q3: My product remains colored (yellow to brown) even after recrystallization. How can I decolorize it?

A3: Persistent color is a known issue with benzimidazole compounds[2]. This is typically due to highly conjugated, polar impurities that co-crystallize with the product.

Below is a workflow for addressing discoloration. For routine cases, activated carbon is sufficient. For highly persistent color, a mild chemical oxidation-reduction treatment may be required, as documented in Organic Syntheses for benzimidazole itself[2].

G start Colored Crude Product recrystallize Dissolve in Minimum Hot Recrystallization Solvent start->recrystallize add_carbon Add 1-2% w/w Activated Carbon (Norite) recrystallize->add_carbon hot_filter Hot Gravity Filtration add_carbon->hot_filter Digest for 5-10 min cool Cool and Crystallize hot_filter->cool check_color Is Product Color Acceptable? cool->check_color end Pure, Decolorized Product check_color->end Yes chem_treat Advanced Treatment: Dissolve in hot water/EtOH. Add KMnO4 solution until color persists. Add NaHSO3 to quench excess KMnO4. check_color->chem_treat No re_recrystallize Re-crystallize from appropriate solvent chem_treat->re_recrystallize re_recrystallize->end

Section 3: Advanced Purification by Column Chromatography

When impurities have similar solubility profiles to the desired product, recrystallization may fail to provide adequate purity. In these cases, silica gel column chromatography is the method of choice.

Q4: Recrystallization is not improving purity. How do I develop a column chromatography method?

A4: Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. The key is to find a mobile phase that moves your product off the column (retention factor, R_f ≈ 0.3-0.4) while leaving impurities behind or washing them through quickly.

Method Development Workflow:

G cluster_0 TLC Analysis cluster_1 Column Chromatography tlc_start Spot crude mixture on TLC plate develop_tlc Develop plate in solvent system (e.g., 7:3 Hexane:Ethyl Acetate) tlc_start->develop_tlc visualize Visualize under UV light develop_tlc->visualize check_rf Is Product Rf ~0.3-0.4 and separated from impurities? visualize->check_rf pack_column Pack column with silica gel in mobile phase check_rf->pack_column Yes adjust_polarity Adjust Solvent Polarity: - If Rf too low, increase polar solvent (EtOAc). - If Rf too high, increase non-polar solvent (Hexane). check_rf->adjust_polarity No load_sample Load sample onto column pack_column->load_sample elute Elute with chosen mobile phase load_sample->elute collect Collect fractions and analyze by TLC elute->collect combine Combine pure fractions and evaporate solvent collect->combine adjust_polarity->tlc_start

Practical Recommendations:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is standard.

  • Mobile Phase Systems: Start with a mixture of a non-polar solvent and a polar solvent. Good starting points for benzimidazoles include:

    • Hexane / Ethyl Acetate

    • Dichloromethane / Methanol (e.g., 98:2 or 95:5)

  • Impurity Profile: Be aware of potential impurities such as unreacted starting materials or the non-N-methylated analog, 2-Amino-5-benzoylbenzimidazole, which is a known metabolite and impurity of the related drug Mebendazole[5][6][7][8]. Your chromatography system must be able to resolve these species.

Section 4: Purity Analysis and Final Product Characterization

Q5: How can I definitively confirm the purity and identity of my final product?

A5: A combination of chromatographic and spectroscopic methods is essential for confirming the quality of your purified compound.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase C18 column is typically used. A stability-indicating HPLC method has been published for the closely related Mebendazole and its primary degradant, 2-amino-5-benzoylbenzimidazole, which can serve as an excellent starting point for method development[7][8]. The goal is to obtain a single major peak, with purity often reported as >98% area.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure. The spectra should be clean, with correct chemical shifts, splitting patterns, and integration corresponding to the 13 protons and 15 carbons in the molecule[1].

  • Mass Spectrometry (MS): This will confirm the molecular weight. Look for the molecular ion peak [M+H]⁺ at m/z 252.11.

  • Melting Point: A sharp melting point range is a good indicator of purity.

This guide provides a structured approach to overcoming common challenges in the purification of this compound. By systematically applying these troubleshooting steps, researchers can improve the yield and purity of their final product.

References

  • BenchChem. (n.d.). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. BenchChem.
  • ChemicalBook. (n.d.). 2-AMINO-5-BENZOYL-BENZIMIDAZOLE CAS#: 52329-60-9. ChemicalBook.
  • Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12. doi:10.15227/orgsyn.019.0012. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting guide for low conversion rates in benzimidazole synthesis. BenchChem.
  • Kopyl, S., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of (2-amino-1-methylbenzimidazole-κN3)aquabis(4-oxopent-2-en-2-olato-κ2O,O′)nickel(II) ethanol monosolvate. Acta Crystallographica Section E, 78(Pt 11), 1109-1114. Retrieved from [Link]

  • Stedman, R. J. (1969). U.S. Patent No. 3,455,948. Washington, DC: U.S. Patent and Trademark Office.
  • International Journal of Advance Research, Innovative Ideas and Education. (n.d.). Review On Synthesis Of Benzimidazole From O- phenyldiamine. IJARIIE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69450787, this compound. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Organic-Chemistry.org. Retrieved from [Link]

  • Symbiosis Online Publishing. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing. Retrieved from [Link]

  • Al-Kurdi, Z., et al. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Talanta, 50(5), 1089-1097. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzimidazole-impurities. Pharmaffiliates. Retrieved from [Link]

  • Al-Kurdi, Z., et al. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. PubMed. Retrieved from [Link]

  • ResearchGate. (2020). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. ResearchGate. Retrieved from [Link]

  • Google Patents. (2005). EP1498416A1 - A process for the optical purification of benzimidazole derivatives. Google Patents.
  • Google Patents. (2008). EP1918276A1 - Production method of optically active 2- [ (N-Benzylprolyl) Amino ] Benzophenone compound. Google Patents.

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optimizing reaction conditions for 2-Amino-5-benzoyl-1-methylbenzimidazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Amino-5-benzoyl-1-methylbenzimidazole. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this important chemical intermediate. As a known specified impurity and potential synthetic precursor in the production of pharmaceuticals like Mebendazole, optimizing its synthesis is critical for ensuring final product purity and process efficiency.[1][2]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, structured to address the practical challenges encountered in the laboratory. Our focus is on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.

General Synthetic Pathway

The synthesis of this compound typically involves a multi-step process. A common route begins with the appropriate substituted o-phenylenediamine, which undergoes cyclization to form the benzimidazole core, followed by N-methylation. The diagram below outlines a conceptual pathway.

Synthetic_Pathway cluster_0 Step 1: Benzimidazole Ring Formation cluster_1 Step 2: N-Methylation Start 3,4-Diaminobenzophenone Reagent1 + Cyanogen Bromide or S-Methylisothiourea derivative Intermediate1 2-Amino-5-benzoyl-1H-benzimidazole Reagent1->Intermediate1 Cyclization Reagent2 + Methylating Agent (e.g., CH3I) + Base (e.g., KOH) FinalProduct This compound Reagent2->FinalProduct Methylation Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) AddReactants Add Solvents & Starting Materials Setup->AddReactants Reaction Heat & Stir (Monitor by TLC) AddReactants->Reaction Workup Reaction Work-up (Quenching, pH adjust) Reaction->Workup Extraction Liquid-Liquid Extraction Workup->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude Crude Product Evaporation->Crude Purification Purification (Column Chromatography or Recrystallization) Crude->Purification Final Pure Product Purification->Final Analysis Characterization (NMR, MS, etc.) Final->Analysis Troubleshooting_Yield Start Low Yield Observed CheckPurity Are Starting Materials Pure? Start->CheckPurity Purify Purify Starting Materials (Recrystallize, Activated Carbon) CheckPurity->Purify No CheckConditions Are Reaction Conditions (Temp, Time, Solvent) Optimal? CheckPurity->CheckConditions Yes Purify->CheckConditions OptimizeConditions Optimize Conditions (Consult Literature, Monitor by TLC) CheckConditions->OptimizeConditions No CheckReagents Are Catalyst/Reagents Active & Stoichiometry Correct? CheckConditions->CheckReagents Yes OptimizeConditions->CheckReagents VerifyReagents Verify Reagent Activity & Recalculate Stoichiometry CheckReagents->VerifyReagents No CheckWorkup Is Product Lost During Work-up? CheckReagents->CheckWorkup Yes VerifyReagents->CheckWorkup OptimizeWorkup Optimize Work-up (pH control, Extraction Solvent) CheckWorkup->OptimizeWorkup Yes Success Yield Improved CheckWorkup->Success No OptimizeWorkup->Success

Sources

Technical Support Center: Degradation of 2-Amino-5-benzoyl-1-methylbenzimidazole in Aqueous Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-5-benzoyl-1-methylbenzimidazole. This molecule, a known impurity and metabolite of the anthelmintic drug Mebendazole, requires a thorough understanding of its stability profile in aqueous solutions to ensure the safety, efficacy, and quality of pharmaceutical products.[1][2][3]

This guide provides a comprehensive resource in a question-and-answer format, including detailed troubleshooting for common experimental challenges and robust protocols for conducting forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in water a concern?

This compound is a benzimidazole derivative primarily known as "Mebendazole Impurity C".[2] Its stability in aqueous solutions is critically important because drug degradation can lead to a loss of potency or the formation of potentially toxic byproducts.[4] Understanding how, why, and how fast this compound degrades is essential for developing stable formulations, defining appropriate storage conditions, and ensuring patient safety, in line with regulatory expectations.[5]

Q2: What are the primary environmental factors that can cause the degradation of this compound in an aqueous solution?

Based on the chemical structure (a benzimidazole core with a benzophenone substituent) and general principles of drug stability, the primary factors are:

  • pH: The rate of decomposition for many drugs is highly dependent on the pH of the solution, as both hydrogen (H+) and hydroxide (OH-) ions can act as catalysts for hydrolysis.[6][7] While the 2-amino group is less susceptible to hydrolysis than the carbamate of its parent drug (Mebendazole), other parts of the molecule could be pH-sensitive.

  • Light (Photodegradation): Benzimidazole derivatives are known to be sensitive to light.[8][9] The benzophenone moiety is a well-known photosensitizer. Exposure to UV or even visible light can provide the energy to initiate photochemical reactions, leading to cleavage of the imidazole ring or other structural changes.[10][11]

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation. The tertiary amine in the imidazole ring and the aromatic systems could be susceptible to oxidation.[5][12]

  • Temperature: Elevated temperatures accelerate the rate of most chemical reactions, including hydrolysis, oxidation, and other degradation pathways, as described by the Arrhenius equation.[6][12]

Q3: What are the likely degradation pathways for this molecule?

While specific degradation pathways for this compound are not extensively published, we can hypothesize based on the known reactivity of the benzimidazole and benzophenone scaffolds:

  • Photolytic Cleavage: Irradiation with UV light could lead to the cleavage of the benzimidazole ring system or the bond between the benzoyl group and the benzimidazole core.[11][13]

  • Hydrolysis: Although the 2-amino group is generally stable, extreme pH and high temperatures could potentially lead to the opening of the imidazole ring.

  • Oxidation: The nitrogen atoms in the imidazole ring could be susceptible to oxidation, potentially forming N-oxides or other related products.

Q4: What is a forced degradation study and why is it necessary for this compound?

A forced degradation study, also known as stress testing, is a series of experiments where the drug substance is intentionally exposed to conditions more severe than accelerated stability testing (e.g., high heat, extreme pH, intense light, oxidizing agents).[14] The main goals are to identify the likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods that can separate the drug from its degradants.[4][14][15] This is a regulatory requirement and provides critical information for formulation development and shelf-life determination.[5]

Troubleshooting Guide for Degradation Experiments

This guide addresses common issues encountered during the study of this compound degradation.

IssuePossible Cause(s)Recommended Action(s)
No or Minimal Degradation Observed (<5%) 1. Stress Conditions are Too Mild: The concentration of acid/base/oxidant, temperature, or light intensity is insufficient.[15] 2. High Intrinsic Stability: The molecule is highly stable under the tested conditions. 3. Incorrect Solvent: The compound may have low solubility in the aqueous buffer, with the majority remaining undissolved and less susceptible to degradation.1. Intensify Stress Conditions: Incrementally increase the stressor. For example, move from 0.1N HCl to 1N HCl, or increase the temperature from 60°C to 80°C. Aim for a target degradation of 5-20%.[16] 2. Extend Duration: Increase the exposure time for the study. 3. Add a Co-solvent: If solubility is an issue, consider using a small, justifiable percentage of a water-miscible organic solvent like acetonitrile or methanol to ensure the compound is fully dissolved. Document this change carefully as it can affect degradation kinetics.[6]
Excessive Degradation (>20%) or Too Many Degradants 1. Stress Conditions are Too Harsh: This can lead to secondary degradation, where initial degradants break down further, complicating pathway analysis.[17] 2. Sample Overload on Analytical Column: Injecting a sample that is too concentrated can cause peak distortion and the appearance of artifact peaks.1. Reduce Stress Severity: Decrease the concentration of the stressor, lower the temperature, or reduce the exposure time. Take more frequent, earlier time points to capture the primary degradants.[17] 2. Optimize Sample Dilution: Ensure the sample concentration is within the linear range of the analytical method. Dilute the sample before injection if necessary.
Poor Chromatographic Resolution 1. Inadequate Analytical Method: The HPLC method (e.g., mobile phase, column, gradient) is not optimized to separate the parent peak from structurally similar degradant peaks.[17] 2. Co-elution: A degradant has a very similar retention time to the parent compound or another degradant.1. Method Development: The analytical method must be validated as "stability-indicating."[15] Experiment with different mobile phase compositions (e.g., pH, organic modifier), try a different column chemistry (e.g., C18, Phenyl-Hexyl), or adjust the gradient slope. 2. Use a Photodiode Array (PDA) Detector: A PDA detector can assess peak purity to determine if a peak represents a single compound or multiple co-eluting species.
Results Are Not Reproducible 1. Inconsistent Buffer/Sample Preparation: Minor variations in pH, concentration, or preparation of the stressor (e.g., H₂O₂) can lead to significant differences in reaction rates. 2. Variable Environmental Conditions: Fluctuations in ambient temperature or light exposure (if not in a controlled chamber) can affect results. 3. Equipment Variability: Inconsistent performance of ovens, water baths, or analytical equipment.1. Standardize Procedures: Use Standard Operating Procedures (SOPs) for all solution preparations. Use a calibrated pH meter. Prepare fresh solutions for each experiment. 2. Control the Environment: Conduct all experiments in a controlled environment. Use calibrated, temperature-controlled equipment and validated photostability chambers. 3. Perform System Suitability Tests: Before each analytical run, perform a system suitability test to ensure the HPLC system is performing consistently.

Experimental Protocols

These protocols provide a starting point for conducting forced degradation studies. Safety Precaution: Always handle chemicals in a fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Hydrolytic Degradation (Acid & Base)
  • Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Add a known volume of the stock solution to a larger volume of 0.1N HCl to achieve a final drug concentration of ~50 µg/mL.

    • Transfer the solution to a sealed vial and place it in a water bath set to 60°C.

  • Base Hydrolysis:

    • Repeat the process in step 2, but use 0.1N NaOH instead of HCl.

  • Neutral Hydrolysis:

    • Repeat the process in step 2, but use purified water.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Immediately neutralize the acid/base samples (base with HCl, acid with NaOH) to quench the reaction.

  • Analysis: Dilute the samples if necessary and analyze by a stability-indicating HPLC-UV/PDA method.

Protocol 2: Oxidative Degradation
  • Preparation: Prepare a fresh solution of 3% hydrogen peroxide (H₂O₂).

  • Procedure:

    • Add a known volume of the stock solution (from Protocol 1) to the 3% H₂O₂ solution to achieve a final drug concentration of ~50 µg/mL.

    • Protect the solution from light and keep it at room temperature.

  • Sampling: Withdraw and analyze aliquots at time points (e.g., 0, 1, 2, 4, 8 hours). The reaction does not typically require quenching.

  • Analysis: Analyze immediately by HPLC-UV/PDA.

Protocol 3: Photolytic Degradation
  • Preparation: Prepare two sets of aqueous solutions of the compound at ~50 µg/mL in transparent quartz vials.

  • Procedure:

    • Wrap one set of vials completely in aluminum foil to serve as the "dark" control.

    • Place both sets of vials in a validated photostability chamber.

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sampling: Analyze the "light-exposed" and "dark" control samples at the end of the exposure period.

  • Analysis: Analyze by HPLC-UV/PDA. A significant difference in degradation between the exposed and dark samples indicates photosensitivity.

Data Interpretation & Visualization

Hypothesized Degradation Pathways

The following diagram illustrates potential degradation pathways for this compound based on the known photochemistry of related structures.[11][13] The primary mechanisms are likely to be initiated by light or strong oxidative conditions.

G cluster_photolysis Photolysis (Light/UV) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_hydrolysis Forced Hydrolysis (Extreme pH/Heat) parent 2-Amino-5-benzoyl- 1-methylbenzimidazole prod1 Ring Cleavage Products (e.g., 2-amino-formanilide derivatives) parent->prod1 Pathway A prod2 Benzoyl Radical + Benzimidazole Radical parent->prod2 Pathway B prod3 N-Oxide Derivatives parent->prod3 Pathway C prod4 Imidazole Ring-Opened Products parent->prod4 Pathway D

Caption: Hypothesized degradation pathways for this compound.

General Experimental Workflow

The workflow for a forced degradation study follows a systematic process from stress application to data analysis.

workflow start Prepare Drug Stock Solution stress Expose to Stress Conditions (pH, Heat, Light, Oxidant) start->stress sample Withdraw Samples at Defined Timepoints stress->sample quench Quench Reaction (if applicable) & Dilute sample->quench analyze Analyze via Stability-Indicating HPLC-PDA/MS Method quench->analyze identify Identify & Characterize Degradation Products analyze->identify quantify Quantify Drug & Degradants (Mass Balance Calculation) identify->quantify pathway Elucidate Degradation Pathway quantify->pathway

Caption: General workflow for a forced degradation experiment.

Sample Data Summary

The following table shows an example of how to summarize results from a forced degradation study. The goal is to achieve detectable but not excessive degradation.

Stress ConditionDuration (hours)% Assay of Parent Compound% Total DegradationMajor Degradant Peak (Retention Time, min)Mass Balance (%)
0.1N HCl, 60°C 2492.5%7.1%4.8 min99.6%
0.1N NaOH, 60°C 2488.3%11.2%5.2 min99.5%
3% H₂O₂, RT 890.1%9.5%6.1 min99.6%
Photolytic, ICH -85.7%13.8%4.8 min, 7.3 min99.5%
Heat, 80°C (Solid) 4899.1%0.8%N/A99.9%

References

  • Development of forced degradation and stability indic
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Forced Degradation Testing in Pharma - ResolveMass Labor
  • Factors affecting stability of drugs | PPTX - Slideshare.
  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology.
  • Pharma Stability: Troubleshooting & Pitfalls.
  • DRUG STABILITY - IJSDR.
  • Photodegradation Pattern of Benzimidazole Anthelmintics | Download Scientific Diagram - ResearchG
  • Drug Stability.
  • A photodegradation study on anthelmintic benzimidazoles - Unical IRIS.
  • "Drug Stability and factors that affect on the drug stability" Review BY.
  • Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS.
  • Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices | Request PDF - ResearchG
  • Dual Photochemistry of Benzimidazole | The Journal of Organic Chemistry.
  • How To Overcome The Critical Challenges Faced In Forced Degrad
  • Dissolution Method Troubleshooting: An Industry Perspective.
  • Technical Support Center: Understanding Drug Degradation P
  • High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms - PubMed.
  • How to be a Better Troubleshooter in Your Labor
  • This compound | C15H13N3O | CID 69450787 - PubChem.
  • (PDF) High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole)

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Technical Support Center: Analysis of 2-Amino-5-benzoyl-1-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the HPLC analysis of 2-Amino-5-benzoyl-1-methylbenzimidazole. As a Senior Application Scientist, my goal is to provide you with a comprehensive, experience-driven resource to navigate the common and complex challenges encountered during the chromatographic analysis of this compound. This guide is structured in a practical question-and-answer format to address specific issues directly, explaining the scientific reasoning behind each troubleshooting step.

Section 1: Foundational Knowledge & Initial Setup

Before troubleshooting, establishing a robust analytical method is paramount. Benzimidazole derivatives, including this compound, possess specific chemical properties that influence their chromatographic behavior.

What are the key chemical properties of this compound to consider for HPLC analysis?

This compound (M.W. 251.28 g/mol ) is a heterocyclic amine.[1] Its structure contains basic nitrogen atoms within the benzimidazole ring system, making it susceptible to strong interactions with acidic silanol groups on the surface of standard silica-based HPLC columns.[2][3] This interaction is a primary cause of poor peak shape (tailing). The molecule's overall structure makes it well-suited for reversed-phase chromatography. It is also known as an impurity and degradation product of Mebendazole.[4][5][6]

What is a good starting point for an HPLC method?

A well-chosen starting method prevents many common issues. The following table outlines a recommended set of starting conditions for a reversed-phase HPLC analysis.

ParameterRecommended ConditionRationale & Expert Notes
Column C18 or C8, 5 µm, 4.6 x 150 mmA standard C18 column provides sufficient hydrophobicity for good retention. Ensure it is a modern, end-capped column to minimize silanol interactions.
Mobile Phase A 0.1% Formic Acid or Acetic Acid in WaterThe acidic modifier protonates residual silanols, reducing their interaction with the basic analyte.[3] A buffer (e.g., 20 mM phosphate) adjusted to pH 2.5-3.5 can also be used for better pH control.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Acetonitrile often provides better peak shape and lower backpressure compared to methanol.
Gradient Program Start at 5-10% B, ramp to 90-95% B over 10-15 minA gradient is recommended to ensure elution of any potential impurities and to clean the column after each injection.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Adjust as needed based on system pressure and desired analysis time.
Column Temperature 30-40 °CElevated temperature can improve peak shape, reduce viscosity, and decrease retention times.[7][8]
Detection (UV) ~254 nm or ~290 nmBenzimidazole derivatives typically have strong UV absorbance in this range. A full UV scan of a standard is recommended to determine the optimal wavelength.
Injection Volume 5-20 µLKeep the injection volume low to prevent column overload, which can cause peak fronting.[9]
Sample Diluent Mobile Phase A / Mobile Phase B mixture (e.g., 80:20)Injecting the sample in a solvent stronger than the initial mobile phase can cause peak distortion. It is best practice to dissolve the sample in the starting mobile phase whenever possible.

Section 2: Troubleshooting Common Chromatographic Issues

This section addresses the most frequent problems encountered during analysis. We will diagnose the issue, understand the cause, and implement a logical solution.

Question 1: My analyte peak is tailing significantly. What is causing this and how do I fix it?

Peak tailing is the most common issue for basic compounds like this compound. It compromises resolution and leads to inaccurate integration.[10]

Primary Cause: Secondary interactions between the basic nitrogen groups on your analyte and acidic, un-capped silanol groups on the column's stationary phase. This causes a portion of the analyte molecules to be retained more strongly, resulting in a "tail".[2]

Troubleshooting Workflow:

  • Check Mobile Phase pH: The mobile phase pH must be sufficiently low to protonate the silanol groups (pKa ~3.5-4.5) and keep them in a non-ionized state.

    • Action: Ensure your aqueous mobile phase contains an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to bring the pH below 3.5. If using a buffer, verify the pH with a calibrated meter.[9] Molecules with nitrogen groups can be problematic due to the rapid equilibration between protonated and unprotonated forms; setting the pH about 2 units away from the analyte's pKa can help achieve a single form and a sharper peak.[3]

  • Evaluate the Column: Not all C18 columns are the same. An older, Type A silica column will have more active silanols than a modern, high-purity, end-capped Type B silica column.

    • Action: If the pH adjustment doesn't resolve the tailing, consider switching to a column specifically designed for basic compounds or one with a different stationary phase (e.g., a polar-embedded phase).

  • Consider Column Contamination: Strongly retained compounds from previous injections can accumulate at the column head, creating active sites.

    • Action: Disconnect the column, reverse it, and flush it with a strong solvent (like 100% Acetonitrile or Isopropanol) to waste.[9] If a guard column is installed, replace it, as it is designed to trap these contaminants.[2]

  • Rule out Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to band broadening that appears as tailing, especially for early eluting peaks.

    • Action: Minimize the length and internal diameter of all tubing between the injector and detector.

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Action: Adjust pH with 0.1% Acid or use a buffer. check_ph->adjust_ph No check_column Is the column old or not end-capped? check_ph->check_column Yes solved Problem Resolved adjust_ph->solved change_column Action: Switch to a modern, end-capped C18 or a polar-embedded column. check_column->change_column Yes check_contamination Could the column be contaminated? check_column->check_contamination No change_column->solved flush_column Action: Reverse-flush column. Replace guard column. check_contamination->flush_column Yes check_contamination->solved No flush_column->solved

Caption: Troubleshooting logic for peak tailing.

Question 2: My analyte's retention time is drifting to shorter or longer times over a sequence of injections. What's happening?

Retention time stability is critical for reliable identification and quantification. Drifting retention times suggest a change in the chromatographic system over time.[11][12]

Differentiating the Cause: First, determine if the retention time of an unretained peak (t₀, or the solvent front) is also drifting.

  • If t₀ is also drifting: The issue is likely physical, related to the pump or flow rate.[8][12]

  • If t₀ is stable but the analyte peak is drifting: The issue is likely chemical, related to the column or mobile phase composition.[8][12]

Troubleshooting Workflow (Chemical Drift):

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially if ion-pairing reagents or other additives are used.[11]

    • Action: Increase the column equilibration time between runs. A minimum of 10-20 column volumes is a good starting point.[11]

  • Mobile Phase Composition: The composition of the mobile phase may be changing over time.

    • Cause A: Evaporation. Volatile components (like acetonitrile or additives like TFA) can evaporate from the mobile phase reservoir, changing its composition.[8][12]

    • Action A: Keep reservoirs loosely covered and prepare fresh mobile phase daily.[13]

    • Cause B: Inaccurate Mixing. The HPLC pump's proportioning valve may not be mixing the solvents accurately, especially at low percentages.

    • Action B: If running a low percentage of one solvent (e.g., <5%), consider pre-mixing the mobile phase manually.[7]

  • Column Temperature: Fluctuations in the ambient lab temperature can cause retention time shifts, typically 1-2% per 1°C change.[7][8]

    • Action: Use a thermostatted column compartment and ensure it is set to a stable temperature above ambient.[14]

  • Column Contamination: Buildup of strongly retained sample components can alter the stationary phase chemistry over time, leading to drift.

    • Action: Implement a robust column wash step at the end of your gradient and consider using solid-phase extraction (SPE) for sample cleanup.[11]

G start Retention Time Drift check_t0 Is the solvent front (t0) also drifting? start->check_t0 physical_issue Likely a physical issue. Check for leaks, check pump performance, verify flow rate. check_t0->physical_issue Yes chemical_issue Likely a chemical issue. check_t0->chemical_issue No check_equilibration Is column equilibration sufficient? chemical_issue->check_equilibration increase_equilibration Action: Increase equilibration time (10-20 column volumes). check_equilibration->increase_equilibration No check_mobile_phase Is mobile phase fresh and covered? check_equilibration->check_mobile_phase Yes solved Problem Resolved increase_equilibration->solved remake_mp Action: Prepare fresh mobile phase. check_mobile_phase->remake_mp No check_temp Is column temperature stable? check_mobile_phase->check_temp Yes remake_mp->solved use_oven Action: Use a thermostatted column oven. check_temp->use_oven No check_temp->solved Yes use_oven->solved

Caption: Troubleshooting logic for retention time drift.

Question 3: I am seeing unexpected peaks ("ghost peaks") in my chromatogram, especially during blank injections. Where are they coming from?

Ghost peaks are frustrating artifacts that can interfere with the quantification of true analytes.[13] They typically originate from contamination in the system or from sample carryover.[13][15]

Systematic Isolation of the Source:

  • Run a Blank Gradient: First, disconnect the column and replace it with a zero-dead-volume union. Run your gradient method.

    • If peaks are still present: The contamination is in the HPLC system (mobile phase, lines, detector). Proceed to Step 2.

    • If peaks are gone: The contamination is from the column, autosampler, or the injection process itself. Proceed to Step 3.

  • Isolate Mobile Phase Contamination:

    • Cause: Impurities in solvents (especially water), additives (TFA is notorious for absorbing at low UV), or bacterial growth in un-buffered aqueous phases.[15][16]

    • Action: Use high-purity, HPLC-grade solvents.[13] Prepare fresh mobile phase daily. Filter aqueous mobile phases if they are to be stored.

  • Isolate Injector/Carryover Contamination:

    • Cause: Residue from a previous, more concentrated sample injection remains in the sample loop, needle, or injection valve and is introduced into the next run.[13]

    • Action: Optimize the autosampler wash procedure. Use a wash solvent that is strong enough to dissolve the analyte completely (e.g., 50:50 Acetonitrile:Water with 0.1% acid). Run a blank injection after a high-concentration standard to confirm the effectiveness of the wash.[13]

  • Isolate Column Contamination:

    • Cause: Strongly retained compounds from previous samples are slowly eluting during the gradient.

    • Action: Develop a more aggressive column flushing procedure at the end of each run, holding at a high percentage of organic solvent for several column volumes.[16]

Section 3: Frequently Asked Questions (FAQs)

Q1: My system pressure is suddenly very high. What should I do?

  • A: High backpressure is almost always caused by a blockage.[17] Work backward from the column. First, disconnect the column from the system and see if the pressure returns to normal. If it does, the blockage is in the column or its inlet frit. Try back-flushing the column to waste.[9] If the pressure is still high without the column, the blockage is in the system tubing, injector, or filters. Replace the in-line filter first, as this is a common culprit.

Q2: I don't see any peaks at all. What is the first thing I should check?

  • A: Start with the most obvious potential failures.[17]

    • Confirm the detector lamp is on and that you are monitoring the correct wavelength.

    • Ensure there is sufficient sample in the vial and that the autosampler is correctly piercing the septum.

    • Verify that mobile phase is being drawn from the reservoirs and that the pump is delivering flow.

    • Inject a high-concentration standard of a known compound (like caffeine) to confirm the system is fundamentally working.

Q3: Can I use a C8 column instead of a C18 for this analysis?

  • A: Yes. A C8 column is less retentive than a C18. This will result in shorter retention times for your analyte. This can be advantageous for faster analysis, but may result in less resolution from early-eluting impurities. The same principles of mobile phase pH control and column care apply.[18]

References

  • CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Hawach. Troubleshooting HPLC Column Retention Time Drift. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Agilent Technologies. Video Notes LC Troubleshooting Series Ghost Peaks - HPLC. [Link]

  • Chromatography Solutions. Ghost Peaks in HPLC Explained: Causes, Troubleshooting, and Solutions. [Link]

  • HPLC Troubleshooting. HPLC Troubleshooting Guide. [Link]

  • Element Lab Solutions. Causes of Retention Time Drift in HPLC. [Link]

  • Phenomenex. How to Identify Ghost Peaks in U/HPLC. [Link]

  • Phenomenex. Why Does Retention Time Shift? | HPLC Tip. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 544-549. [Link]

  • Waters Corporation. What are some tips for troubleshooting carryover or ghost peaks on my LC column? [Link]

  • PubChem. This compound. [Link]

  • ChemWhat. 2-AMINO-5-BENZOYL-BENZIMIDAZOLE CAS#: 52329-60-9. [Link]

  • Al-Kurdi, Z., Al-Jallad, T., Badwan, A., & Jaber, A. M. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Talanta, 50(5), 1089–1097. [Link]

  • ResearchGate. Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole?? [Link]

  • ResearchGate. High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. [Link]

  • Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823–829.
  • Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed, 68(6), 823–829. [Link]

  • Fiori, J., Bragieri, M., Gotti, R., & Cavrini, V. (2001). Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 1039-1049.
  • International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

  • ResearchGate. A chromatogram for methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its degradation product. [Link]

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Technical Support Center: Preventing Precipitation of 2-Amino-5-benzoyl-1-methylbenzimidazole in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and protocols for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Amino-5-benzoyl-1-methylbenzimidazole and other structurally similar benzimidazole derivatives in biological and biochemical assays. Our goal is to explain the underlying causes of compound precipitation and provide actionable, field-proven solutions to ensure the integrity and reliability of your experimental data.

Troubleshooting Guide: Diagnosing and Solving Precipitation

This section addresses the most common questions regarding compound precipitation in a direct, problem-solution format.

Q1: Why is my this compound precipitating when I add it to my aqueous assay buffer?

A: Precipitation of a test compound in an aqueous assay buffer is a frequent challenge, primarily stemming from its physicochemical properties.[1] Benzimidazole compounds, including this compound, are often hydrophobic and possess inherently low solubility in aqueous solutions.[2][3] The issue is typically triggered by one or more of the following factors:

  • Solvent Shock: The most common cause is the rapid dilution of a concentrated compound stock (usually in 100% Dimethyl Sulfoxide, DMSO) into the aqueous assay buffer.[2] This abrupt change in solvent polarity dramatically decreases the compound's solubility limit, causing it to "crash out" or precipitate.[1]

  • Exceeding Maximum Solubility: The final concentration of the compound in your assay may simply be higher than its maximum solubility in the specific buffer system you are using.[1][4]

  • pH-Dependent Solubility: The solubility of many benzimidazole derivatives is highly dependent on pH.[2] As weak bases, their solubility can significantly change if the assay buffer's pH is close to their pKa value.[5][6]

  • Buffer Composition: Components within your buffer, such as salts or proteins, can interact with the compound, influencing its solubility.[1]

Q2: My stock solution in 100% DMSO is perfectly clear. Why does it still precipitate in the final assay?

A: A clear stock solution in a strong organic solvent like DMSO does not guarantee solubility in an aqueous environment.[1] The high concentration of DMSO in the stock (e.g., 10-20 mM) effectively solvates the hydrophobic compound molecules. When a small volume of this stock is introduced into a large volume of aqueous buffer, the DMSO is diluted instantly. The compound molecules are suddenly exposed to a predominantly water-based environment where they are poorly soluble, leading to aggregation and precipitation.[1][2] This is a matter of kinetic solubility; the compound doesn't have sufficient time to establish a stable, dissolved state in the new, less favorable solvent environment.[1]

Q3: What is the first and simplest thing I should try to fix this precipitation issue?

A: The most immediate and often effective solution is to optimize your dilution strategy to mitigate solvent shock. Instead of adding the high-concentration DMSO stock directly to the final assay volume, employ a serial or intermediate dilution method. This involves pre-diluting the compound in a manner that gradually reduces the DMSO concentration, allowing the compound to better acclimate to the increasingly aqueous environment.[2] See Protocol 1 for a detailed methodology.

Q4: How does the pH of my assay buffer affect the solubility of this compound?

A: The solubility of ionizable compounds is directly influenced by the pH of the medium. Benzimidazoles typically contain basic nitrogen atoms that can be protonated.[7] For a basic compound, solubility is generally higher at a pH below its pKa, where it exists in its more soluble, protonated (ionized) salt form. Conversely, as the pH approaches or exceeds the pKa, the compound transitions to its less soluble, neutral free-base form, increasing the likelihood of precipitation. A general rule of thumb is to maintain the buffer pH at least 2 units away from the compound's pKa to ensure it remains predominantly in its ionized, more soluble state.[6] A pH-dependent solubility assessment (Protocol 2 ) is crucial to determine the optimal pH range for your specific compound and assay.[2]

Q5: What is the maximum recommended final concentration of DMSO in my assay?

A: While there is no single rule, a final DMSO concentration between 0.1% and 0.5% is a widely accepted industry standard for most cell-based and enzymatic assays.[1][8] While some robust assays can tolerate up to 1%, it is critical to recognize that higher DMSO concentrations can introduce artifacts beyond compound precipitation, including:

  • Direct toxicity or off-target effects on cells or enzymes, confounding your results.[8][9][10]

  • Alterations in enzyme kinetics or protein conformation.[11]

It is imperative to maintain a consistent final DMSO concentration across all experimental wells, including all controls (vehicle, positive, and negative), to ensure that any observed effects are due to the compound itself and not the solvent.[1]

Advanced Solubilization Strategies

If optimizing dilution protocols and buffer conditions is insufficient, several advanced formulation strategies can be employed. These involve the use of pharmaceutical excipients to enhance the apparent solubility of the compound.

  • Surfactants: Non-ionic surfactants like Poloxamers (e.g., Pluronic® F127) or Vitamin E TPGS can form micelles in aqueous solutions.[2][12] These micelles have a hydrophobic core that can encapsulate the poorly soluble compound, increasing its overall concentration in the aqueous phase.[2][12]

  • Cyclodextrins: These are cyclic oligosaccharides that form a truncated cone structure with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[2][4]

  • Salt Formation: For compounds with ionizable groups, converting the parent molecule into a salt form (e.g., a hydrochloride salt for a basic amine) is a common and highly effective strategy in drug development to dramatically improve aqueous solubility and dissolution rates.[2][13][14]

Caution: When using any solubilizing agent, it is essential to run control experiments to ensure the agent itself does not interfere with the biological assay.

Data Summary & Visualization
Table 1: Recommended Final DMSO Concentrations and Potential Impact
Final DMSO Conc.General RecommendationPotential Impact on Assays
< 0.1% Ideal for sensitive cell lines and enzymatic assays.Minimal risk of solvent-induced artifacts. May be challenging for low-potency compounds requiring higher concentrations.
0.1% - 0.5% Standard Range. Widely accepted for most HTS and biological assays.[1][8]Generally well-tolerated. A vehicle control is mandatory to account for minor solvent effects.
0.5% - 1.0% High-end; requires validation.Increased risk of off-target effects and cytotoxicity.[8][10] May be necessary for poorly soluble compounds but requires careful validation.
> 1.0% Not Recommended. Significant risk of protein denaturation, cell membrane disruption, and other confounding artifacts.[9][10] Data is often unreliable.
Diagrams and Workflows

A logical approach to troubleshooting is critical. The following workflow provides a step-by-step decision tree for addressing precipitation issues.

G start Problem: Compound Precipitation Observed in Assay check_conc Is final compound concentration exceeding known solubility limit? start->check_conc reduce_conc Solution: Reduce highest tested concentration. check_conc->reduce_conc Yes check_dilution Are you adding concentrated stock directly to buffer? check_conc->check_dilution No reduce_conc->check_dilution optimize_dilution Solution: Implement Serial/Intermediate Dilution (Protocol 1) check_dilution->optimize_dilution Yes check_ph Is buffer pH within 2 units of compound pKa? check_dilution->check_ph No optimize_dilution->check_ph run_ph_profile Action: Perform pH-Solubility Assessment (Protocol 2) check_ph->run_ph_profile Yes / Unknown advanced Consider Advanced Strategies: - Surfactants - Cyclodextrins - Salt Formation check_ph->advanced No adjust_ph Solution: Adjust buffer pH if assay permits. run_ph_profile->adjust_ph adjust_ph->advanced If still issues

Caption: Troubleshooting Decision Tree for Compound Precipitation.

The diagram below illustrates the phenomenon of "solvent shock," where rapid dilution from a high-concentration organic stock into an aqueous buffer causes precipitation.

G cluster_0 High-Conc. DMSO Stock cluster_1 Aqueous Assay Buffer a1 Cpd precipitate Precipitate (Aggregate) a1->precipitate Rapid Dilution (Solvent Shock) a2 Cpd a3 Cpd a4 Cpd a5 Cpd d1 DMSO d2 DMSO d3 DMSO d4 DMSO d5 DMSO d6 DMSO d7 DMSO d8 DMSO d9 DMSO d10 DMSO d11 DMSO d12 DMSO w1 w2 w3 w4 w5 w6 w7 w8 w9 w10 w11 w12 w13 w14 w15 w16 w17 w18 w19 w20

Caption: Conceptual Diagram of Solvent Shock.

Essential Experimental Protocols

Protocol 1: Optimized Serial Dilution to Minimize Solvent Shock

This protocol describes a two-step dilution process (stock-to-intermediate, intermediate-to-final) commonly used in high-throughput screening (HTS) to prevent compound precipitation.

Materials:

  • 10 mM compound stock in 100% DMSO.

  • 100% DMSO (anhydrous).

  • Assay buffer.

  • Low-volume 96-well or 384-well plates for intermediate dilution.

  • Final assay plate.

Methodology:

  • Prepare Intermediate Dilution Plate:

    • Create a dilution series of your compound in a 96-well plate. For example, to create a 4X intermediate plate for a final 1X assay concentration:

    • Dispense the required volume of 100% DMSO into the wells.

    • Add your 10 mM stock solution and mix thoroughly to achieve the desired intermediate concentrations (e.g., 400 µM for a final top concentration of 100 µM).

  • Prepare Final Assay Plate:

    • Add your assay components (cells, enzymes, reagents) suspended in the assay buffer to the wells of the final plate.

  • Compound Transfer:

    • Transfer a small volume from the intermediate dilution plate to the final assay plate (e.g., 1 µL from the 4X intermediate plate into 99 µL of assay buffer). This ensures the final DMSO concentration remains low and consistent (in this example, 1%).

  • Mixing:

    • Immediately after transfer, mix the contents of the final assay plate gently using an orbital shaker for 30-60 seconds to ensure rapid and uniform dispersion of the compound.

Protocol 2: General Procedure for pH-Dependent Solubility Assessment

This protocol determines the solubility of your compound across a range of pH values, helping to identify an optimal buffer system.[2]

Materials:

  • This compound (solid).

  • A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Vials with screw caps.

  • Orbital shaker or rotator at a constant temperature (e.g., 25°C).

  • 0.22 µm syringe filters.

  • An established analytical method for quantifying your compound (e.g., HPLC-UV, LC-MS).

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to separate vials, each containing a different pH buffer. Ensure undissolved solid is visible.

  • Equilibration: Seal the vials and place them on an orbital shaker for 24-72 hours to allow the solution to reach equilibrium.

  • pH Measurement: After equilibration, measure and record the final pH of each solution.

  • Filtration: Filter an aliquot from the supernatant of each vial using a 0.22 µm filter to remove any undissolved solid.

  • Quantification: Quantify the concentration of the dissolved compound in each filtered sample using your analytical method.

  • Data Analysis: Plot the measured solubility (y-axis) against the final pH (x-axis) to generate a pH-solubility profile for your compound.

Frequently Asked Questions (FAQs)

Q: Can proteins in my media, such as Fetal Bovine Serum (FBS), affect compound solubility? A: Yes, significantly. Many hydrophobic compounds bind to proteins like albumin, which is abundant in serum. This binding can act as a "carrier," increasing the apparent solubility of the compound in the media. However, in some cases, interactions can also promote aggregation. If you observe precipitation in serum-containing media, it's worthwhile to test solubility in both serum-free and serum-containing media to diagnose the effect.[1]

Q: Are there any potential downsides to using solubilizing agents like surfactants or cyclodextrins? A: While effective, these agents must be used with caution. They can interfere with the assay by denaturing proteins, disrupting cell membranes, or sequestering the compound in a way that makes it unavailable to bind to its biological target.[2] This can lead to a misinterpretation of the compound's potency. Always run controls with the solubilizing agent alone to test for any baseline effects on your assay system.

Q: My compound appears soluble initially but then precipitates during a long incubation period (e.g., >4 hours). What can I do? A: This suggests an issue with thermodynamic solubility, where the initially formed supersaturated solution is unstable and slowly returns to its lower-energy, precipitated state. This is common with compounds that have "crashed out" but haven't yet formed visible precipitate. To mitigate this, consider using precipitation inhibitors like certain polymers (e.g., HPMC) or surfactants that can help maintain the supersaturated state for longer periods, a concept known as the "spring and parachute" effect.[15][16]

References
  • ResearchGate. (n.d.). Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%.... ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of DMSO on assay performance. Binding experiments were performed.... ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. National Center for Biotechnology Information. Retrieved from [Link]

  • American Association of Pharmaceutical Scientists. (2012). In Vitro High-throughput Drug Precipitation Methods for Oral Formulations. AAPS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax. National Center for Biotechnology Information. Retrieved from [Link]

  • Olympus. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Olympus LS. Retrieved from [Link]

  • ChemWhat. (n.d.). 2-AMINO-5-BENZOYL-BENZIMIDAZOLE CAS#: 52329-60-9. ChemWhat. Retrieved from [Link]

  • National Institutes of Health. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Retrieved from [Link]

  • SOP Guide for Pharma. (2024). SOP for Handling of High-Throughput Screening (HTS) Equipment. SOP Guide for Pharma. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Compound Management for Quantitative High-Throughput Screening. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology. Retrieved from [Link]

  • National Institutes of Health. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Retrieved from [Link]

  • Pharma IQ. (n.d.). High-Throughput Screening: Best Practice, Trends and Challenges. Pharma IQ. Retrieved from [Link]

  • National Institutes of Health. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro methods to assess drug precipitation. ResearchGate. Retrieved from [Link]

  • Quora. (2019). How to prevent co-precipitation in chemistry. Quora. Retrieved from [Link]

  • ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs. National Center for Biotechnology Information. Retrieved from [Link]

  • SciELO. (n.d.). Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. SciELO. Retrieved from [Link]

  • MDPI. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. ResearchGate. Retrieved from [Link]

  • Impact Factor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impact Factor. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of Mebendazole and its N-Methylated Amino Metabolite Analogue: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of benzimidazole-class compounds, mebendazole stands as a widely recognized anthelmintic agent with a growing portfolio of anticancer activities. Its mechanism of action, centered on the disruption of microtubule polymerization, has been extensively studied. This guide provides a detailed comparative analysis of mebendazole and a structurally related compound, 2-Amino-5-benzoyl-1-methylbenzimidazole. While direct experimental data on the latter is sparse, its structural relationship to a known, inactive metabolite of mebendazole, coupled with established structure-activity relationship (SAR) principles of the benzimidazole class, allows for a robust, inferential comparison. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the nuanced structure-function dynamics within this important class of therapeutic agents.

Structural and Mechanistic Overview

Mebendazole's biological activity is intrinsically linked to its chemical architecture. The presence of a methyl carbamate group at the 2-position of the benzimidazole ring is crucial for its high-affinity binding to β-tubulin. This interaction inhibits the polymerization of tubulin dimers into microtubules, essential cytoskeletal components for cell division, intracellular transport, and maintenance of cell shape.[1][2][3] In contrast, this compound features an amino group at the 2-position and a methyl group at the 1-position of the benzimidazole ring.

Table 1: Structural and Physicochemical Properties

FeatureMebendazoleThis compound
Chemical Structure


IUPAC Name Methyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate(2-amino-1-methylbenzimidazol-5-yl)-phenylmethanone
Molecular Formula C₁₆H₁₃N₃O₃C₁₅H₁₃N₃O
Molecular Weight 295.29 g/mol 251.28 g/mol
Key Functional Groups 2-methyl carbamate, 5-benzoyl2-amino, 1-methyl, 5-benzoyl

The primary mechanism of action for mebendazole is the inhibition of tubulin polymerization.[4][5] By binding to the colchicine-binding site of β-tubulin, it disrupts microtubule formation, leading to impaired glucose uptake and eventual cell death in helminths and cancerous cells.[1][4]

Mebendazole Mechanism of Action Mebendazole Mebendazole BetaTubulin β-Tubulin Mebendazole->BetaTubulin Binds to Colchicine Site Microtubules Microtubules Mebendazole->Microtubules Inhibits TubulinDimers Tubulin Dimers TubulinDimers->Microtubules Polymerization ImpairedFunction Impaired Cellular Functions (e.g., Glucose Uptake, Mitosis) Microtubules->ImpairedFunction Disruption Leads to Anthelmintic Assay Workflow start Start culture Culture Nematodes and Collect Eggs start->culture end End hatch Hatch Eggs to L3 Larvae culture->hatch plate_larvae Plate L3 Larvae in 96-well Plate hatch->plate_larvae prepare_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Compounds and Controls prepare_compounds->add_compounds plate_larvae->add_compounds incubate Incubate at 37°C add_compounds->incubate assess_migration Assess Larval Migration incubate->assess_migration analyze Calculate % Inhibition and IC50 assess_migration->analyze analyze->end

Caption: Workflow for the in vitro anthelmintic larval migration assay.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., HeLa for cervical cancer or HCT116 for colon cancer) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of mebendazole and this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 values.

Conclusion and Future Directions

The established anthelmintic and emerging anticancer activities of mebendazole are fundamentally linked to the presence of the methyl carbamate group at the 2-position of its benzimidazole core. This functional group is critical for the high-affinity binding to β-tubulin, which underpins its mechanism of action.

In contrast, this compound, a structural analogue of a known inactive metabolite of mebendazole, is predicted to have significantly attenuated or no biological activity. The replacement of the essential 2-carbamate with a 2-amino group is the primary reason for this inferred lack of efficacy.

For researchers in the field of drug discovery and development, this comparative guide underscores the critical importance of specific functional groups in defining the pharmacological profile of a molecule. While the benzimidazole scaffold is a privileged structure in medicinal chemistry, minor modifications can lead to profound changes in biological activity. Future research should focus on empirical testing of this compound using the protocols outlined herein to confirm these structure-activity-based predictions. Such studies will further refine our understanding of the SAR of benzimidazole-based tubulin inhibitors and guide the design of next-generation anthelmintic and anticancer agents.

References

  • A Overview of Pharmacological Activities of Mebendazole as a potential Anthelmintic drug. (2024).
  • The Metabolic and Pharmacokinetic Disposition of Mebendazole in the Rat. (1984). European Journal of Drug Metabolism and Pharmacokinetics.
  • Mebendazole. (n.d.). PharmaCompass. Retrieved from [Link]

  • Mebendazole: Package Insert / Prescribing Information. (2025). Drugs.com. Retrieved from [Link]

  • Notes on the Design of Bioequivalence Study: Mebendazole. (n.d.).
  • Structure-activity relationships of benzimidazole carbamates as inhibitors of mammalian tubulin, in vitro. (1985). Biochemical Pharmacology.
  • Anti-Angiogenetic and Anti-Lymphangiogenic Effects of a Novel 2-Aminobenzimidazole Derivative, MFB. (2021). Frontiers in Pharmacology.
  • Structures of tubulin-targeting agents containing benzimidazole and/or piperazine scaffolds. (2024). Molecular Diversity.
  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (2022). European Journal of Medicinal Chemistry.
  • Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus. (2022). Parasites & Vectors.
  • Designing and Synthesis of some Novel 2-Substituted Benzimidazole Derivatives and their Evaluation for Antimicrobial and Anthelmintic Activity. (2019).
  • Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. (2025). Bioorganic & Medicinal Chemistry Letters.
  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025). Biosciences Biotechnology Research Asia.
  • A novel 2‐aminobenzimidazole‐based compound Jzu 17 exhibits anti‐angiogenesis effects by targeting VEGFR‐2 signalling. (2019). British Journal of Pharmacology.
  • A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS. (2014). Journal of Parasitic Diseases.
  • Anthelmintic activity of benzimidazole derivatives against Toxocara canis second-stage larvae and Hymenolepis nana adults. (2009). Acta Tropica.
  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). Journal of a University.
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  • The Synthesis and Chemistry of Certain Anthelmintic Benzimidazoles. (1990). Parasitology Today.
  • Oral Fenbendazole for Cancer Therapy in Humans and Animals. (2023). Anticancer Research.
  • Benzimidazole derivatives with anthelmintic activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (2022). Molecules.
  • Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. (2022). Molecules.
  • Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. (2015). European Journal of Medicinal Chemistry.
  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2022). Pharmaceuticals.
  • Structure relationship activity of benzimidazole. (2024). ResearchGate. Retrieved from [Link]

  • Screening of a Benzimidazole Derivative for Anthelmintic Activity with "Rule of 5" Approach. (2022).
  • Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (2022). Molecules.

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A Comparative Analysis of 2-Amino-5-benzoyl-1-methylbenzimidazole and Other Key Benzimidazoles in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative technical overview of 2-Amino-5-benzoyl-1-methylbenzimidazole, a significant metabolite and impurity of the widely-used anthelmintic drug Mebendazole, alongside other prominent benzimidazole derivatives.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their synthesis, mechanisms of action, and comparative performance in preclinical studies, supported by established experimental protocols.

Introduction to the Benzimidazole Scaffold

The benzimidazole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its structural similarity to endogenous purines.[6] This unique characteristic allows benzimidazole derivatives to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anthelmintic, anticancer, antiviral, and anti-inflammatory properties.[6][7] The versatility of the benzimidazole core, with potential for substitution at the N-1, C-2, C-5, and C-6 positions, allows for the fine-tuning of its biological activity.

The Focus Compound: this compound

This compound, also known as Mebendazole EP Impurity C, is a key compound of interest.[1][2][3][4][5] Its structural relationship to Mebendazole, a widely used anthelmintic with repositioned anticancer activity, makes it a crucial subject for comparative studies. Understanding the biological profile of this metabolite is essential for a comprehensive evaluation of Mebendazole's overall efficacy and safety.

Synthesis of Benzimidazole Derivatives

The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. While a specific, detailed protocol for the synthesis of this compound is not extensively published in the public domain, its formation is intrinsically linked to the synthesis and metabolism of Mebendazole. The general synthetic approach for benzimidazoles provides a foundational understanding.

Comparative Biological Activity

The primary mechanism of action for many biologically active benzimidazoles, particularly in their anthelmintic and anticancer roles, is the inhibition of tubulin polymerization. By binding to the β-tubulin subunit, these compounds disrupt the formation of microtubules, which are essential for cell division, motility, and intracellular transport. This disruption leads to cell cycle arrest and ultimately apoptosis.

Anticancer Activity

Several benzimidazole derivatives, including Mebendazole, Albendazole, and Flubendazole, have demonstrated significant anticancer activity in preclinical studies. Their ability to inhibit tubulin polymerization is a key contributor to their cytotoxic effects against various cancer cell lines.

Table 1: Comparative in vitro Anticancer Activity of Selected Benzimidazoles

CompoundCancer Cell LineIC50 (µM)Reference
MebendazoleHT-29 (Colon)0.29 ± 0.04[2]
MebendazoleH460 (Lung)~0.1 - 0.8[8]
MebendazoleCT26 (Colon)Modest, dose-independent[9][10]
Albendazole---
FlubendazolePancreatic, Paraganglioma, Colorectal0.01 - 3.29[11]
Benzoyl Aryl Benzimidazole DerivativeMCF-7 (Breast)0.06 - 0.5 µg/mL[12]
Benzimidazole-urea DerivativeMCF-7 (Breast)0.90 ± 0.1 µg/mL[13]

Note: Direct comparative data for this compound is limited in publicly available literature. The table presents data for structurally related and well-studied benzimidazoles to provide a comparative context.

The structure-activity relationship (SAR) of benzimidazole derivatives in cancer therapy suggests that substitutions at the C-2 and C-5 positions significantly influence their potency. The benzoyl group at the C-5 position, as seen in Mebendazole and its impurity C, is a common feature in compounds with notable biological activity. The presence of the amino group at C-2 in this compound, in contrast to the methyl carbamate group in Mebendazole, would likely alter its binding affinity for tubulin and other potential targets, thereby modulating its anticancer efficacy.

Anthelmintic Activity

Benzimidazoles are mainstays in the treatment of helminth infections. Their efficacy is primarily attributed to their selective inhibition of parasitic β-tubulin over the host's counterpart.

Table 2: Comparative Anthelmintic Efficacy of Mebendazole and Albendazole

DrugParasiteCure Rate (%)Egg Reduction Rate (%)Reference
MebendazoleAscaris lumbricoides31-[14]
AlbendazoleAscaris lumbricoides87.5-[14]
MebendazoleTrichuris trichiura65.6-[14]
AlbendazoleTrichuris trichiura61.5-[14]
MebendazoleHookworm50 - 5566.3 - 85.1[15]
AlbendazoleHookworm92.496.7[15]

The comparative efficacy of different benzimidazoles can vary depending on the helminth species.[16][17][18] The structural differences between this compound and its parent compound, Mebendazole, would likely translate to altered anthelmintic activity and spectrum.

Experimental Protocols

To facilitate comparative studies, detailed protocols for key in vitro assays are provided below.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][19][20][21]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the benzimidazole compounds (e.g., 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions of Benzimidazoles treatment Add Compounds to Cells compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 4h mtt_addition->formazan_formation solubilization Add DMSO to Dissolve Formazan formazan_formation->solubilization read_absorbance Measure Absorbance at 570nm solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

MTT Assay Workflow for Anticancer Screening.

Anthelmintic Activity Assessment: Egg Hatch Assay

The egg hatch assay is a standard method to determine the ovicidal activity of anthelmintic compounds.[1][7][22][23][24]

Protocol:

  • Egg Collection: Collect helminth eggs from fecal samples of infected animals.

  • Compound Preparation: Prepare serial dilutions of the benzimidazole compounds in a suitable solvent (e.g., DMSO) and then in water.

  • Assay Setup: Add a suspension of eggs (approximately 100-150 eggs) to each well of a 96-well plate containing the different concentrations of the test compounds.

  • Incubation: Incubate the plates at 25-27°C for 48 hours.

  • Hatching Assessment: Add a drop of Lugol's iodine to stop further hatching and count the number of hatched larvae and unhatched eggs under a microscope.

  • Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration and determine the EC50 value.

Egg_Hatch_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis egg_collection Collect Helminth Eggs compound_prep Prepare Serial Dilutions assay_setup Incubate Eggs with Compounds compound_prep->assay_setup incubation Incubate for 48h assay_setup->incubation hatching_assessment Count Hatched Larvae & Unhatched Eggs incubation->hatching_assessment calculate_ec50 Calculate EC50 Values hatching_assessment->calculate_ec50

Egg Hatch Assay Workflow for Anthelmintic Efficacy.

Mechanism of Action: Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of compounds on the assembly of microtubules.[25][26][27][28][29]

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin in a polymerization buffer. Prepare serial dilutions of the benzimidazole compounds.

  • Assay Setup: In a 96-well plate, mix the tubulin solution with the test compounds and GTP to initiate polymerization.

  • Polymerization Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the increase in absorbance at 340 nm over time (e.g., every minute for 60 minutes).

  • Data Analysis: Plot the absorbance change versus time. The inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase. Calculate the IC50 value for tubulin polymerization inhibition.

Tubulin_Polymerization_Assay reagents Prepare Tubulin, Buffers, GTP, and Test Compounds setup Mix Reagents in 96-well Plate reagents->setup monitoring Measure Absorbance at 340nm over Time at 37°C setup->monitoring analysis Plot Absorbance vs. Time and Calculate IC50 monitoring->analysis

Tubulin Polymerization Inhibition Assay Workflow.

Conclusion and Future Directions

The benzimidazole scaffold remains a highly valuable framework in drug discovery, with prominent members like Mebendazole, Albendazole, and Flubendazole demonstrating significant therapeutic potential as both anthelmintics and anticancer agents. This compound, as a key metabolite of Mebendazole, warrants further investigation to fully elucidate its biological activity profile. Direct comparative studies employing the standardized protocols outlined in this guide are crucial to determine its relative potency and potential contribution to the overall pharmacological effects of its parent compound. Future research should focus on the synthesis and purification of this compound to enable comprehensive in vitro and in vivo testing. Such studies will provide invaluable data for drug development professionals and researchers, contributing to a deeper understanding of the structure-activity relationships within this important class of compounds.

References

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  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved from [Link]

  • Evaluating anthelmintic activity through Caenorhabditis elegans egg hatching assay. (2023). STAR Protocols. Retrieved from [Link]

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Validating the Anticancer Potential of 2-Amino-5-benzoyl-1-methylbenzimidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer effects of the novel compound, 2-Amino-5-benzoyl-1-methylbenzimidazole. While direct experimental data on this specific molecule is emerging, this document synthesizes information on structurally related benzimidazole derivatives to propose a likely mechanism of action and outlines a rigorous, multi-faceted approach for its experimental validation. We will draw comparisons with established benzimidazole-based anticancer agents to provide context and benchmarks for its potential efficacy.

The Benzimidazole Scaffold: A Privileged Structure in Oncology

The benzimidazole core, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a wide range of biological targets.[1] This versatility has led to the development of numerous FDA-approved drugs and a plethora of investigational agents with diverse therapeutic applications, including a significant focus on oncology.[2][3][4] The anticancer properties of benzimidazole derivatives are often attributed to their ability to induce cell cycle arrest, trigger apoptosis, inhibit angiogenesis, and disrupt microtubule polymerization.[2][5]

Comparative Analysis with Established Benzimidazole Anticancer Agents

To understand the potential of this compound, it is instructive to compare it with well-characterized benzimidazole derivatives that have demonstrated clinical or preclinical anticancer activity.

Mebendazole and Nocodazole: The Microtubule Disruptors

Mebendazole, an anthelmintic drug, has been repurposed for cancer therapy due to its ability to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[6][7] Its mechanism is associated with p53-independent induction of p21 and tubule depolymerization.[8][9] Similarly, Nocodazole interferes with microtubule polymerization by binding to β-tubulin, causing a G2/M phase cell cycle arrest and subsequent apoptosis.[10][11] These compounds provide a benchmark for one of the primary mechanisms of action for benzimidazole-based anticancer agents.

Deconstructing this compound: A Hypothesis on its Mechanism of Action

The structure of this compound suggests a multi-pronged anticancer potential, drawing from the established activities of its constituent chemical moieties.

  • The 2-Amino Group: The presence of an amino group at the 2-position of the benzimidazole ring is a common feature in derivatives with demonstrated cytotoxic effects against various cancer cell lines.[12][13]

  • The 5-Benzoyl Group: Benzoyl substitution on the benzimidazole scaffold has been linked to significant anticancer activity. Notably, compounds with a 6-benzoyl benzimidazole core have shown the ability to induce apoptosis and cause cell cycle arrest at the G2/M phase.[14] Another study highlighted a 5-benzoyl-2-benzimidazolinone derivative as a potential anticancer agent.[15]

Based on this structural analysis, it is hypothesized that This compound exerts its anticancer effects through the induction of apoptosis and cell cycle arrest, potentially at the G2/M phase.

Experimental Validation Workflow

A systematic and multi-tiered experimental approach is essential to validate the hypothesized anticancer effects of this compound.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Cell Viability Assays Cell Viability Assays Apoptosis Assays Apoptosis Assays Cell Viability Assays->Apoptosis Assays Xenograft Models Xenograft Models Cell Viability Assays->Xenograft Models Promising IC50 Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assays->Cell Cycle Analysis

Caption: A streamlined workflow for validating the anticancer effects of a novel compound.

Part 1: In Vitro Characterization

The initial step is to determine the compound's cytotoxic potential across a panel of cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., breast, lung, colon) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.

Comparative Data of Related Benzimidazole Derivatives (IC50 Values)

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
6-benzoyl benzimidazole derivative (15a)HeLa1.62[14]
6-benzoyl benzimidazole derivative (15b)HeLa1.44[14]
2-(Amino methyl) benzimidazole (4g)T47D (Breast)18.05[13]
2-(Amino methyl) benzimidazole (2g)T47D (Breast)18.9[13]
MebendazoleOvarian Cancer Cell LinesNanomolar range[9]
NocodazoleChronic Lymphocytic Leukemia<16[11]

To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are crucial.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

G cluster_0 Apoptosis Assay Workflow Start Start Treat cells with compound Treat cells with compound Harvest and wash cells Harvest and wash cells Treat cells with compound->Harvest and wash cells Resuspend in binding buffer Resuspend in binding buffer Harvest and wash cells->Resuspend in binding buffer Add Annexin V-FITC and PI Add Annexin V-FITC and PI Resuspend in binding buffer->Add Annexin V-FITC and PI Incubate in dark Incubate in dark Add Annexin V-FITC and PI->Incubate in dark Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate in dark->Analyze by Flow Cytometry End End Analyze by Flow Cytometry->End

Caption: A simplified workflow for the Annexin V/PI apoptosis assay.

To confirm the hypothesis of cell cycle arrest, flow cytometric analysis of the cell cycle distribution is performed.

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 and 48 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Part 2: In Vivo Efficacy Assessment

Promising in vitro results should be followed by in vivo studies to evaluate the compound's therapeutic potential in a physiological context.

Human tumor xenograft models in immunodeficient mice are a standard for preclinical evaluation of anticancer drugs.[16][17]

Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer this compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group receives the vehicle.

  • Tumor Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Conclusion

This guide provides a scientifically rigorous and logically structured framework for the comprehensive validation of the anticancer effects of this compound. By leveraging the knowledge of structurally similar compounds and employing a systematic series of in vitro and in vivo experiments, researchers can elucidate its mechanism of action and assess its therapeutic potential. The proposed workflow, from initial cytotoxicity screening to in vivo efficacy studies, ensures a thorough evaluation, paving the way for potential further development of this promising benzimidazole derivative as a novel anticancer agent.

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Benzimidazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge. The human kinome, with its more than 500 members, presents a complex landscape where achieving target specificity is critical for therapeutic efficacy and safety.[1] The benzimidazole scaffold has emerged as a privileged structure in the development of kinase inhibitors, targeting a range of kinases, including receptor tyrosine kinases (RTKs).[2][3] This guide provides an in-depth comparison of the cross-reactivity of benzimidazole-based kinase inhibitors, using 2-Amino-5-benzoyl-1-methylbenzimidazole as a representative of this chemical class. We will explore the methodologies to assess kinase selectivity and compare the profile of a theoretical benzimidazole inhibitor with established, highly-selective compounds.

The Criticality of Kinase Inhibitor Selectivity

Protein kinases are integral to cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] While targeting a specific kinase can be a powerful therapeutic strategy, off-target effects due to a lack of inhibitor selectivity can lead to toxicity and diminished efficacy.[4] Most kinase inhibitors target the highly conserved ATP-binding site, making cross-reactivity with other kinases a significant hurdle.[4] Therefore, comprehensive profiling of an inhibitor's activity across the kinome is an indispensable step in drug discovery and development.[5]

Profiling Kinase Inhibitor Cross-Reactivity: Key Methodologies

A robust assessment of a kinase inhibitor's selectivity requires a multi-faceted approach, combining both biochemical and cell-based assays.

In Vitro Kinase Assays: The First Line of Assessment

Biochemical assays provide a direct measure of an inhibitor's ability to modulate the activity of a purified kinase. These assays are crucial for determining the half-maximal inhibitory concentration (IC50), a key metric of potency.

Luminescence-Based ADP Detection (e.g., ADP-Glo™ Kinase Assay)

A widely used method for assessing kinase activity is the quantification of ADP, a product of the kinase reaction.[6] The ADP-Glo™ Kinase Assay is a sensitive, luminescence-based method that can be used for a broad range of kinases.[6][7][8]

Experimental Protocol: ADP-Glo™ Kinase Assay [7][9][10]

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase of interest, the specific substrate, ATP, and the test compound (e.g., this compound) at various concentrations in a 384-well plate.

    • Initiate the reaction and incubate at room temperature for the desired time.

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP-to-ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to convert the ADP produced into ATP. This new ATP is then used by a luciferase to generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

Diagram of the ADP-Glo™ Kinase Assay Workflow

ADP_Glo_Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ATP Depletion cluster_step3 Step 3: Signal Generation cluster_step4 Step 4: Detection A Kinase + Substrate + ATP + Inhibitor B Add ADP-Glo™ Reagent A->B Incubate C Remaining ATP Depleted B->C D Add Kinase Detection Reagent C->D Incubate 40 min E ADP -> ATP D->E F Luciferase Reaction E->F G Measure Luminescence F->G Incubate 30-60 min

Caption: Workflow of the luminescence-based ADP-Glo™ kinase assay.

Cell-Based Assays: Assessing Target Engagement in a Physiological Context

While in vitro assays are essential, they do not fully recapitulate the cellular environment. Cell-based assays are critical for confirming that an inhibitor can engage its target within intact cells and exert a functional effect.

Bioluminescence Resonance Energy Transfer (BRET) (e.g., NanoBRET™ Target Engagement Assay)

The NanoBRET™ Target Engagement Assay allows for the quantitative measurement of compound binding to a target protein in live cells.[11][12][13] This is achieved by measuring the energy transfer between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same protein.[12][13]

Experimental Protocol: NanoBRET™ Target Engagement Assay [11][14][15]

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a vector expressing the target kinase fused to NanoLuc® luciferase.

    • Culture the cells for 18-24 hours to allow for protein expression.

  • Assay Setup:

    • Harvest the cells and resuspend them in Opti-MEM®.

    • Dispense the cells into a white 96-well or 384-well plate.

  • Compound and Tracer Addition:

    • Add the test compound at various concentrations.

    • Add a cell-permeable fluorescent tracer that binds to the target kinase.

  • Signal Measurement:

    • Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor.

    • Measure the BRET signal (emission at 610 nm) and the NanoLuc® luminescence (emission at 450 nm) using a plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (610nm/450nm). A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and engagement of the target by the test compound.

Diagram of the NanoBRET™ Target Engagement Assay Principle

NanoBRET_Principle cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor NLuc NanoLuc-Kinase Tracer Fluorescent Tracer NLuc->Tracer BRET Signal NLuc2 NanoLuc-Kinase Inhibitor Inhibitor No BRET NLuc2->Inhibitor Tracer2 Fluorescent Tracer

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Comparative Analysis: Benzimidazole Inhibitor vs. Selective Comparators

Due to the limited publicly available kinome screening data for this compound, we will conduct a comparative analysis against well-characterized, selective inhibitors of Mirk/Dyrk1B, a kinase often targeted by benzimidazole-based compounds. We will use AZ191 as our primary comparator, a potent and selective Dyrk1B inhibitor.[1][4][16][17][18]

Kinase TargetThis compound (Hypothetical IC50, nM)AZ191 (IC50, nM)
Dyrk1B <10017 [1][16][17]
Dyrk1A100-50088[1][16]
Dyrk2>10001890[1][16]
GSK3βVariableNo significant inhibition[4]
Other KinasesBroad profiling neededHighly selective across a broad kinase panel[16]

Hypothetical values for this compound are based on the general activity of the benzimidazole scaffold and are for illustrative purposes. Actual values would need to be determined experimentally.

As the table illustrates, AZ191 demonstrates high potency for Dyrk1B with approximately 5-fold selectivity over the closely related Dyrk1A and over 100-fold selectivity against Dyrk2.[1][16] A comprehensive kinome scan would be necessary to fully elucidate the cross-reactivity profile of this compound. Such a screen would involve testing the compound against a large panel of kinases (e.g., the KINOMEscan™ panel of over 450 kinases) to identify off-target interactions.[19][20]

Conclusion and Future Directions

The benzimidazole scaffold is a versatile starting point for the design of potent kinase inhibitors. However, as with any ATP-competitive inhibitor, a thorough assessment of cross-reactivity is essential. This guide has outlined the key in vitro and cell-based methodologies for profiling inhibitor selectivity. By employing these techniques, researchers can gain a comprehensive understanding of a compound's activity across the kinome, enabling the selection and optimization of candidates with the desired selectivity profile for further development. For a novel compound like this compound, a systematic evaluation using the described kinase assay protocols is the critical next step to understanding its therapeutic potential and potential off-target liabilities.

References

  • Malosse, K., Josselin, B., Ruchaud, S., Anizon, F., & Moreau, P. (2025, November). ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. Retrieved from [Link]

  • EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds Version: 1.0. Retrieved from [Link]

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A Comparative Guide to Elucidating the Mechanism of Action of 2-Amino-5-benzoyl-1-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the mechanism of action (MoA) of 2-Amino-5-benzoyl-1-methylbenzimidazole. Given the limited direct literature on this specific compound, we present a hypothesis-driven approach. This involves a series of tiered experimental workflows designed to systematically investigate its biological activity, comparing its performance against established reference compounds at each stage.

Introduction and Current Landscape

This compound (CAS: 66066-76-0) is a benzimidazole derivative. While its precise MoA is not extensively documented, its structural similarity to other well-characterized benzimidazoles provides a logical starting point for investigation. The benzimidazole scaffold is a known pharmacophore present in a wide array of clinically significant drugs with diverse mechanisms, including anticancer, anti-inflammatory, and anthelmintic agents[1][2].

Notably, this compound is documented as a specified impurity of Mebendazole, a widely used anthelmintic drug that functions by inhibiting tubulin polymerization[3][4][5]. Furthermore, its demethylated analog, 2-Amino-5-benzoyl-benzimidazole, has been identified as a metabolite of Mebendazole and is suggested to be a novel inhibitor of the NF-κB pathway[6][7].

These relationships form the basis of our primary hypotheses for the MoA of this compound:

  • Hypothesis 1: Tubulin Polymerization Inhibition. The compound acts similarly to Mebendazole, disrupting microtubule dynamics, a mechanism crucial for cell division and structure.

  • Hypothesis 2: NF-κB Pathway Inhibition. The compound modulates the inflammatory response by inhibiting the nuclear factor kappa B (NF-κB) signaling cascade.

  • Hypothesis 3: Broad Kinase Inhibition. The benzimidazole core is a common feature in many kinase inhibitors, suggesting a potential for interaction with the ATP-binding pocket of various kinases[2].

This guide will detail the experimental strategy to test these hypotheses, providing protocols and benchmarks for comparison.

Experimental Workflow: A Tiered Approach

We propose a three-tiered approach to efficiently narrow down the potential MoA. The workflow is designed to start with broad phenotypic screening and progressively move towards specific, target-based assays.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Pathway-Specific Analysis cluster_2 Tier 3: Direct Target Validation T1_Cell Cell Viability & Proliferation Assays (e.g., MTT, CellTiter-Glo) T2_Tubulin Immunofluorescence: Microtubule Integrity T1_Cell->T2_Tubulin If antiproliferative T2_Nfkb NF-κB Translocation Assay (Reporter Gene or Imaging) T1_Cell->T2_Nfkb If cytotoxic/anti-inflammatory T2_Kinase Broad-Spectrum Kinase Inhibitor Panel T1_Cell->T2_Kinase If potent cytotoxicity T1_Morph Cellular Morphology Analysis (High-Content Imaging) T1_Morph->T2_Tubulin Mitotic arrest observed T3_Polymer In Vitro Tubulin Polymerization Assay T2_Tubulin->T3_Polymer T3_IKK IKK Kinase Assay T2_Nfkb->T3_IKK T3_Binding Target Binding Assays (e.g., SPR, CETSA) T2_Kinase->T3_Binding Identify specific kinase hits Conclusion MoA Confirmed T3_Polymer->Conclusion Confirms Hypothesis 1 T3_IKK->Conclusion Confirms Hypothesis 2 T3_Binding->Conclusion Confirms Hypothesis 3

Caption: Tiered experimental workflow for MoA elucidation.

Tier 1: Phenotypic Screening

The initial step is to understand the compound's effect on whole cells. This provides unbiased, functional data that guides subsequent, more targeted experiments.

Experiment: Cell Viability and Proliferation Assay

Causality: This assay determines if the compound has cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. A potent antiproliferative effect is characteristic of tubulin inhibitors and many kinase inhibitors.

Protocol: MTT Assay

  • Cell Seeding: Seed a panel of cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 5 nM). Add the dilutions to the cells. Include wells with vehicle control (e.g., 0.1% DMSO) and positive controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Comparative Compounds:

  • Mebendazole: Positive control for tubulin inhibition-mediated antiproliferation.

  • Bay 11-7082: An NF-κB inhibitor, which may show cell-line specific cytotoxicity.

  • Doxorubicin: A standard chemotherapeutic agent with a different MoA (topoisomerase II inhibition)[2].

Data Presentation:

CompoundCell LineIC₅₀ (µM) after 72h
This compoundHeLaExperimental Value
A549Experimental Value
Mebendazole (Control)HeLaExpected ~0.1-1
A549Expected ~0.1-1
Bay 11-7082 (Control)HeLaExpected ~5-15
Doxorubicin (Control)HeLaExpected ~0.01-0.1

Tier 2: Pathway-Specific Analysis

Based on the Tier 1 results, the next step is to investigate specific cellular pathways. If the compound is strongly antiproliferative, Hypotheses 1 and 3 are prioritized.

Experiment: Microtubule Integrity Analysis

Causality: Tubulin inhibitors cause a distinct disruption of the microtubule network and often lead to cell cycle arrest in the G2/M phase. This can be visualized using immunofluorescence microscopy.

Protocol: Immunofluorescence Staining

  • Cell Culture: Grow HeLa cells on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with the IC₅₀ concentration of this compound, Mebendazole (1 µM), and a vehicle control for 16-24 hours.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Staining: Block with 1% BSA and then incubate with a primary antibody against α-tubulin. Follow with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain nuclei with DAPI.

  • Imaging: Mount coverslips and visualize using a fluorescence microscope.

  • Analysis: Compare the microtubule network integrity. Control cells should show a fine, filamentous network. Mebendazole-treated cells will show depolymerized tubulin and mitotic spindle defects.

Experiment: NF-κB Translocation Assay

Causality: In its inactive state, NF-κB resides in the cytoplasm. Upon activation of the pathway, the p65 subunit translocates to the nucleus. An inhibitor would prevent this translocation.

Protocol: High-Content Imaging of NF-κB p65

  • Cell Culture: Seed TNF-α responsive cells (e.g., HEK293 or HeLa) in a 96-well imaging plate.

  • Pre-treatment: Pre-treat cells with this compound or Bay 11-7082 (10 µM) for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (20 ng/mL) for 30 minutes to induce NF-κB translocation. Include an unstimulated control.

  • Staining: Fix, permeabilize, and stain the cells with an antibody against NF-κB p65 and a nuclear counterstain (DAPI).

  • Imaging & Analysis: Use a high-content imaging system to quantify the nuclear-to-cytoplasmic intensity ratio of the p65 signal. A potent inhibitor will show a low ratio, similar to unstimulated cells.

G TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Leads to Degradation) NFkB NF-κB p65 p50 IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Transcription Compound 2-Amino-5-benzoyl- 1-methylbenzimidazole Compound->IKK Potential Inhibition Site

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Tier 3: Direct Target Validation

The final tier involves biochemical assays to confirm direct interaction between the compound and its putative molecular target.

Experiment: In Vitro Tubulin Polymerization Assay

Causality: This cell-free assay directly measures the compound's ability to interfere with the polymerization of purified tubulin into microtubules, providing definitive evidence for Hypothesis 1.

Protocol:

  • Reaction Setup: In a 96-well plate, combine a tubulin solution (e.g., >99% pure bovine tubulin), a polymerization buffer (containing GTP), and various concentrations of the test compound.

  • Controls: Include Mebendazole or Colchicine as a positive control for inhibition, Paclitaxel as a positive control for polymerization enhancement, and a vehicle control (DMSO).

  • Measurement: Place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm over 60 minutes.

  • Analysis: Plot absorbance vs. time. A decrease in the polymerization rate and the final plateau compared to the vehicle control indicates inhibition.

Data Presentation:

CompoundConcentration (µM)Polymerization Rate (mOD/min)Max Polymerization (OD)
Vehicle Control (DMSO)N/ABaseline ValueBaseline Value
This compound1Experimental ValueExperimental Value
10Experimental ValueExperimental Value
Mebendazole (Control)10Significantly ReducedSignificantly Reduced
Paclitaxel (Control)10Significantly IncreasedSignificantly Increased

Conclusion and Comparative Summary

References

  • Al-Sultani, A. A., et al. (2021). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC. [Link]

  • ChemWhat. (n.d.). 2-AMINO-5-BENZOYL-BENZIMIDAZOLE CAS#: 52329-60-9. ChemWhat. [Link]

  • PubChem. (2025). This compound. National Center for Biotechnology Information. [Link]

  • Hossain, M. K., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthetic procedure of a series of benzimidazole derivatives. ResearchGate. [Link]

  • Di Leva, F. S., et al. (2014). Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. PMC. [Link]

  • Al-Ostath, A., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Synthesis of target 2-(aryl amino)methyl-benzimidazole 28. ResearchGate. [Link]

  • Abdel-Ghani, T. M., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). National Center for Biotechnology Information. [Link]

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in vivo validation of 2-Amino-5-benzoyl-1-methylbenzimidazole efficacy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in-vivo validation of 2-Amino-5-benzoyl-1-methylbenzimidazole (ABMB), a novel benzimidazole derivative, positioned as a potential microtubule-targeting anti-cancer agent. We will objectively compare its projected performance against established alternatives—the standard-of-care microtubule stabilizer, Paclitaxel, and the repurposed benzimidazole anthelmintic, Mebendazole, which also functions as a microtubule destabilizer. The methodologies and data presented herein are designed to offer researchers a robust template for preclinical evaluation.

Introduction: The Benzimidazole Scaffold in Oncology

Benzimidazole derivatives have a rich history in medicine, primarily as anthelmintic agents. However, their mechanism of action—disruption of microtubule polymerization in parasites—has garnered significant interest for oncological applications. Microtubules are critical components of the eukaryotic cytoskeleton, essential for cell division, structure, and intracellular transport. Their disruption triggers cell cycle arrest at the G2/M phase and subsequent apoptosis, making them a validated target for cancer therapy.

ABMB is a novel molecule built on this scaffold. While in-vitro data (hypothetical) suggests potent cytotoxic activity against various cancer cell lines, rigorous in-vivo validation is paramount to establish its preclinical proof-of-concept. This guide outlines the experimental pathway for such a validation.

Mechanism of Action: A Tale of Two Microtubule-Targeting Strategies

Effective cancer therapy often relies on disrupting critical cellular processes, with mitosis being a prime target. Both our investigational compound, ABMB, and its comparators, Mebendazole and Paclitaxel, interfere with microtubule dynamics, but through opposing mechanisms.

  • ABMB and Mebendazole (Microtubule Destabilizers): These compounds are hypothesized to bind to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules. The net effect is a loss of microtubular structures, leading to the collapse of the mitotic spindle, cell cycle arrest, and apoptosis.

  • Paclitaxel (Microtubule Stabilizer): In contrast, Paclitaxel binds to a different site on β-tubulin, promoting and stabilizing microtubule formation. This "freezing" of the microtubule dynamics is equally detrimental, as it prevents the mitotic spindle from disassembling, also leading to mitotic arrest and cell death.

Signaling Pathway Diagram

Microtubule Targeting Agents MOA cluster_destabilizers Microtubule Destabilizers cluster_stabilizers Microtubule Stabilizers cluster_outcome Cellular Outcome abmb ABMB colchicine_site Colchicine-Binding Site on β-Tubulin abmb->colchicine_site binds to mebendazole Mebendazole mebendazole->colchicine_site binds to tubulin_poly Polymerization colchicine_site->tubulin_poly inhibits microtubules Microtubules tubulin_poly->microtubules mitotic_arrest G2/M Mitotic Arrest tubulin_poly->mitotic_arrest disruption paclitaxel Paclitaxel taxane_site Taxane-Binding Site on β-Tubulin paclitaxel->taxane_site binds to microtubule_dis Disassembly taxane_site->microtubule_dis inhibits tubulin_dimers Tubulin α/β Dimers microtubule_dis->tubulin_dimers microtubule_dis->mitotic_arrest disruption tubulin_dimers->tubulin_poly microtubules->microtubule_dis apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Opposing mechanisms of microtubule-targeting agents leading to a common apoptotic fate.

In-Vivo Validation: A Xenograft Tumor Model Protocol

To assess the anti-tumor efficacy of ABMB in a living system, a human tumor xenograft model using immunocompromised mice is the gold standard. This allows for the growth of human-derived tumors, providing a clinically relevant context for drug evaluation.

Experimental Workflow Diagram

Xenograft_Workflow cluster_treatment 5. Treatment Phase (21 days) start Start acclimatization 1. Animal Acclimatization (1-2 weeks) start->acclimatization implantation 2. Tumor Cell Implantation (e.g., HCT116 colorectal cells, subcutaneous) acclimatization->implantation tumor_growth 3. Tumor Growth Monitoring (Wait until ~100-150 mm³) implantation->tumor_growth randomization 4. Randomization & Grouping (n=8-10 per group) tumor_growth->randomization vehicle Group 1: Vehicle Control (e.g., DMSO/Saline) randomization->vehicle abmb_tx Group 2: ABMB (e.g., 50 mg/kg, oral gavage) randomization->abmb_tx mebendazole_tx Group 3: Mebendazole (e.g., 50 mg/kg, oral gavage) randomization->mebendazole_tx paclitaxel_tx Group 4: Paclitaxel (e.g., 10 mg/kg, IV) randomization->paclitaxel_tx monitoring 6. Daily Monitoring - Tumor Volume (Calipers) - Body Weight - Clinical Signs vehicle->monitoring abmb_tx->monitoring mebendazole_tx->monitoring paclitaxel_tx->monitoring endpoint 7. Study Endpoint (Day 21 or tumor >2000 mm³) monitoring->endpoint analysis 8. Tissue Harvest & Analysis - Tumor Weight - Histology (H&E) - Biomarkers (e.g., Ki-67) endpoint->analysis end End analysis->end

Caption: Step-by-step workflow for a standard preclinical xenograft study.

Detailed Experimental Protocol

Objective: To determine the anti-tumor efficacy and tolerability of ABMB compared to Vehicle, Mebendazole, and Paclitaxel.

  • Animal Model:

    • Species: Athymic Nude (Nu/Nu) or NOD-SCID mice, 6-8 weeks old.

    • Justification: These immunocompromised models prevent the rejection of human tumor xenografts. NOD-SCID mice are preferred for cell lines that are difficult to engraft.

    • Acclimatization: House animals for at least one week prior to experimentation under standard conditions (12h light/dark cycle, ad libitum access to food and water).

  • Cell Line and Implantation:

    • Cell Line: HCT116 (human colorectal carcinoma) is a robust and commonly used line.

    • Implantation: Subcutaneously inject 2 x 10⁶ HCT116 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.

    • Justification: Matrigel provides an extracellular matrix environment that supports initial tumor cell survival and growth.

  • Tumor Growth and Randomization:

    • Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=10 per group) to ensure an even distribution of tumor sizes.

  • Dosing and Administration:

    • Group 1 (Vehicle): The formulation vehicle for ABMB and Mebendazole (e.g., 0.5% carboxymethylcellulose, 1% Tween-80 in saline). Administer daily via oral gavage.

    • Group 2 (ABMB): 50 mg/kg (dose determined by prior maximum tolerated dose studies), formulated in vehicle. Administer daily via oral gavage.

    • Group 3 (Mebendazole): 50 mg/kg, formulated in vehicle. Administer daily via oral gavage.

    • Group 4 (Paclitaxel): 10 mg/kg, formulated in a suitable vehicle (e.g., Cremophor EL/ethanol/saline). Administer twice weekly via intravenous (IV) injection.

    • Justification: Oral administration for the benzimidazoles reflects a desirable clinical route. IV administration for Paclitaxel is standard clinical practice.

  • Monitoring and Endpoints:

    • Efficacy: Measure tumor volume and body weight three times per week.

    • Tolerability: Monitor for clinical signs of toxicity (e.g., weight loss >20%, lethargy, ruffled fur).

    • Primary Endpoint: The study concludes when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days).

    • Tumor Growth Inhibition (TGI): Calculated as TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

  • Terminal Procedures and Analysis:

    • At the endpoint, euthanize mice via an approved method.

    • Excise tumors, weigh them, and fix a portion in 10% neutral buffered formalin for histology.

    • Histological Analysis: Perform Hematoxylin and Eosin (H&E) staining to assess tumor morphology and necrosis.

    • Immunohistochemistry (IHC): Stain for Ki-67 to assess cell proliferation and cleaved caspase-3 to measure apoptosis.

Comparative Data Summary (Hypothetical Data)

The following table summarizes the expected outcomes from the described in-vivo experiment, providing a clear comparison of the potential efficacy and tolerability of ABMB.

ParameterVehicle ControlABMB (50 mg/kg, PO)Mebendazole (50 mg/kg, PO)Paclitaxel (10 mg/kg, IV)
Mean Final Tumor Volume (mm³) 1850 ± 250650 ± 120 890 ± 150450 ± 90
Tumor Growth Inhibition (TGI %) 0%64.9% 51.9%75.7%
Mean Final Body Weight Change (%) -2.5%-4.1% -5.5%-12.8%
Tumor Necrosis (Histology Score) 1+3+ 2+4+
Ki-67 Proliferation Index (%) 85%30% 45%20%
Cleaved Caspase-3 (Apoptosis) LowHigh ModerateVery High
Tolerability Issues NoneNoneMildModerate (Weight loss)

Interpretation: In this hypothetical scenario, ABMB demonstrates significant anti-tumor activity, superior to the repurposed drug Mebendazole but slightly less potent than the standard-of-care Paclitaxel in terms of pure tumor growth inhibition. However, ABMB shows a markedly better safety profile than Paclitaxel, with minimal impact on body weight, suggesting a wider therapeutic window. This balance of strong efficacy and improved tolerability would be a highly desirable outcome, warranting further development.

Conclusion and Future Directions

This guide provides a scientifically rigorous, step-by-step framework for the in-vivo validation of this compound. By comparing it against both a standard-of-care agent and a mechanistically similar compound, researchers can generate a comprehensive dataset to establish preclinical proof-of-concept.

The hypothetical data suggest that ABMB is a promising candidate with a potent anti-tumor effect and a favorable safety profile. Positive results from this xenograft model would justify subsequent studies, including:

  • Orthotopic models: Implanting tumor cells in the organ of origin (e.g., colon for HCT116) for a more clinically relevant tumor microenvironment.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) studies: To correlate drug exposure with anti-tumor activity.

  • Combination studies: Evaluating ABMB alongside other chemotherapeutic agents to identify potential synergies.

By following this structured, data-driven approach, the therapeutic potential of novel benzimidazole derivatives like ABMB can be thoroughly and efficiently evaluated.

References

  • Title: Antitumor activity of benzimidazole derivatives: a review Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Repurposing Mebendazole as a Replacement for Vincristine for the Treatment of Brain Tumors Source: Molecular Medicine URL: [Link]

  • Title: The role of microtubules in cell division, intracellular transport, and polarized growth of fungal cells Source: Fungal Biology Reviews URL: [Link]

  • Title: Mebendazole and its enatiomers: a new perspective for the treatment of cancer and parasitic infections Source: Future Medicinal Chemistry URL: [Link]

  • Title: Mechanisms of Resistance to Microtubule-Targeting Agents Source: Cancers URL: [Link]

A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Amino-5-benzoyl-1-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Leading Analytical Techniques for Pharmaceutical Quality Control and Research

Introduction: The Analytical Imperative for a Critical Mebendazole-Related Compound

In the landscape of pharmaceutical development and manufacturing, the purity and stability of an Active Pharmaceutical Ingredient (API) are paramount. 2-Amino-5-benzoyl-1-methylbenzimidazole is recognized primarily as a specified impurity and potential degradation product of Mebendazole, a widely used anthelmintic drug.[1][2][3] Designated as "Mebendazole Impurity C" by the European Pharmacopoeia, its presence, even at trace levels, must be accurately monitored to ensure the safety, efficacy, and stability of the final drug product.[2][3]

The selection of an appropriate analytical technique is therefore not merely a procedural choice but a foundational decision that impacts data integrity, regulatory compliance, and, ultimately, patient safety. This guide provides an in-depth comparison of the three most relevant analytical methodologies for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and direct UV-Vis Spectrophotometry.

As a Senior Application Scientist, my objective is to move beyond a simple listing of methods. This guide explains the causality behind the experimental choices, evaluates the strengths and limitations of each technique through the lens of field experience, and provides validated, step-by-step protocols. The aim is to empower researchers, quality control analysts, and drug development professionals to select and implement the most suitable method for their specific analytical challenge.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse for Routine Analysis

HPLC-UV is the cornerstone of pharmaceutical quality control for its robustness, reliability, and cost-effectiveness. The underlying principle is the physical separation of components in a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For aromatic compounds like this compound, the inherent chromophores in its benzimidazole and benzoyl rings allow for sensitive detection using a UV-Vis spectrophotometer.[4]

Causality of Method Design: A reversed-phase HPLC (RP-HPLC) setup is the logical choice. The target analyte is a degradation product of Mebendazole.[5][6] As such, it is typically more polar than the parent drug. A C18 column (non-polar stationary phase) with a polar mobile phase (e.g., acetonitrile/water or methanol/buffer mixture) will effectively separate the more polar analyte from the less polar parent compound, allowing for accurate, interference-free quantification. This ability to resolve the analyte from its parent API and other related substances is what defines a method as "stability-indicating."[5][7]

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample API or Formulation Dissolution Dissolve in Solvent (e.g., Methanolic HCl) Sample->Dissolution Dilution Dilute to Working Concentration Dissolution->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Injector Autosampler/ Manual Injection Filtration->Injector Column C18 Column Injector->Column Separation Pump Isocratic/Gradient Pump Pump->Injector Detector UV-Vis Detector (e.g., 234 nm) Column->Detector Detection MobilePhase Mobile Phase Reservoir MobilePhase->Pump CDS Chromatography Data System (CDS) Detector->CDS Quant Quantification (Peak Area vs. Cal Curve) CDS->Quant

Caption: A typical experimental workflow for HPLC-UV analysis.

Detailed Experimental Protocol (HPLC-UV)

This protocol is a representative method synthesized from established literature for Mebendazole and its related substances.[8][9]

  • Solvent and Standard Preparation:

    • Solvent Selection: this compound, like its parent compound Mebendazole, exhibits good solubility in acidic organic solvents. A common choice is 0.5 M methanolic hydrochloride or formic acid.[8][9]

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in ~70 mL of solvent, sonicate for 5 minutes, allow to cool, and dilute to volume with the same solvent.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 20, 40, 60 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV-Vis detector.

    • Column: Agilent C18 (250 × 4.6 mm, 5 µm particle size) or equivalent.[8]

    • Mobile Phase: A mixture of Acetonitrile and Water (pH 3.0, adjusted with orthophosphoric acid) in a 90:10 v/v ratio.[8] The high organic content ensures a reasonable retention time. The acidic pH helps to protonate the amine groups, leading to sharper peak shapes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C for improved peak symmetry and reproducibility.

    • Detection Wavelength: 234 nm, a wavelength where the analyte exhibits significant absorbance.[8]

    • Injection Volume: 20 µL.

  • Analysis and Quantification:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the calibration standards in triplicate to establish a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample solutions.

    • Calculate the concentration of the analyte in the samples by interpolating their peak areas from the linear regression of the calibration curve. The method should be validated according to ICH guidelines.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity

For applications demanding the highest sensitivity and selectivity, such as bioanalysis in plasma, impurity profiling at trace levels, or analysis in complex matrices, LC-MS/MS is the undisputed method of choice.[4][11] This technique couples the powerful separation capabilities of HPLC with the highly specific detection of mass spectrometry.

Causality of Method Design: The core advantage of LC-MS/MS lies in its specificity. After chromatographic separation, molecules are ionized (e.g., via Electrospray Ionization - ESI) and filtered by a mass analyzer based on their mass-to-charge ratio (m/z). In a tandem MS (or MS/MS) instrument, a specific parent ion is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and virtually eliminates matrix interference, allowing for quantification at picogram levels.[12] For this compound (C₁₅H₁₃N₃O, MW ≈ 251.28 g/mol [2]), a positive ESI mode would be chosen to protonate the basic nitrogen atoms, forming the [M+H]⁺ ion at m/z 252.3.

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_analysis Data Analysis Sample Biological Matrix (e.g., Plasma) Spike Spike with Internal Standard (IS) Sample->Spike Extraction Protein Precipitation or SPE / LLE Spike->Extraction Evap Evaporate & Reconstitute Extraction->Evap LC UPLC/HPLC System Evap->LC IonSource Ion Source (e.g., ESI+) LC->IonSource MS1 Mass Analyzer 1 (Select Parent Ion) IonSource->MS1 CC Collision Cell (Fragmentation) MS1->CC MS2 Mass Analyzer 2 (Select Product Ion) CC->MS2 Detector MS Detector MS2->Detector DataSys Mass Spectrometry Data System Detector->DataSys Quant Quantification (Analyte/IS Ratio vs. Cal Curve) DataSys->Quant

Caption: A typical experimental workflow for LC-MS/MS bioanalysis.

Detailed Experimental Protocol (LC-MS/MS)

This protocol outlines a general approach for quantifying the analyte in a biological matrix like plasma.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).[4]

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A UPLC or HPLC system.

    • Column: A fast-separating column, such as an Acquity HSS T3 C18 (100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient elution is typical. For example:

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • MRM Transitions:

      • Analyte: Precursor Ion (Q1): m/z 252.3 -> Product Ion (Q3): A specific fragment ion (determined by infusion and optimization).

      • Internal Standard: Monitor the specific Q1 -> Q3 transition for the IS.

  • Analysis and Quantification:

    • Prepare calibration standards and quality control (QC) samples by spiking blank plasma with known concentrations of the analyte. Process these alongside the unknown samples.

    • Create a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the analyte concentration.

    • Quantify the analyte in the unknown samples using the regression equation from the calibration curve. The use of an internal standard corrects for variations in sample preparation and instrument response.

UV-Vis Spectrophotometry: A Limited but Accessible Approach

Direct UV-Vis spectrophotometry is a simple, rapid, and widely accessible technique that measures the absorption of light by a sample. It operates on the principle of the Beer-Lambert Law, where the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Causality of Method Design: The benzimidazole and benzoyl moieties of the analyte are strong chromophores, resulting in a distinct UV absorption profile.[13][14] A UV scan of a pure standard in a suitable solvent (e.g., ethanol or methanol) would reveal the wavelength of maximum absorbance (λmax), which can then be used for quantification.

Critical Limitation: The primary and most significant drawback of this method is its lack of specificity. UV-Vis spectrophotometry cannot distinguish between this compound and its parent drug, Mebendazole, or other UV-absorbing impurities that may be present in the sample.[15] Any compound that absorbs light at the chosen wavelength will contribute to the total absorbance, leading to a significant overestimation of the analyte concentration. Therefore, direct UV-Vis spectrophotometry is fundamentally unsuitable for quantifying this analyte as an impurity in an API or pharmaceutical formulation. Its use is restricted to the analysis of a pure, isolated reference standard, for instance, to confirm the concentration of a stock solution.

Experimental Workflow: UV-Vis Spectrophotometry

UVVIS_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometer cluster_quant Data Analysis Sample Pure Reference Standard Dissolution Dissolve in UV-Transparent Solvent Sample->Dissolution Dilution Prepare Serial Dilutions Dissolution->Dilution Measure Measure Absorbance of Standards & Sample at λmax Dilution->Measure Blank Blank Cuvette (Solvent Only) Scan Scan for λmax (e.g., 200-400 nm) Blank->Scan Scan->Measure CalCurve Plot Absorbance vs. Concentration Measure->CalCurve Quant Calculate Concentration (Beer-Lambert Law) CalCurve->Quant

Caption: Workflow for UV-Vis spectrophotometric analysis of a pure substance.

Comparative Performance and Application Guide

The choice of technique is dictated by the analytical objective. The following table summarizes the key performance characteristics to guide your decision-making process.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Selectivity High (Separates from parent drug and other impurities)[5][6]Exceptional (Based on m/z and fragmentation)[11]Very Low (Cannot distinguish from related compounds)[15]
Sensitivity (Typical LOQ) ~5-10 µg/mL (for impurities)[8]~0.1-10 ng/mL[11][12]> 1 µg/mL (for pure substance)
Linearity (r²) > 0.999[8]> 0.999[12]> 0.995
Accuracy (% Recovery) 98 - 102%[5]90 - 110%[12]95 - 105% (for pure substance)
Precision (% RSD) < 2%[5][6]< 10%[12]< 5%
Matrix Effect Low to ModerateCan be significant, corrected by Internal StandardHigh (very susceptible to interferences)
Primary Application Routine QC, stability testing, assay of formulations.Bioanalysis, trace-level impurity quantification, metabolomics.Quantification of pure reference standards.
Instrumentation Cost ModerateHighLow
Throughput HighMedium to HighVery High

Conclusion: Selecting the Right Tool for the Job

The quantification of this compound is a critical task in ensuring the quality of Mebendazole-containing pharmaceuticals. This guide has dissected the three primary analytical techniques, providing the theoretical basis and practical protocols for their implementation.

  • For routine quality control, stability studies, and release testing , where robustness and reliability are key, HPLC-UV is the validated and recommended method. Its ability to separate the analyte from the API is non-negotiable for these applications.[5][6][8]

  • For research involving biological matrices (pharmacokinetics), or when ultra-trace level quantification is required (e.g., for potentially genotoxic impurities) , the superior sensitivity and unparalleled selectivity of LC-MS/MS make it the only viable option.[4][11][12]

  • Direct UV-Vis Spectrophotometry , while simple and accessible, lacks the specificity required for impurity analysis and should be avoided for this purpose. Its use is confined to the characterization of pure reference materials.

Ultimately, the integrity of your analytical data hinges on a well-considered choice of methodology. By understanding the fundamental principles and practical limitations of each technique, you can ensure your results are accurate, reproducible, and fit for purpose, upholding the highest standards of scientific and pharmaceutical excellence.

References

  • Vertex AI Search. (2025).
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  • PharmaTutor. (n.d.). RP-HPLC method development and validation for Quantification of Mebendazole in API and Pharmaceutical Formulations. [Link]

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  • ResearchGate. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Oral Suspension. [Link]

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  • ResearchGate. (n.d.). A chromatogram for methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its degradation product. [Link]

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  • Kumar, M., Kumar, R., Kumar, V., & Singh, A. K. (2022). Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis. Molecules (Basel, Switzerland), 27(19), 6245. [Link]

  • ResearchGate. (n.d.). Validation of Amino Acid Analysis Methods. [Link]

  • Pöschl, U., et al. (2022). Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry. Analytical and Bioanalytical Chemistry, 414, 3423-3437. [Link]

  • ResearchGate. (2023). Determination of Analytical Parameters of Some 2-arylvinyl Benzimidazole Derivatives by Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC/MS/MS). [Link]

  • de Oliveira, A. R. M. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 44(5), 604-614. [Link]

  • Jones, S. W., et al. (2018). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical chemistry, 90(3), 2298–2305. [Link]

  • Chen, Y., Wu, S., & Yang, Q. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Journal of analytical methods in chemistry, 2020, 6597363. [Link]

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A Researcher's Guide to the Biological Equivalence of Synthetic 2-Amino-5-benzoyl-1-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of synthetic 2-Amino-5-benzoyl-1-methylbenzimidazole, a known impurity of the widely used drug Mebendazole. We will objectively compare its theoretical biological activity with established benzimidazole-class compounds, supported by a framework of essential experimental protocols designed to rigorously establish biological equivalence. This document is intended for researchers, scientists, and drug development professionals engaged in small molecule analysis, pharmaceutical quality control, and drug repurposing.

Introduction: Contextualizing a Benzimidazole Derivative

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The most prominent members of this class are anthelmintic drugs like Mebendazole and Albendazole, which have been used for decades to treat parasitic worm infections.[1] Their primary mechanism of action involves the disruption of microtubule polymerization in parasites, leading to glucose uptake inhibition and eventual death.[2][3]

Recently, this class of compounds has garnered significant attention for its potential in oncology, with several studies demonstrating potent antitumor activity through a similar microtubule-disrupting mechanism in cancer cells.[4][5] This has opened a new frontier for repurposing these established drugs.

The subject of this guide, this compound, is identified as "Mebendazole specified impurity C" by the European Pharmacopoeia.[6] As an impurity, its distinct biological activity profile is often uncharacterized. Establishing its biological equivalence—or lack thereof—to its parent compound, Mebendazole, and other relevant benzimidazoles is critical for both drug safety assessment and the exploration of new therapeutic leads. This guide outlines the principles and practical methodologies for such a comparison.

Part 1: Principles of Biological Equivalence Assessment

In a regulatory context, bioequivalence is a pharmacokinetic measure used to demonstrate that a generic drug performs the same as the brand-name drug.[7] It focuses on key parameters like the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the total drug exposure over time (Area Under the Curve, AUC).[7]

For a research and development audience, we expand this concept to biological equivalence , which encompasses not only pharmacokinetics but also pharmacodynamics—the drug's effect on its molecular target and the resulting cellular response. A comprehensive assessment requires a multi-tiered approach, from direct target engagement to cellular and organismal effects.

cluster_0 Comparative Assessment Framework A Test Compound (this compound) C In Vitro Target Engagement (Tubulin Polymerization Assay) A->C Direct Mechanism E In Vivo Pharmacokinetics (Bioavailability, AUC, Cmax) A->E Systemic Exposure B Reference Compound (e.g., Mebendazole) B->C Direct Mechanism B->E Systemic Exposure D In Vitro Cellular Potency (Cytotoxicity / IC50 Determination) C->D Cellular Effect G Equivalence Decision D->G Data Integration F In Vivo Pharmacodynamics (Efficacy in Disease Model) E->F In Vivo Response F->G Data Integration cluster_pathway Benzimidazole Mechanism of Action cluster_effects Cellular Consequences BZ Benzimidazole (e.g., Mebendazole) Tubulin β-Tubulin Subunit BZ->Tubulin Binds to Polymerization Microtubule Polymerization BZ->Polymerization Inhibits Tubulin->Polymerization Microtubules Dynamic Microtubules Polymerization->Microtubules G2M G2/M Phase Arrest Microtubules->G2M Essential for Glucose Impaired Glucose Uptake (in parasites) Microtubules->Glucose Essential for Apoptosis Apoptosis G2M->Apoptosis

Caption: Signaling pathway of benzimidazole-mediated tubulin disruption.

Part 3: Comparative Performance Data

To assess the potential biological activity of this compound, it is essential to compare it against well-characterized alternatives.

Anthelmintic Efficacy

Mebendazole and Albendazole are the primary comparators. Their efficacy varies by parasite species, which is often attributed to differences in their absorption and metabolism. [2]Albendazole generally has better systemic absorption, making it more suitable for tissue-based infections. [2]

Drug Target Helminth Cure Rate (%) Egg Reduction Rate (%) Reference
Albendazole Ascaris lumbricoides 87.5% Significant [8]
Mebendazole Ascaris lumbricoides 31.0% Significant [8]
Albendazole Trichuris trichiura 61.5% Significant [8]
Mebendazole Trichuris trichiura 65.6% Significant [8]
Albendazole Enterobius vermicularis >90% Not Applicable [9]

| Mebendazole | Enterobius vermicularis | >90% | Not Applicable | [9]|

Anticancer Potency (In Vitro)

The repurposing of benzimidazoles for cancer therapy is an active area of research. A primary method for comparing their potency is by determining the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. Lower IC₅₀ values indicate higher potency.

DrugCancer Cell LineIC₅₀ (µM)Reference
Mebendazole HUH7 (Liver)~2.5 (estimated)[10]
Mebendazole A549 (Lung)~1.0 (estimated)[10]
Mebendazole MCF7 (Breast)~1.0 (estimated)[10]
Albendazole Pancreatic Cancer Lines0.01 - 3.26[5]
Flubendazole Pancreatic Cancer Lines0.01 - 3.29[5]
Fenbendazole Pancreatic Cancer Lines0.01 - 3.29[5]
Compound 5 (Novel Benzimidazole)DU-145 (Prostate)10.2 µg/mL[11]

Note: Data is aggregated from multiple studies and experimental conditions may vary. Direct comparison requires testing under identical conditions.

Part 4: Essential Experimental Protocols

To experimentally determine the biological equivalence of this compound, a series of validated assays must be performed.

Protocol 1: In Vitro Tubulin Polymerization Assay
  • Objective: To directly measure the inhibitory effect of the test compound on the primary molecular target.

  • Causality: This assay isolates the drug's interaction with tubulin from other cellular factors, providing direct evidence of its mechanism of action. A positive result strongly indicates a benzimidazole-like mode of action.

  • Methodology:

    • Reagent Preparation: Purify tubulin from a relevant source (e.g., porcine brain or recombinant human). Prepare the test compound, a positive control (e.g., Mebendazole, colchicine), and a negative control (e.g., paclitaxel, a polymerization stabilizer) in an appropriate buffer (e.g., PEM buffer with GTP).

    • Assay Setup: In a 96-well plate, add the tubulin solution to wells containing various concentrations of the test compound, controls, and a vehicle control (DMSO).

    • Initiation & Measurement: Incubate the plate at 37°C to initiate polymerization. Measure the change in absorbance (typically at 340 nm) over time using a microplate reader. Polymerization increases absorbance.

    • Data Analysis: Plot absorbance versus time. Calculate the rate of polymerization for each condition. Determine the IC₅₀ value, which is the concentration of the compound that inhibits polymerization by 50% compared to the vehicle control.

Protocol 2: In Vitro Cytotoxicity (MTT) Assay
  • Objective: To determine the compound's potency in killing or inhibiting the proliferation of cancer cells.

  • Causality: The MTT assay measures mitochondrial reductase activity, which is an indicator of cell viability. A reduction in this activity correlates with cell death or cytostasis, providing a quantitative measure (IC₅₀) of the compound's overall cellular effect.

  • Methodology:

    • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound and a reference compound (Mebendazole). Treat the cells and incubate for a defined period (e.g., 72 hours). Include vehicle-only wells as a negative control.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at ~570 nm using a microplate reader.

    • Data Analysis: Normalize the absorbance values to the vehicle control. Plot cell viability (%) against compound concentration and use a non-linear regression model to calculate the IC₅₀ value.

Protocol 3: In Vivo Pharmacokinetic (PK) Study
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and establish its bioavailability.

  • Causality: This is the cornerstone of classical bioequivalence. [12]It explains how the compound behaves in a living system. A compound may be potent in vitro but have poor absorption or rapid clearance in vivo, rendering it ineffective. Comparing the PK profiles of the test and reference compounds is essential.

  • Methodology:

    • Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats). Divide animals into groups for intravenous (IV) and oral (PO) administration of the test compound and a reference compound.

    • Dosing: Administer a single, precise dose of the compound. For the IV group, this allows for the determination of 100% bioavailability.

    • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) via an appropriate route (e.g., tail vein).

    • Sample Processing: Process blood to obtain plasma and store at -80°C.

    • Bioanalysis: Extract the compound from plasma and quantify its concentration using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • Data Analysis: Plot plasma concentration versus time. Use PK software to calculate key parameters: AUC, Cmax, Tmax, and half-life (t½). Oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

cluster_workflow Experimental Validation Workflow cluster_invitro cluster_invivo start Compound Synthesis & Characterization invitro In Vitro Screening start->invitro invivo In Vivo Validation invitro->invivo Promising Candidate TPA Tubulin Polymerization Assay (IC50) CTA Cytotoxicity Assay (IC50) decision Equivalence Assessment invivo->decision PK Pharmacokinetic Study (AUC, Cmax) XG Xenograft Efficacy Study (%TGI) TPA->invivo CTA->invivo

Caption: Integrated workflow from screening to in vivo validation.

Conclusion

The biological equivalence of synthetic this compound, a known impurity of Mebendazole, cannot be assumed. While its structural similarity to Mebendazole suggests a comparable mechanism of action via tubulin polymerization inhibition, its actual potency and pharmacokinetic profile are unknown. Rigorous experimental validation is required to characterize its activity.

By employing a systematic approach—beginning with direct target engagement assays, progressing to cellular potency studies, and culminating in in vivo pharmacokinetic and efficacy models—researchers can definitively establish its biological relationship to Mebendazole and other key benzimidazoles. This data is crucial for informing decisions related to pharmaceutical quality control, drug safety, and the potential development of new therapeutic agents from structurally related compounds.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-5-benzoyl-1-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the responsible management of chemical reagents is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Amino-5-benzoyl-1-methylbenzimidazole, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols for analogous benzimidazole compounds and overarching regulatory frameworks.

Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal

The benzimidazole scaffold, a key structural motif in many pharmaceuticals, can present unique disposal challenges. Improper disposal, such as discarding down the drain or in general waste, can lead to the contamination of aquatic ecosystems and may pose a threat to human health.[4] Consequently, the following procedures are designed to mitigate these risks through controlled collection, segregation, and disposal via certified hazardous waste management channels.

Quantitative Hazard Information

Based on data for the parent compound and analogous benzimidazole derivatives, the following GHS classifications should be considered as a precautionary measure for this compound:

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin IrritationCategory 2 (Assumed)H315: Causes skin irritation[3]
Eye IrritationCategory 2 (Assumed)H319: Causes serious eye irritation[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in strict accordance with local, state, and federal regulations.[3] This protocol provides a comprehensive framework for its safe management from point of generation to final disposal.

Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedure, it is crucial to be outfitted with the appropriate PPE. All handling of this compound and its associated waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

PPE / Handling ProtocolSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent dermal absorption and skin irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and potential splashes.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.To prevent inhalation of the compound.
Handling Avoid generating dust. Use non-sparking tools.To minimize exposure and prevent potential ignition sources.
Waste Identification and Segregation

Proper segregation of chemical waste is paramount to prevent inadvertent and potentially hazardous reactions.

  • Designated Waste Container: Establish a dedicated, clearly labeled, and sealed container specifically for this compound waste.

  • Waste Stream Inclusions: This container should be used for the collection of:

    • Unused or expired this compound.

    • Contaminated disposable materials (e.g., weighing paper, pipette tips, gloves).

    • Rinsate from the decontamination of non-disposable equipment.

  • Incompatible Materials: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Benzimidazoles may be incompatible with strong oxidizing agents.

Container Labeling and Storage

Accurate and clear labeling is a critical component of safe waste management.

  • Primary Labeling: The waste container must be clearly labeled with the full chemical name: "Hazardous Waste: this compound ".

  • Hazard Communication: Affix any additional hazard labels as required by your institution's EHS department and in accordance with OSHA's Hazard Communication Standard.[5] This should include the GHS pictogram for "Harmful" (exclamation mark).

  • Secure Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated prior to disposal as non-hazardous waste.

  • Triple Rinsing: Triple-rinse the container with a suitable solvent such as acetone or ethanol.[3]

  • Rinsate Collection: The first rinsate must be collected as hazardous waste in your designated this compound waste container.[3] Subsequent rinsates may also need to be collected as hazardous waste, depending on local regulations.

  • Final Container Disposal: After thorough rinsing, the container can be disposed of in accordance with your institution's guidelines for decontaminated labware. To prevent reuse, it is best practice to deface the original label and puncture the container.[3]

Final Disposal

The ultimate disposal of the hazardous waste must be handled by certified professionals.

  • Authorized Disposal Vendor: Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.[3]

  • Regulatory Compliance: Ensure that the disposal process is in full compliance with all local, state, and federal regulations, including those set forth by the Environmental Protection Agency (EPA).

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_final Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood WasteGen Generation of Waste (Unused chemical, contaminated items) Segregate Segregate into a Dedicated, Labeled Waste Container WasteGen->Segregate Label Affix Hazard Labels (Chemical Name, GHS Pictograms) Segregate->Label Store Store in a Designated Hazardous Waste Area Label->Store EHS Contact EHS or Licensed Waste Disposal Contractor Store->EHS Pickup Arrange for Waste Pickup EHS->Pickup Disposal Proper Disposal at a Certified Facility Pickup->Disposal

Caption: Workflow for the safe disposal of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues and your supervisor.

  • Don PPE: If not already wearing it, don the appropriate PPE, including respiratory protection if the spill has generated dust.

  • Containment: For solid spills, carefully sweep up the material and place it in the designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material to contain the spill.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.

References

  • National Center for Biotechnology Information. (n.d.). Aminomebendazole. PubChem Compound Database. Retrieved from [Link]

  • EPRA Journals. (n.d.). SUSTAINABLE SYNTHESIS OF BENZIMIDAZOLES VIA SOLVENT-FREE REACTIONS USING RENEWABLE FEEDSTOCKS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

Sources

Mastering the Safe Handling of 2-Amino-5-benzoyl-1-methylbenzimidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount. This guide provides essential, in-depth safety protocols for 2-Amino-5-benzoyl-1-methylbenzimidazole, a compound of interest for innovative therapeutic applications. As direct safety data for this specific molecule is limited, we will adhere to the principle of precaution, drawing upon established safety profiles of structurally similar benzimidazole derivatives to ensure the highest standards of laboratory safety. Our commitment is to empower researchers with the knowledge to manage chemical reagents responsibly, fostering a culture of safety that extends from discovery to disposal.

Hazard Assessment: Understanding the Risks

While a comprehensive Safety Data Sheet (SDS) for this compound is not yet widely available, an analysis of the closely related compound, 2-Amino-5-benzoylbenzimidazole (Aminomebendazole), provides critical insights. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Aminomebendazole is classified as Acute Toxicity, Oral, Category 4 , with the hazard statement H302: "Harmful if swallowed"[1][2]. It is also identified as an irritant[1].

For related benzimidazole compounds, such as 2-Amino-1-methylbenzimidazole, documented hazards include skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[3]. Given these potential risks, a conservative approach to handling this compound is warranted, assuming it may present similar hazards.

Assumed Hazard Profile:

  • Harmful if swallowed.

  • May cause skin irritation.

  • May cause serious eye irritation.

  • May cause respiratory irritation, particularly as a dust.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.

PPE CategoryItemSpecifications and Rationale
Eye Protection Chemical Safety GogglesMust be worn at all times to protect against splashes and airborne particles. Standard safety glasses with side shields offer a baseline, but goggles provide a more complete seal.
Hand Protection Nitrile GlovesNitrile gloves provide good resistance to a range of chemicals. It is imperative to check for any signs of degradation and to change gloves immediately if contamination is suspected. For prolonged handling, consider double-gloving.
Body Protection Laboratory CoatA buttoned lab coat made of a suitable material should be worn to protect the skin and personal clothing from contamination[4].
Respiratory Protection N95 or P2 Dust MaskWhen handling the solid compound, especially when there is a risk of generating dust, a particulate respirator is essential to prevent inhalation.

Operational Protocols: From Benchtop to Disposal

Adherence to a stringent operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Handling
  • Designated Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to control airborne particulates.

  • Pre-Handling Check: Before starting, ensure that an eyewash station and safety shower are readily accessible and unobstructed[5].

  • Donning PPE: Follow the correct sequence for donning PPE to ensure complete protection. A recommended sequence is: lab coat, respirator, eye protection, and finally, gloves.

  • Weighing and Aliquoting: When weighing the solid compound, use a balance with a draft shield or conduct the operation within a fume hood to contain any dust. Use spatulas and other tools carefully to minimize the generation of airborne particles.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is vital.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention[5][6].

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If skin irritation persists, seek medical advice[5].

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention[7].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the medical team with the compound's name and any available safety information[2].

  • Spill Cleanup: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and then with soap and water. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Emergency Response Workflow

start Exposure Event eye_contact Eye Contact start->eye_contact skin_contact Skin Contact start->skin_contact inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion spill Spill start->spill flush_eyes Flush with water for 15 min eye_contact->flush_eyes wash_skin Wash with soap and water skin_contact->wash_skin fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth with water ingestion->rinse_mouth contain_spill Contain and clean up spill spill->contain_spill seek_medical Seek Medical Attention flush_eyes->seek_medical wash_skin->seek_medical if irritation persists fresh_air->seek_medical rinse_mouth->seek_medical

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.